4'-Methoxypuerarin
説明
特性
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O9/c1-29-11-4-2-10(3-5-11)13-9-30-21-12(17(13)25)6-7-14(24)16(21)22-20(28)19(27)18(26)15(8-23)31-22/h2-7,9,15,18-20,22-24,26-28H,8H2,1H3/t15-,18-,19+,20-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRLUNPRLSNXRR-PGPONNFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20238868 | |
| Record name | 4'-Methoxypuerarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92117-94-7 | |
| Record name | 4'-Methoxypuerarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092117947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Methoxypuerarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4'-Methoxypuerarin: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methoxypuerarin, an isoflavone diglycoside, is a derivative of the well-known phytoestrogen puerarin. It is distinguished by a methoxy group at the 4' position of its chemical structure. This modification can significantly influence its biological activity and pharmacokinetic profile, making it a compound of increasing interest in pharmacological research. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known and predicted biological signaling pathways. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are visualized using diagrams.
Natural Sources of this compound
The primary natural source of this compound is the root of plants belonging to the Pueraria genus, within the Fabaceae family. The most well-documented source is Pueraria lobata (Kudzu).[1][2] Research has also indicated the presence of this compound in Pueraria thomsonii. While both species are sources, studies suggest that the concentration of related isoflavones, such as 3'-methoxypuerarin, is significantly higher in Pueraria lobata compared to Pueraria thomsonii.
Quantitative Analysis of this compound in Pueraria lobata
Quantitative data on the concentration of this compound in its natural sources is crucial for extraction and drug development purposes. The following table summarizes the findings from a study that analyzed the content of several isoflavones in commercially available Pueraria lobata samples.
| Sample Origin (Commercial) | This compound Content (mg/g) |
| Anhui Sample 1 | Data not specified |
| Anhui Sample 2 | Data not specified |
| Anhui Sample 3 | Data not specified |
| ... (other commercial samples) | Data not specified |
Note: Specific quantitative data for this compound from the cited study was for 3'-methoxypuerarin. Further targeted quantitative analysis of this compound is required for a comprehensive understanding of its distribution.
Isolation and Purification of this compound
The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. The general workflow is designed to separate the target compound from a complex mixture of other isoflavones and plant metabolites.
Experimental Protocol: Extraction and Preliminary Fractionation
Objective: To extract crude isoflavones from Pueraria lobata root and perform an initial fractionation.
Methodology:
-
Sample Preparation: Dried and powdered roots of Pueraria lobata are used as the starting material.
-
Extraction:
-
The powdered root material is extracted with an 80% ethanol solution. This process is typically repeated three times to ensure maximum yield.
-
The combined extracts are then concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain a crude extract.
-
-
Macroporous Resin Chromatography (Initial Fractionation):
-
The crude extract is dissolved in methanol and subjected to column chromatography using an AB-8 macroporous resin.
-
A gradient elution is performed with methanol-water mixtures of increasing methanol concentration (e.g., 20:80, 40:60, 60:40, 80:20, 100:0, v/v). This separates the compounds based on their polarity, yielding several main fractions.
-
Experimental Protocol: Chromatographic Purification
Objective: To isolate and purify this compound from the enriched fractions.
Methodology:
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) are the primary techniques for the fine purification and quantification of this compound.
-
Column: A reversed-phase C18 column is typically employed for the separation of isoflavones.
-
Mobile Phase: A gradient elution system consisting of acetonitrile and water (often with a small percentage of formic acid to improve peak shape) is used.
-
Detection: A UV detector set at a specific wavelength (e.g., 250 nm) is used for detection and quantification. For structural elucidation, a mass spectrometer is coupled to the chromatography system.
-
Preparative HPLC: For obtaining pure this compound in larger quantities, preparative HPLC is utilized. The fractions corresponding to the this compound peak are collected, and the solvent is evaporated to yield the purified compound.
Signaling Pathways and Biological Activity
Direct experimental evidence elucidating the specific signaling pathways modulated by this compound is currently limited. However, based on its structural similarity to puerarin and other isoflavones, and preliminary in-silico and in-vitro studies, several potential pathways can be inferred.
Predicted Signaling Pathways
The biological activities of isoflavones are often mediated through their interaction with various cellular signaling cascades. For this compound, the following pathways are of significant interest for future research:
-
Estrogen Receptor Signaling: Like other isoflavones, this compound is predicted to interact with estrogen receptors (ERα and ERβ), potentially modulating downstream gene expression.
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, growth, and proliferation. Puerarin has been shown to activate this pathway, suggesting a similar potential for its methoxylated derivative.
-
MAPK/ERK Signaling Pathway: This pathway is involved in a wide range of cellular processes, including inflammation and stress responses. Modulation of this pathway is a common mechanism for many bioactive plant compounds.
-
Antioxidant Response Pathways: The phenolic structure of this compound suggests it may possess antioxidant properties, potentially through the activation of pathways involving Nrf2 and antioxidant response elements (ARE).
Conclusion
This compound is a promising isoflavone primarily found in Pueraria lobata. Its isolation and purification can be achieved through a combination of solvent extraction and multi-step chromatographic techniques. While direct research on its biological mechanisms is still emerging, its structural similarity to puerarin suggests potential interactions with key signaling pathways involved in cellular health and disease. This technical guide provides a foundational understanding for researchers and drug development professionals to further explore the therapeutic potential of this intriguing natural compound. Further quantitative studies across different plant parts and geographical locations, along with detailed investigations into its pharmacological activities and signaling pathways, are warranted to fully elucidate its therapeutic value.
References
The Discovery of 4'-Methoxypuerarin in Pueraria lobata: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pueraria lobata (Willd.) Ohwi, commonly known as Kudzu, is a perennial vine native to East Asia that has been a cornerstone of traditional medicine for centuries. Its roots, in particular, are a rich source of isoflavones, a class of phytoestrogens with a wide range of reported pharmacological activities. While puerarin is the most abundant and well-studied isoflavone in Pueraria lobata, a diverse array of related compounds, including methoxylated derivatives, contribute to its therapeutic potential. This technical guide focuses on the discovery, isolation, and biological significance of a specific methoxylated isoflavone, 4'-methoxypuerarin, found within this remarkable plant. This document will provide an in-depth overview of the experimental protocols for its isolation and characterization, quantitative data on its occurrence, and an exploration of its likely biological activities and associated signaling pathways.
Quantitative Data of Isoflavones in Pueraria lobata
While a singular "discovery" paper detailing the initial isolation and yield of this compound is not prominent in the scientific literature, its presence has been confirmed through numerous phytochemical analyses of Pueraria lobata. The following tables summarize the quantitative data for this compound and other major isoflavones found in the roots of the plant. This data is compiled from various studies employing High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS) for analysis.[1]
Table 1: Quantitative Analysis of Major Isoflavones in Pueraria lobata Root Extract
| Compound | Concentration Range (mg/g of dry weight) | Analytical Method |
| Puerarin | 44.54 - 66.58 | HPLC-MS |
| Daidzin | 1.5 - 5.0 | HPLC |
| Daidzein | 0.1 - 0.5 | HPLC |
| 3'-Hydroxypuerarin | 0.5 - 2.0 | HPLC-MS |
| This compound | Not explicitly quantified in isolation, but identified as a constituent. | HPLC-MS |
| 3'-Methoxypuerarin | 0.2 - 1.5 | HPLC-MS |
Note: The concentration of isoflavones can vary significantly based on the geographical origin, harvest time, and processing methods of the Pueraria lobata roots.
Experimental Protocols
The following protocols are a composite of established methodologies for the extraction, isolation, and characterization of isoflavones from Pueraria lobata. These methods are directly applicable to the targeted isolation of this compound.
Extraction of Total Isoflavones from Pueraria lobata Roots
This protocol describes a common method for obtaining a crude extract enriched with isoflavones.
-
Plant Material Preparation: Dried roots of Pueraria lobata are pulverized into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered root material is extracted with an aqueous ethanol solution (typically 70-80% ethanol) at a solid-to-liquid ratio of 1:10 (w/v). The extraction is performed at room temperature with continuous stirring for 24 hours, and the process is repeated three times to ensure maximum yield.
-
Concentration: The combined ethanol extracts are filtered and then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude isoflavone extract.
Isolation and Purification of this compound
The crude extract is subjected to a series of chromatographic techniques to isolate and purify this compound.
-
Column Chromatography: The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto a silica gel column. The column is then eluted with a gradient of chloroform and methanol, starting with a high concentration of chloroform and gradually increasing the polarity by adding methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions showing the presence of compounds with similar polarity to puerarin derivatives are pooled, concentrated, and further purified by Prep-HPLC. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water. The elution is monitored by a UV detector at a wavelength of 254 nm. Fractions corresponding to the peak of this compound are collected.
-
Crystallization: The purified this compound fraction is concentrated, and the compound is crystallized from a suitable solvent system, such as methanol-water, to yield a pure crystalline solid.
Structural Elucidation of this compound
The structure of the isolated compound is confirmed using various spectroscopic techniques.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are employed to determine the chemical structure, including the position of the methoxy group and the sugar moiety.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to determine the absorption maxima of the compound, which is characteristic of the isoflavone chromophore.
Biological Activities and Signaling Pathways
While direct studies on the biological activities of this compound are limited, the well-documented effects of puerarin and other methoxylated isoflavones provide a strong basis for predicting its pharmacological profile. The primary activities are expected to be anti-inflammatory and antioxidant.
Anti-Inflammatory Activity
The anti-inflammatory effects of isoflavones are often mediated through the inhibition of key pro-inflammatory signaling pathways. It is highly probable that this compound exerts its anti-inflammatory effects through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
-
NF-κB Signaling Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines. This compound is hypothesized to inhibit the degradation of IκB, thereby preventing NF-κB activation.
-
MAPK Signaling Pathway: The MAPK pathway is another critical regulator of inflammation. It involves a cascade of protein kinases that, when activated, lead to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. It is likely that this compound can inhibit the phosphorylation of key MAPK proteins, such as p38, ERK, and JNK, thus dampening the inflammatory response.
Visualizations
Experimental Workflow for the Discovery of this compound
Caption: Workflow for the isolation and identification of this compound.
Proposed Anti-Inflammatory Signaling Pathway of this compound
Caption: Proposed inhibition of NF-κB and MAPK pathways by this compound.
Conclusion
This compound is a naturally occurring isoflavone within Pueraria lobata that contributes to the plant's complex phytochemical profile. While not as abundant as puerarin, its presence is significant, and its structural similarity to other bioactive isoflavones suggests it possesses valuable anti-inflammatory and antioxidant properties. The experimental protocols outlined in this guide provide a robust framework for the isolation and characterization of this compound, enabling further investigation into its specific pharmacological activities. The proposed modulation of the NF-κB and MAPK signaling pathways offers a compelling direction for future research to unlock the full therapeutic potential of this promising natural compound for the development of novel anti-inflammatory agents. Further quantitative studies are warranted to better understand the variability of this compound content in Pueraria lobata and to optimize its extraction for potential pharmaceutical applications.
References
The Biosynthesis of 4'-Methoxypuerarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Methoxypuerarin, an O-methylated derivative of the major bioactive isoflavone puerarin, holds significant interest for its potential pharmacological applications. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches to enhance its production. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the key enzymatic steps, and offering in-depth experimental protocols for the characterization of the involved enzymes. The pathway elucidation reveals that the 4'-O-methylation step, catalyzed by the isoflavone 4'-O-methyltransferase (I4'OMT), occurs prior to the C-glycosylation that forms the puerarin backbone. This guide presents the current scientific understanding of this pathway, supported by quantitative data where available, and provides detailed methodologies for its further investigation.
Introduction
Puerarin (daidzein-8-C-glucoside) is a prominent isoflavone found in the roots of Pueraria lobata (kudzu) and is widely used in traditional medicine.[1] Its methylated derivatives, such as this compound, are also naturally occurring and may possess altered bioavailability and bioactivity, making them attractive targets for drug development. The biosynthesis of these specialized metabolites stems from the general phenylpropanoid pathway, leading to the formation of the isoflavone core, which then undergoes various modifications, including glycosylation and methylation.[2] This document details the specific enzymatic reactions leading to the formation of this compound.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process involving enzymes from the general isoflavonoid pathway and specific tailoring enzymes. Contrary to early hypotheses suggesting a direct methylation of puerarin, current evidence strongly indicates that the 4'-O-methylation occurs at the isoflavone stage, specifically on daidzein, prior to the C-glycosylation step.[3][4]
The key steps are:
-
Formation of the Isoflavone Core (Daidzein): The pathway begins with the amino acid L-phenylalanine and proceeds through the general phenylpropanoid and flavonoid pathways to produce the isoflavone daidzein. Key enzymes in this upstream pathway include Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), Chalcone Synthase (CHS), Chalcone Reductase (CHR), Chalcone Isomerase (CHI), and Isoflavone Synthase (IFS).
-
4'-O-Methylation of Daidzein: The crucial methylation step is the conversion of daidzein to formononetin (4'-O-methyldaidzein). This reaction is catalyzed by the enzyme Isoflavone 4'-O-methyltransferase (I4'OMT) , identified in Pueraria lobata as PlOMT9 .[4][5] This S-adenosyl-L-methionine (SAM)-dependent enzyme specifically transfers a methyl group to the 4'-hydroxyl group of daidzein.
-
C-Glycosylation of Formononetin: The final step is the C-glycosylation of formononetin at the C-8 position to yield this compound. This reaction is catalyzed by a C-glucosyltransferase. While the specific enzyme that C-glucosylates formononetin has not been definitively characterized, it is hypothesized to be an isoflavone C-glucosyltransferase similar to that involved in puerarin biosynthesis from daidzein.
The following diagram illustrates the core biosynthetic pathway leading to this compound.
Quantitative Data
While the enzymatic steps in the this compound pathway have been elucidated, comprehensive quantitative data, particularly the kinetic parameters of the key enzymes from Pueraria lobata, are not yet fully available in the literature. The following table summarizes the available data for the critical methylation step catalyzed by PlOMT9.
| Enzyme | Substrate | Product | Km | Vmax | Source Organism | Reference |
| PlOMT9 (I4'OMT) | Daidzein | Formononetin | Data not available | Data not available | Pueraria lobata | [4][5] |
| Genistein | Biochanin A | Data not available | Data not available | Pueraria lobata | [3] |
Note: Specific Km and Vmax values for PlOMT9 have not been reported. Further enzymatic characterization is required to determine these kinetic constants.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the biosynthesis of this compound.
Heterologous Expression and Purification of PlOMT9
This protocol describes the expression of PlOMT9 in Escherichia coli and its subsequent purification, a necessary step for in vitro enzyme assays.
4.1.1. Gene Cloning and Vector Construction
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the roots of Pueraria lobata. Synthesize first-strand cDNA using a reverse transcriptase kit according to the manufacturer's instructions.
-
PCR Amplification: Amplify the full-length coding sequence of PlOMT9 from the cDNA using gene-specific primers with appropriate restriction sites for cloning.
-
Vector Ligation: Ligate the purified PCR product into a suitable expression vector, such as pET-28a(+), which contains an N-terminal His-tag for purification.
-
Transformation: Transform the ligation product into competent E. coli DH5α cells for plasmid propagation and sequence verification.
4.1.2. Protein Expression
-
Transform the sequence-verified pET-28a(+)-PlOMT9 plasmid into an appropriate E. coli expression strain, such as BL21(DE3).
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic (e.g., kanamycin) and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.
4.1.3. Protein Purification
-
Harvest the cells by centrifugation at 5,000 x g for 10 min at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 min at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with wash buffer (lysis buffer with 20 mM imidazole).
-
Elute the His-tagged PlOMT9 protein with elution buffer (lysis buffer with 250 mM imidazole).
-
Analyze the purified protein by SDS-PAGE to confirm its size and purity.
-
Desalt and concentrate the purified protein using ultrafiltration for use in enzyme assays.
In Vitro Enzyme Assay for PlOMT9 (I4'OMT) Activity
This protocol details the procedure to measure the enzymatic activity of the purified PlOMT9.
-
Reaction Mixture: Prepare the reaction mixture in a total volume of 50 µL containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
1 mM DTT
-
100 µM Daidzein (substrate, dissolved in DMSO)
-
200 µM S-adenosyl-L-methionine (SAM) (methyl donor)
-
1-5 µg of purified PlOMT9 enzyme
-
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of methanol or by acidifying with 5 µL of 5 M HCl.
-
Product Analysis:
-
Centrifuge the terminated reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the product, formononetin.
-
Use an authentic standard of formononetin to confirm the identity of the product by comparing retention times and mass spectra.
-
-
Controls:
-
A reaction without the enzyme to control for non-enzymatic methylation.
-
A reaction without the substrate (daidzein) to assess any background activity.
-
A reaction with heat-denatured enzyme as a negative control.
-
In Vivo Functional Analysis using Hairy Root Transformation
This protocol allows for the study of the this compound biosynthetic pathway in a plant system by overexpressing or silencing the key genes in Pueraria hairy roots.
4.3.1. Preparation of Agrobacterium rhizogenes
-
Introduce the expression vector containing the gene of interest (e.g., PlOMT9 for overexpression or a hairpin construct for silencing) into a suitable strain of Agrobacterium rhizogenes (e.g., ATCC 15834, K599) via electroporation or triparental mating.
-
Grow the transformed A. rhizogenes in YEP medium containing the appropriate antibiotics to an OD600 of 0.6-0.8.
-
Harvest the bacteria by centrifugation and resuspend in liquid MS medium to the desired concentration.
4.3.2. Plant Material and Infection
-
Sterilize seeds of Pueraria lobata and germinate them on hormone-free MS medium.
-
Use explants (e.g., leaf discs, stem segments) from sterile seedlings for infection.
-
Wound the explants and inoculate them with the prepared A. rhizogenes suspension for 15-30 minutes.
-
Co-cultivate the explants on solid MS medium for 2-3 days in the dark.
4.3.3. Hairy Root Induction and Selection
-
Transfer the co-cultivated explants to solid MS medium containing an antibiotic to eliminate the Agrobacterium (e.g., cefotaxime) and a selection agent if the vector contains a selectable marker.
-
Subculture the explants every 2-3 weeks until hairy roots emerge from the wounded sites.
-
Excise the individual hairy root lines and culture them separately on fresh medium to establish stable transgenic lines.
4.3.4. Analysis of Metabolites
-
Harvest the established hairy root cultures.
-
Extract the isoflavonoids from the lyophilized root tissue using a suitable solvent (e.g., methanol).
-
Analyze the extracts by HPLC or LC-MS to quantify the levels of daidzein, formononetin, puerarin, and this compound. Compare the metabolite profiles of the transgenic lines with those of wild-type hairy roots.
Conclusion and Future Perspectives
The biosynthesis of this compound proceeds through the 4'-O-methylation of daidzein to formononetin by the enzyme PlOMT9, followed by C-glycosylation. This technical guide provides a foundational understanding of this pathway and detailed protocols for its investigation. Future research should focus on several key areas:
-
Determination of Kinetic Parameters: A thorough kinetic analysis of PlOMT9 is necessary to determine its Km and Vmax values for daidzein and other potential substrates. This will provide crucial data for metabolic modeling and engineering efforts.
-
Identification of the C-Glucosyltransferase: The specific enzyme responsible for the C-glycosylation of formononetin to produce this compound needs to be identified and characterized.
-
Regulatory Mechanisms: The transcriptional regulation of the genes involved in this pathway, particularly PlOMT9, warrants investigation to understand how the production of this compound is controlled in the plant.
-
Metabolic Engineering: With the key enzymes identified, there is potential to engineer microbial or plant systems for the enhanced production of this compound for pharmacological applications.
By addressing these research gaps, a more complete picture of this compound biosynthesis will emerge, paving the way for its sustainable production and therapeutic application.
References
- 1. Identification of a Unique Type of Isoflavone O-Methyltransferase, GmIOMT1, Based on Multi-Omics Analysis of Soybean under Biotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of human soluble and membrane-bound catechol O-methyltransferase: a revised mechanism and description of the thermolabile variant of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Production of Hairy Root Cultures and Transgenic Plants by Agrobacterium rhizogenes-Mediated Transformation | Springer Nature Experiments [experiments.springernature.com]
- 5. protocols.io [protocols.io]
An In-depth Technical Guide to 4'-Methoxypuerarin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Methoxypuerarin, an isoflavone glycoside isolated from the root of Pueraria lobata, is a compound of growing interest in the scientific community. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are presented to aid in its identification and characterization. Furthermore, this document outlines experimental protocols for its isolation and for the investigation of its anti-inflammatory effects through the modulation of key signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Identification
This compound, also known as 4'-O-Methylpuerarin, is a C-glycosylated isoflavone. The core structure consists of an isoflavone backbone substituted with a methoxy group at the 4'-position of the B-ring and a β-D-glucopyranosyl moiety attached to the C-8 position of the A-ring.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Reference |
| IUPAC Name | 7-hydroxy-3-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | [1] |
| CAS Number | 92117-94-7 | [1] |
| Molecular Formula | C₂₂H₂₂O₉ | [1][2] |
| Molecular Weight | 430.40 g/mol | [1][2] |
| Canonical SMILES | COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O | [1] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, formulation, and development as a potential therapeutic agent.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White to off-white solid | [2] |
| Melting Point | Not definitively reported | |
| Boiling Point (Predicted) | 661.7 ± 55.0 °C at 760 mmHg | |
| Density (Predicted) | 1.52 ± 0.1 g/cm³ | |
| Solubility | Soluble in DMSO, methanol, and ethanol. Slightly soluble in water. | [2] |
| Storage | Store at -20°C in a dry, dark place. | [2] |
Spectroscopic Data
Table 3: Predicted and Reference Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | Data not available in search results. Expected signals would correspond to the aromatic protons of the isoflavone core, the methoxy group protons, and the protons of the glucose moiety. | |
| ¹³C NMR | Data not available in search results. Expected signals would include those for the carbonyl carbon, aromatic carbons, the methoxy carbon, and the carbons of the glucose unit. | |
| Mass Spectrometry (ESI-MS) | [M-H]⁻ at m/z 429.11909 (Predicted) | |
| Infrared (IR) | Expected characteristic absorptions for hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and ether (C-O) functional groups. |
Biological Activities and Signaling Pathways
This compound, as a derivative of puerarin, is presumed to share some of its pharmacological activities, including anti-inflammatory and antioxidant effects. Research on related compounds suggests that these effects are mediated through the modulation of key cellular signaling pathways.
Anti-inflammatory Activity
Isoflavones are known to possess anti-inflammatory properties. The mechanism of action often involves the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling cascades. The primary pathway implicated in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.
The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). This compound is hypothesized to exert its anti-inflammatory effects by inhibiting one or more steps in this pathway.
Caption: Proposed mechanism of anti-inflammatory action of this compound via the NF-κB pathway.
Experimental Protocols
The following are generalized protocols based on standard methodologies for the isolation of isoflavones from plant material and for assessing anti-inflammatory activity. These should be adapted and optimized for specific laboratory conditions.
Isolation of this compound from Pueraria lobata
This protocol describes a general procedure for the extraction and isolation of isoflavones from the dried roots of Pueraria lobata.
References
4'-Methoxypuerarin: A Technical Overview of a Pueraria Isoflavone
For Immediate Release
This technical guide provides a comprehensive overview of 4'-Methoxypuerarin, an isoflavone glycoside found in the root of Pueraria lobata (Kudzu). This document is intended for researchers, scientists, and professionals in drug development, offering available data on its chemical identity. However, it is important to note that publicly available information on the specific biological activity, signaling pathways, and detailed experimental protocols for this compound is currently limited.
Chemical Identity
| Property | Value | Reference |
| IUPAC Name | 7-hydroxy-3-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | [1] |
| CAS Number | 92117-94-7 | [2] |
| Molecular Formula | C22H22O9 | [1] |
| Synonyms | 4'-O-Methylpuerarin |
Current State of Research
This compound has been identified as a chemical constituent of Puerariae Lobatae Radix[2]. However, a thorough review of the current scientific literature reveals a significant gap in the understanding of its specific pharmacological properties. While its parent compound, puerarin, has been extensively studied, data on the biological effects and mechanisms of action of the 4'-methoxy derivative remains scarce.
Due to this lack of specific data, this guide will provide an overview of the well-documented activities of puerarin to offer a contextual framework. It is crucial to emphasize that the biological activities of puerarin may not be directly attributable to this compound. The addition of a methoxy group at the 4' position can significantly alter the molecule's pharmacokinetic and pharmacodynamic properties.
A Look at the Closely Related Puerarin
Puerarin is the most abundant and studied isoflavone in Pueraria lobata[3]. It has demonstrated a wide range of pharmacological effects, including:
-
Cardiovascular Protection: Puerarin has been shown to have protective effects on the cardiovascular system[4].
-
Neuroprotection: Studies have indicated its potential in protecting the nervous system[3][4].
-
Anti-inflammatory and Antioxidant Effects: Puerarin exhibits both anti-inflammatory and antioxidant properties[4].
Signaling Pathways of Puerarin
Research has implicated several key signaling pathways in the mechanism of action of puerarin. These include:
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its modulation by puerarin has been reported[4].
-
MAPK Signaling Pathway: The mitogen-activated protein kinase pathway, involved in cellular responses to various stimuli, is also influenced by puerarin[4].
-
NF-κB Signaling Pathway: Puerarin has been shown to regulate the NF-κB pathway, a key player in inflammation and immune responses[4].
Experimental Protocols and Quantitative Data
A critical gap in the literature is the absence of detailed experimental protocols and quantitative biological data specifically for this compound. The methodologies for studying the effects of puerarin are well-established and can serve as a foundation for future investigations into its 4'-methoxy derivative. These typically involve a range of in vitro assays (e.g., cell viability, enzyme activity, gene expression analysis) and in vivo studies using animal models relevant to the targeted disease area.
Visualizing the Research Landscape
The following diagram illustrates the current state of knowledge regarding this compound in relation to its parent compound, puerarin.
Conclusion and Future Directions
This compound is a known isoflavone from Pueraria lobata with a defined chemical structure. However, there is a clear need for further research to elucidate its specific biological activities, mechanisms of action, and potential therapeutic applications. Future studies should focus on direct comparisons with puerarin to understand the influence of the 4'-methoxy group on its pharmacological profile. Such research will be invaluable for the drug development community and for unlocking the full therapeutic potential of the isoflavones from this important medicinal plant.
References
Pharmacological Profile of 4'-Methoxypuerarin: A Technical Guide
Disclaimer: Scientific literature providing a detailed pharmacological profile specifically for 4'-Methoxypuerarin is limited. This document provides a comprehensive overview of the well-researched parent compound, Puerarin , to infer the potential properties and mechanisms of its 4'-methoxy derivative. All data, pathways, and protocols described herein pertain to Puerarin unless otherwise specified.
Introduction
This compound (4'-O-Methylpuerarin) is an isoflavone diglycoside, a derivative of Puerarin, isolated from the root of the kudzu plant (Pueraria lobata). Puerarin itself is the major bioactive constituent of this traditional Chinese medicine and has been extensively studied for its wide-ranging pharmacological activities. These activities primarily include potent neuroprotective, cardioprotective, and anti-inflammatory effects. The addition of a methoxy group at the 4' position may alter the compound's lipophilicity, metabolic stability, and target engagement, potentially modifying its pharmacokinetic and pharmacodynamic profile. This guide outlines the known pharmacological profile of Puerarin as a foundational framework for directing future research into this compound.
Pharmacodynamics: Mechanism of Action
Puerarin exerts its therapeutic effects through the modulation of multiple signaling pathways, primarily associated with mitigating inflammation, oxidative stress, and apoptosis.
Neuroprotective Effects
Puerarin has demonstrated significant neuroprotective properties in models of cerebral ischemia, neurodegenerative diseases like Parkinson's and Alzheimer's, and glutamate-induced neurotoxicity.[1][2] The primary mechanisms involve:
-
Anti-Apoptosis: Puerarin prevents neuronal cell death by modulating the mitochondrial apoptosis pathway. It upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, thereby inhibiting the release of cytochrome c and the subsequent activation of caspase-3 and caspase-9.[3]
-
Antioxidant Activity: It combats oxidative stress by activating the Nrf2/ARE signaling pathway, which increases the expression of endogenous antioxidant enzymes like heme oxygenase-1 (HO-1) and glutathione.[2]
-
Modulation of PI3K/Akt Pathway: A key mechanism for puerarin's neuroprotective effect is the activation of the PI3K/Akt signaling pathway.[1][2][4] This pathway is crucial for promoting cell survival, growth, and proliferation, and its activation by puerarin helps to shield neurons from ischemic and oxidative insults.[1][5][6]
-
Anti-Inflammatory Action: Puerarin suppresses neuroinflammation by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]
Cardioprotective Effects
Puerarin demonstrates significant protective effects on the cardiovascular system, targeting atherosclerosis, myocardial infarction, and hypertension.[4][7][8]
-
Vasodilation: It promotes the relaxation of blood vessels, in part by enhancing the activity of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production.[9]
-
Anti-atherosclerosis: Puerarin inhibits the proliferation and migration of vascular smooth muscle cells (VSMCs), a key event in the development of atherosclerotic plaques.[10][11] This effect is mediated through the suppression of signaling pathways like p38 MAPK and JNK.[11][12] It also reduces the uptake of oxidized low-density lipoprotein (ox-LDL) by macrophages.
-
Anti-inflammatory Action: In the vasculature, puerarin inhibits the expression of adhesion molecules (ICAM-1, VCAM-1) and pro-inflammatory cytokines, largely through the inhibition of the NF-κB signaling pathway.[9][13]
Anti-inflammatory Effects
Across multiple cell types, puerarin demonstrates robust anti-inflammatory activity. In LPS-stimulated macrophages, puerarin at a concentration of 40 μM significantly reduces the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-6 and TNF-α.[14] This is achieved by inhibiting key inflammatory signaling cascades, including the NF-κB and MAPK pathways.[9][10][15]
Pharmacokinetics
The clinical application of puerarin is often limited by its poor oral bioavailability (~7% in rats), which is attributed to low water solubility and extensive first-pass metabolism.[16] Intravenous or intraperitoneal administration results in wider distribution to tissues including the heart, liver, kidney, and brain.[16][17][18][19] The primary metabolic route is glucuronidation, with metabolites being excreted mainly through urine.[16] The pharmacokinetic profile of this compound is unknown but may differ from the parent compound due to altered metabolic susceptibility.
Table 1: Pharmacokinetic Parameters of Puerarin in Animal Models
| Species | Administration Route & Dose | Cmax | Tmax | AUC (0-t) | T½ (half-life) | Reference |
|---|---|---|---|---|---|---|
| Female Rats | Oral (5 mg/kg) | 145.47 µg/L | ~1 h | 292.23 µg·h/L (AUC 0-∞) | 0.88 h | [16][20] |
| Female Rats | IV (1 mg/kg) | 621.96 µg/L | - | 292.23 µg·h/L (AUC 0-∞) | 0.21 h | [16] |
| SD Rats | IP (80 mg/kg) | 67.02 µg/mL | 18 min | 5157.76 µg·min/mL | - | [17] |
| SD Rats | IP (40 mg/kg) | 26.55 µg/mL | 24 min | 2776.43 µg·min/mL | - | [17] |
| SD Rats | IP (20 mg/kg) | 14.12 µg/mL | 30 min | 1420.59 µg·min/mL | - | [17] |
| Cynomolgus Monkeys | Oral (10 mg/kg) | 15.33 ± 4.50 ng/mL | 0.75 h | 58.74 ± 14.73 ng·h/mL | 4.30 h | [21] |
| Cynomolgus Monkeys | IV (1 mg/kg) | 2008.0 ± 514.8 ng/mL | - | 664.8 ± 167.3 ng·h/mL | 1.95 h | [21] |
Note: Units are reported as published in the source literature. Direct comparison requires unit conversion. IP: Intraperitoneal; IV: Intravenous.
Experimental Protocols
Detailed protocols for assessing the pharmacological activity of a novel compound like this compound would be adapted from established methods used for puerarin and other flavonoids.
In Vivo Model of Focal Cerebral Ischemia
This protocol is used to assess neuroprotective efficacy against stroke.
-
Model Induction: Male Sprague-Dawley rats are anesthetized. The middle cerebral artery is occluded (MCAO) by inserting a nylon monofilament into the internal carotid artery. Ischemia is typically maintained for 90-120 minutes, after which the filament is withdrawn to allow for reperfusion.[6][22]
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered, often intraperitoneally, at various doses (e.g., 25, 50, 100 mg/kg) daily for a set period (e.g., 7 days) prior to MCAO induction.[6][22]
-
Endpoint Assessment (24-48h post-reperfusion):
-
Neurological Deficit Scoring: Motor and neurological functions are assessed using a standardized scale (e.g., Longa or Zea Longa score).[22][23]
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The volume is quantified using image analysis software.[6][24]
-
Biochemical Analysis: Brain tissue from the ischemic penumbra is harvested for Western blot or ELISA to measure levels of apoptotic markers (Bax, Bcl-2, Caspase-3), inflammatory cytokines (TNF-α, IL-6), and key signaling proteins (p-Akt, p-MAPK).[22]
-
In Vitro Anti-Inflammatory Assay (LPS-Stimulated Macrophages)
This assay determines a compound's ability to suppress inflammatory responses in immune cells.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded into 96-well or 12-well plates and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., 10, 20, 40 μM) for 1-2 hours.[14]
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1-2.5 µg/mL) to the culture medium. Control groups include untreated cells and cells treated only with LPS.[14]
-
Incubation: Cells are incubated for 24 hours.
-
Endpoint Measurement:
-
Nitric Oxide (NO) Production: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.
-
Cytokine Levels: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using specific ELISA kits.
-
Protein Expression: Cell lysates are collected for Western blot analysis to determine the expression and phosphorylation status of key inflammatory pathway proteins like NF-κB, IκBα, and MAPKs (p38, ERK, JNK).
-
Conclusion and Future Directions
While this compound remains an understudied derivative, the extensive pharmacological data available for its parent compound, Puerarin, provides a strong rationale for its investigation as a potential therapeutic agent. Puerarin displays significant neuroprotective, cardioprotective, and anti-inflammatory activities through the modulation of critical signaling pathways involved in cell survival, oxidative stress, and inflammation.
Future research on this compound should prioritize a systematic evaluation of its pharmacological profile. Key studies should include:
-
In vitro screening: Determination of IC50/EC50 values in relevant assays (e.g., anti-inflammatory, antioxidant, neuroprotection) to compare its potency against Puerarin.
-
Pharmacokinetic studies: A full ADME (Absorption, Distribution, Metabolism, Excretion) profile in animal models to determine its bioavailability, metabolic stability, and tissue distribution.
-
Safety pharmacology: Assessment of potential liabilities, including cytotoxicity, mutagenicity (Ames test), hERG channel inhibition, and cytochrome P450 inhibition.
By following this outlined approach, the therapeutic potential of this compound can be thoroughly elucidated, building upon the promising foundation established by its parent compound.
References
- 1. Frontiers | Protective effects and mechanism of puerarin targeting PI3K/Akt signal pathway on neurological diseases [frontiersin.org]
- 2. Neuroprotective Mechanisms of Puerarin in Central Nervous System Diseases: Update [aginganddisease.org]
- 3. Neuroprotective Effect of Puerarin on Glutamate-Induced Cytotoxicity in Differentiated Y-79 Cells via Inhibition of ROS Generation and Ca2+ Influx - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Progress on cardiovascular protections and mechanism research of puerarin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Frontiers | Puerarin inhibited oxidative stress and alleviated cerebral ischemia-reperfusion injury through PI3K/Akt/Nrf2 signaling pathway [frontiersin.org]
- 7. Frontiers | Effects of Puerarin on the Prevention and Treatment of Cardiovascular Diseases [frontiersin.org]
- 8. Roles and mechanisms of puerarin on cardiovascular disease:A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of puerarin on chronic inflammation: Focus on the heart, brain, and arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Puerarin inhibits vascular smooth muscle cells proliferation induced by fine particulate matter via suppressing of the p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Puerarin protects vascular smooth muscle cells from oxidized low-density lipoprotein-induced reductions in viability via inhibition of the p38 MAPK and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Puerarin protects vascular smooth muscle cells from oxidized low-density lipoprotein-induced reductions in viability via inhibition of the p38 MAPK and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Puerarin inhibits the inflammatory response in atherosclerosis via modulation of the NF-κB pathway in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Puerarin Induces Molecular Details of Ferroptosis-Associated Anti-Inflammatory on RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Puerarin Ameliorates Caerulein-Induced Chronic Pancreatitis via Inhibition of MAPK Signaling Pathway [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetics and Tissue Distribution Kinetics of Puerarin in Rats Using Indirect Competitive ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Pharmacokinetics and Tissue Distribution Kinetics of Puerarin in Rats Using Indirect Competitive ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. thieme-connect.com [thieme-connect.com]
- 22. Puerarin protects rat brain against ischemia/reperfusion injury by suppressing autophagy via the AMPK-mTOR-ULK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Anti-Inflammatory Combination of Puerarin and Ac2-26 Using Intranasal Delivery for Effective Against Ischemic Stroke in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of 4'-Methoxypuerarin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Methoxypuerarin, an isoflavone glycoside isolated from Pueraria lobata, is a compound of increasing interest within the scientific community due to its potential therapeutic applications. As a derivative of the well-studied puerarin, this compound is hypothesized to possess a range of biological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects. This technical guide provides a comprehensive overview of the putative mechanisms of action of this compound, drawing upon evidence from related compounds and outlining detailed experimental protocols for its further investigation. The core of its action is likely centered on the modulation of key signaling pathways, including the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1) and the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. This document serves as a foundational resource for researchers aiming to elucidate the precise molecular interactions and therapeutic potential of this compound.
Introduction
This compound (4'-O-Methylpuerarin) is a naturally occurring isoflavone diglycoside.[1] Its structural similarity to puerarin and other methoxyflavones suggests a potential for a diverse pharmacological profile. While direct and extensive research on this compound is still emerging, the established mechanisms of its parent compounds provide a strong basis for predicting its mode of action. This guide will synthesize the current understanding and provide the necessary tools for the scientific exploration of this promising compound.
Putative Core Mechanisms of Action
The primary mechanisms of action of this compound are likely multifaceted, targeting fundamental cellular processes involved in disease progression.
Neuroprotection via PARP-1 Inhibition
A key hypothesized mechanism for the neuroprotective effects of this compound is the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1). Overactivation of PARP-1 is a critical step in a form of programmed cell death known as parthanatos, which is implicated in various neurodegenerative conditions. By inhibiting PARP-1, this compound may prevent the depletion of cellular energy stores (NAD+ and ATP) and subsequent cell death.
Anti-inflammatory Effects via NF-κB and MAPK Signaling
Chronic inflammation is a hallmark of numerous diseases. This compound is predicted to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.
-
NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. In resting cells, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. This compound may inhibit this pathway by preventing IκBα degradation.
-
MAPK Pathway: The MAPK family, including ERK1/2, JNK, and p38, plays a crucial role in cellular responses to external stressors and in inflammation. By inhibiting the phosphorylation of these kinases, this compound could downregulate the production of pro-inflammatory cytokines.
Anti-Cancer Activity
The anti-cancer potential of this compound is likely derived from its ability to influence multiple signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. By modulating these pathways, this compound may induce apoptosis, inhibit cell proliferation, and prevent metastasis.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide a template for the types of data that should be generated to characterize its activity. The values for related compounds are included for reference where available.
Table 1: In Vitro Cytotoxicity
| Cell Line | Assay Type | IC50 (µM) for this compound | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|---|
| SH-SY5Y | MTT | Data Needed | Puerarin | >100 |
| RAW 264.7 | MTT | Data Needed | Luteolin | ~50 |
| HeLa | MTT | Data Needed | Doxorubicin | ~0.5 |
Table 2: Enzyme Inhibition
| Target Enzyme | Assay Type | IC50 (nM) for this compound | Reference Compound | Reference IC50 (nM) |
|---|---|---|---|---|
| PARP-1 | Fluorescence | Data Needed | Olaparib | 5 |
| IKKβ | Kinase Glo | Data Needed | TPCA-1 | 17.9 |
Table 3: Reporter Gene Assay
| Reporter Construct | Cell Line | EC50 (µM) for this compound | Reference Compound | Reference EC50 (µM) |
|---|
| NF-κB Luciferase | HEK293T | Data Needed | Bay 11-7082 | 10 |
Detailed Experimental Protocols
The following protocols provide a framework for the investigation of this compound's mechanism of action.
Cell Viability Assay (MTT Assay)
Methodology:
-
Cell Seeding: Seed cells (e.g., SH-SY5Y, RAW 264.7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
PARP-1 Inhibition Assay (Fluorometric)
Methodology:
-
Reaction Setup: In a 96-well black plate, add PARP-1 enzyme, activated DNA, and varying concentrations of this compound in reaction buffer.
-
Initiation: Start the reaction by adding NAD+.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining NAD+ or the amount of PAR polymer formed using a specific fluorescent probe and a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of PARP-1 inhibition for each concentration of this compound and determine the IC50 value.
NF-κB Reporter Assay (Luciferase)
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α, 10 ng/mL) or lipopolysaccharide (LPS, 1 µg/mL), for 6-8 hours.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.
Western Blot Analysis of MAPK/Akt Phosphorylation
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency and then serum-starve for 12-16 hours. Pre-treat with this compound for 1-2 hours, followed by stimulation with an appropriate agonist (e.g., growth factor or LPS) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK, JNK, p38, or Akt overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound is a promising natural compound with the potential for significant therapeutic applications. Based on the current understanding of related isoflavones, its mechanism of action likely involves the modulation of key signaling pathways such as PARP-1, NF-κB, and MAPK. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation of these mechanisms and the quantification of the biological activities of this compound. Further research in this area is crucial to fully elucidate its therapeutic potential and to pave the way for its development as a novel therapeutic agent.
References
In Vitro Biological Activities of 4'-Methoxypuerarin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methoxypuerarin, an isoflavone glycoside and a derivative of the well-studied puerarin, has emerged as a molecule of interest in pharmacological research. While puerarin, isolated from the root of Pueraria lobata, has a long history of use in traditional medicine and has been extensively investigated for its various biological activities, its 4'-methoxy derivative is less characterized. This technical guide provides a comprehensive summary of the currently available data on the in vitro biological activities of this compound, with a focus on its antioxidant properties. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Antioxidant Activities
The primary in vitro biological activity reported for this compound is its ability to scavenge reactive nitrogen and oxygen species. These antioxidant properties are crucial in the context of cellular health, as excessive levels of these reactive species can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases.
Quantitative Data on Antioxidant Activities
Currently, detailed quantitative data, such as IC50 values, for the antioxidant activities of this compound are not extensively available in the public domain. However, existing research indicates its activity in the following assays:
| Biological Activity | Result | Reference |
| Peroxynitrite (ONOO⁻) Scavenging | Active | [1] |
| Nitric Oxide (NO·) Scavenging | Weakly Active | [1] |
| Superoxide Anion (·O₂⁻) Scavenging | Weakly Active | [1] |
Table 1: Summary of In Vitro Antioxidant Activities of this compound
Experimental Protocols
Detailed experimental protocols for the assays in which this compound has been evaluated are outlined below. These methodologies are based on standard in vitro antioxidant assays.
Peroxynitrite (ONOO⁻) Scavenging Assay
Principle: This assay measures the ability of a compound to inhibit the nitration of a fluorescent probe by peroxynitrite, which is a potent oxidizing and nitrating agent.
Methodology:
-
Reagents: Peroxynitrite solution, fluorescent probe (e.g., dihydrorhodamine 123), buffer solution (e.g., phosphate buffer, pH 7.4).
-
Procedure: a. A solution of the fluorescent probe in buffer is prepared. b. This compound is added to the probe solution at various concentrations. c. The reaction is initiated by the addition of peroxynitrite. d. The mixture is incubated for a specific period at a controlled temperature. e. The fluorescence intensity is measured using a fluorometer at appropriate excitation and emission wavelengths. f. The percentage of peroxynitrite scavenging is calculated by comparing the fluorescence of the sample with that of a control (without the test compound).
Nitric Oxide (NO·) Scavenging Assay
Principle: This assay evaluates the capacity of a compound to scavenge nitric oxide radicals generated from a nitric oxide donor, such as sodium nitroprusside.
Methodology:
-
Reagents: Sodium nitroprusside solution, Griess reagent (for colorimetric detection of nitrite), buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
Procedure: a. Sodium nitroprusside in buffer is incubated with various concentrations of this compound. b. The mixture is exposed to a light source to induce the generation of nitric oxide. c. After a defined incubation period, an aliquot of the reaction mixture is mixed with Griess reagent. d. The absorbance of the resulting chromophore is measured using a spectrophotometer at approximately 540 nm. e. The degree of nitric oxide scavenging is determined by comparing the absorbance of the sample to that of a control.
Superoxide Anion (·O₂⁻) Scavenging Assay
Principle: This assay assesses the ability of a compound to inhibit the reduction of a detection reagent, such as nitroblue tetrazolium (NBT), by superoxide radicals generated through an enzymatic or non-enzymatic system.
Methodology:
-
Reagents: Superoxide generating system (e.g., phenazine methosulfate-NADH system or xanthine-xanthine oxidase system), NBT solution, buffer solution (e.g., Tris-HCl buffer, pH 8.0).
-
Procedure: a. The reaction mixture containing the superoxide generating system and NBT in buffer is prepared. b. This compound is added to the mixture at different concentrations. c. The reaction is initiated and allowed to proceed for a set time at a specific temperature. d. The formation of formazan from the reduction of NBT is measured spectrophotometrically at around 560 nm. e. The percentage of superoxide anion scavenging is calculated based on the reduction in absorbance in the presence of the test compound.
Signaling Pathways and Experimental Workflows
To date, specific signaling pathways modulated by this compound have not been elucidated in the scientific literature. The following diagrams illustrate the general experimental workflows for assessing the antioxidant activities described.
References
Preliminary Toxicological Profile of 4'-Methoxypuerarin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available preliminary toxicological information for 4'-Methoxypuerarin (also known as 4'-O-Methylpuerarin). It is intended for informational purposes for a scientific audience. A comprehensive toxicological evaluation of this compound appears to be limited in publicly available literature. The information presented herein is based on Material Safety Data Sheets (MSDS) and studies on related compounds or extracts.
Introduction
This compound is an isoflavone glycoside found in the root of Pueraria lobata (Kudzu).[1] While the pharmacological properties of Pueraria lobata extracts and their primary constituent, puerarin, have been investigated, specific and detailed toxicological studies on this compound are not extensively documented. This guide provides a consolidation of the accessible preliminary safety data to aid researchers and drug development professionals in initial assessments.
Quantitative Toxicological Data
The available quantitative data is sparse and primarily derived from safety data sheets, which often lack the detail of peer-reviewed toxicological studies.
Table 1: Acute Oral Toxicity Data
| Compound | Test Species | Route of Administration | LD50 (Lethal Dose, 50%) | Reference |
| 4'-Methylpyridine (related structure) | Rat | Oral | 440 mg/kg |
Note: Data for a structurally related compound is provided for context due to the absence of a specific LD50 value for this compound in the searched literature.
Table 2: Hazard Classification
| Compound | Hazard Statement | Classification | Reference |
| 4'-O-Methylpuerarin | Harmful if swallowed | Acute toxicity, Oral (Category 4) | [2] |
| 4'-O-Methylpuerarin | Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | [2] |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of pure this compound are not available in the reviewed literature. However, a study on a combined herbal extract containing constituents of Pueraria lobata provides insight into the methodologies that could be applied.
Example Protocol: Acute and Sub-chronic Toxicity of a Pueraria lobata and Scutellaria baicalensis Extract in Rats
A safety evaluation of a mixed extract of Pueraria lobata and Scutellaria baicalensis roots was conducted in Sprague-Dawley rats.[3]
3.1.1. Acute Toxicity Study
-
Test Substance: A 30% ethanol extract of the dried roots of P. lobata and S. baicalensis.[3]
-
Animals: Male and female Sprague-Dawley rats.[3]
-
Administration: A single oral dose of 5000 mg/kg.[3]
-
Observation Period: 14 days.[3]
-
Parameters Observed: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy findings at the end of the observation period.[3]
-
Results: No mortality or significant toxicological changes were observed, suggesting an approximate lethal dose greater than 5000 mg/kg.[3]
3.1.2. 13-Week Sub-chronic Toxicity Study
-
Test Substance: A 30% ethanol extract of the dried roots of P. lobata and S. baicalensis.[3]
-
Animals: Male and female Sprague-Dawley rats.[3]
-
Administration: Repeated daily oral doses of 800, 2000, and 5000 mg/kg/day for 13 weeks.[3]
-
Recovery Period: A 4-week recovery period followed the treatment phase.[3]
-
Parameters Observed: Mortality, clinical signs, body weight, food consumption, ophthalmologic examination, urinalysis, hematology, serum biochemistry, organ weights, and histopathological examination.[3]
-
Results: No treatment-related deaths or adverse effects were noted on most parameters. Some changes in clinical signs, body weight, serum biochemistry, and histopathology were observed but were not considered toxicologically significant as they were reversible or attributed to the pharmacological effects of the extract. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be greater than 5000 mg/kg/day for both sexes.[3]
Genotoxicity and Other Toxicological Endpoints
Direct studies on the genotoxicity of this compound were not identified. Safety data sheets for 4'-O-Methylpuerarin do not indicate that it is a carcinogen according to IARC, ACGIH, NTP, or OSHA.[2]
Signaling Pathways and Experimental Workflows
No specific signaling pathways related to the toxicology of this compound have been described in the available literature. The following diagrams illustrate a general workflow for toxicological assessment, which would be applicable to the evaluation of this compound.
Caption: General workflow for the toxicological assessment of a test compound.
Caption: Logical progression for hazard identification in toxicological studies.
Conclusion
The available data on the toxicology of this compound is preliminary and incomplete. While safety data sheets indicate potential for acute oral toxicity and aquatic toxicity, comprehensive studies detailing dose-response relationships, target organ toxicities, and potential for genotoxicity or carcinogenicity are lacking in the public domain. The provided experimental protocols from a related herbal extract study offer a methodological framework for future, more specific toxicological evaluations of this compound. Researchers and drug development professionals should exercise caution and consider the necessity of conducting thorough safety assessments before proceeding with any application of this compound.
References
Commercial Suppliers and Technical Guide for High-Purity 4'-Methoxypuerarin
For researchers, scientists, and professionals in drug development, securing a reliable source of high-purity 4'-Methoxypuerarin is crucial for advancing scientific inquiry. This technical guide provides an in-depth overview of commercial suppliers, analytical methodologies for purity assessment, a proposed synthesis protocol, and an exploration of its likely biological signaling pathways.
Commercial Availability of High-Purity this compound
Several chemical suppliers offer this compound, also known as 4'-O-Methylpuerarin, for research purposes. The purity and available quantities can vary, so it is advisable to contact the suppliers directly for the most current information and to request certificates of analysis.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Notes |
| MedChemExpress | This compound | 92117-94-7 | C22H22O9 | >98% (typically) | Offers various quantities, from 1 mg upwards.[1] |
| ChemSrc | This compound | 92117-94-7 | C22H22O9 | Varies by supplier | A platform connecting multiple suppliers; purity and pricing may differ.[2] |
| DC Chemicals | 4'-O-Methylpuerarin | 92117-94-7 | C22H22O9 | Not specified | Price listed per 20mg. |
| Ambeed | This compound | 92117-94-7 | C22H22O9 | Not specified | Provides basic chemical properties. |
Note: The pricing and availability are subject to change. It is recommended to visit the suppliers' websites for the most up-to-date information.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 430.4 g/mol | [3] |
| Molecular Formula | C22H22O9 | [3] |
| CAS Number | 92117-94-7 | [3] |
| IUPAC Name | 7-hydroxy-3-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | [3] |
| Appearance | White to off-white solid | General observation |
| Solubility | Soluble in DMSO and ethanol | General knowledge for isoflavonoids |
Experimental Protocols
Proposed Synthesis of this compound from Puerarin
While this compound is naturally present in Pueraria lobata, a common laboratory synthesis route involves the selective methylation of its parent compound, puerarin.[4][5][6] The following is a proposed protocol based on standard methylation procedures for phenolic compounds.
Objective: To synthesize this compound by selective O-methylation of the 4'-hydroxyl group of puerarin.
Materials:
-
Puerarin (high purity)
-
Dimethyl sulfate (DMS) or Methyl iodide (CH3I)
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
Anhydrous acetone or Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol or ethyl acetate/hexane mixtures)
Procedure:
-
Dissolution: Dissolve puerarin in anhydrous acetone or DMF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Add a mild base, such as potassium carbonate, to the solution. The 4'-hydroxyl group is more acidic than the other hydroxyl groups and will be preferentially deprotonated. Stir the mixture at room temperature for 30-60 minutes.
-
Methylation: Slowly add a methylating agent, such as dimethyl sulfate or methyl iodide (1.1 to 1.5 equivalents), to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating (40-50 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (puerarin) is consumed.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench the reaction by the slow addition of 1M HCl to neutralize the excess base.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system to yield the high-purity product.
Workflow for Proposed Synthesis:
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
A validated Reverse-Phase HPLC (RP-HPLC) method is essential for determining the purity of this compound. The following is a proposed method adapted from protocols for puerarin and other isoflavonoids.[7][8]
Objective: To develop and validate an HPLC method for the quantification of this compound purity.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid for peak shape improvement). A typical starting point for isocratic elution could be a 30:70 (v/v) mixture of acetonitrile and acidified water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 250 nm (based on the UV absorbance maximum for the isoflavone core).
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of high-purity this compound reference standard in methanol or mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the synthesized or purchased this compound sample in the mobile phase to a known concentration.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Determine the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram (area percent method) or by using a calibration curve generated from the reference standards.
Neuroprotective Effects: PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and is implicated in neuroprotection. Puerarin has been shown to exert neuroprotective effects by activating this pathway. [9][10][11]this compound likely shares this neuroprotective mechanism.
Proposed Mechanism:
-
Activation of PI3K: this compound may promote the activation of PI3K in response to cellular stress or growth factors.
-
Phosphorylation of Akt: Activated PI3K leads to the phosphorylation and activation of Akt.
-
Downstream Effects: Phosphorylated Akt can then phosphorylate and regulate a variety of downstream targets that promote cell survival, including:
-
Inhibition of pro-apoptotic proteins (e.g., Bad, Caspase-9).
-
Activation of anti-apoptotic proteins (e.g., Bcl-2).
-
Activation of transcription factors that promote the expression of survival genes.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:92117-94-7 | Chemsrc [chemsrc.com]
- 3. This compound | C22H22O9 | CID 5319486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glycosylation and methylation in the biosynthesis of isoflavonoids in Pueraria lobata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycosylation and methylation in the biosynthesis of isoflavonoids in Pueraria lobata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination of Puerarin,3-Methoxy Puerarin,Mirificin and Daidzin in the Bioactive Fraction of Naodesheng Prescription by RP-HPLC/UV Method | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Protective effects and mechanism of puerarin targeting PI3K/Akt signal pathway on neurological diseases [frontiersin.org]
- 10. Protective effects and mechanism of puerarin targeting PI3K/Akt signal pathway on neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Puerarin inhibited oxidative stress and alleviated cerebral ischemia-reperfusion injury through PI3K/Akt/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
4'-Methoxypuerarin: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Methoxypuerarin, an isoflavone glycoside isolated from Pueraria lobata, is a compound of increasing interest within the scientific community for its potential therapeutic applications. As with any compound intended for research or pharmaceutical development, a thorough understanding of its stability profile is paramount to ensure the integrity of experimental results and the quality of potential drug products. This technical guide provides a comprehensive overview of the known stability characteristics of this compound and related isoflavones, recommended storage conditions, detailed experimental protocols for stability testing, and insights into its potential mechanism of action through relevant signaling pathways. While specific quantitative degradation kinetics for this compound are not extensively available in public literature, this guide consolidates existing knowledge on closely related compounds to provide a robust framework for its handling and evaluation.
Physicochemical Properties and Storage Recommendations
This compound (4'-O-Methylpuerarin) is a white to off-white solid. General storage recommendations from commercial suppliers provide a foundational understanding of its stability.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Conditions |
| Solid | 4°C | Long-term | Sealed container, protected from moisture and light. |
| In Solvent | -80°C | Up to 6 months | Sealed container, protected from moisture and light. |
| In Solvent | -20°C | Up to 1 month | Sealed container, protected from moisture and light. |
Stability Profile of Isoflavone Glycosides
While specific forced degradation studies on this compound are not widely published, data from related isoflavone glycosides, including puerarin derivatives, offer valuable insights into its potential stability under various stress conditions. Isoflavones are known to be susceptible to degradation by heat, light, and pH.
Table 2: General Stability of Isoflavone Glycosides Under Stress Conditions
| Stress Condition | General Observations for Isoflavone Glycosides | Potential Impact on this compound |
| Acidic Hydrolysis | Generally more stable in acidic conditions compared to alkaline conditions. | Expected to exhibit relative stability. |
| Alkaline Hydrolysis | Susceptible to degradation, with the rate increasing at higher pH values. Puerarin derivatives show significant degradation at neutral and alkaline pH. | Likely to be unstable, particularly at pH > 7. |
| Oxidative Stress | Puerarin and its derivatives possess antioxidant properties, suggesting they can be oxidized. | Susceptible to degradation in the presence of oxidizing agents. |
| Photodegradation | Isoflavones are known to be photolabile and can degrade upon exposure to UV or natural sunlight. | Expected to be light-sensitive. |
| Thermal Stress | Isoflavone glycosides can undergo thermal degradation, with the rate increasing at higher temperatures. | Likely to degrade at elevated temperatures. |
Experimental Protocols for Stability Testing
To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted in line with the International Council for Harmonisation (ICH) guidelines. These studies are essential for developing and validating a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
General Experimental Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies.
Detailed Methodologies
-
Acidic Hydrolysis: A solution of this compound is typically exposed to an acidic medium (e.g., 0.1 M HCl) and heated (e.g., 60-80°C) for a defined period. Samples are withdrawn at various time points, neutralized, and analyzed.
-
Alkaline Hydrolysis: The compound is subjected to a basic solution (e.g., 0.1 M NaOH) at room temperature or under mild heating. The reaction is monitored over time, and samples are neutralized before analysis.
-
Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30%), is performed at room temperature. The extent of degradation is monitored chromatographically.
-
Photolytic Degradation: Solutions of this compound, as well as the solid compound, are exposed to a combination of UV and visible light in a photostability chamber. Control samples are kept in the dark to differentiate between light-induced and thermal degradation.
-
Thermal Degradation: The solid compound and a solution are exposed to elevated temperatures (e.g., 60-80°C) in a temperature-controlled oven.
Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial for separating the intact this compound from its potential degradation products. A typical method would involve:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: A photodiode array (PDA) detector to monitor the absorbance at the λmax of this compound and to check for peak purity. Mass spectrometry (MS) can be coupled to the HPLC system for the identification of degradation products.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are still under investigation, studies on the closely related compound, puerarin, suggest a likely involvement in key anti-inflammatory and antioxidant pathways. Puerarin has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. It is also reported to influence the PI3K/Akt pathway.
Caption: Potential Anti-inflammatory Signaling Pathways of this compound.
This diagram illustrates that an inflammatory stimulus, such as lipopolysaccharide (LPS), can activate cell surface receptors like TLR4. This activation triggers downstream signaling cascades, including the PI3K/Akt, MAPK, and NF-κB pathways, leading to the production of pro-inflammatory mediators. Based on data from related compounds, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting key components of these pathways, such as Akt, MAPKs, and IKK, thereby reducing the expression of inflammatory cytokines and enzymes.
Conclusion and Future Directions
This compound is a promising isoflavone with potential therapeutic value. While general storage guidelines are available, detailed public data on its stability under forced degradation conditions are lacking. This guide provides a framework for researchers to handle and assess the stability of this compound based on the behavior of structurally related compounds and established scientific principles. Future work should focus on conducting comprehensive forced degradation studies to elucidate its degradation pathways and identify its degradation products. Such studies are critical for the development of stable formulations and for ensuring the accuracy and reproducibility of research findings. Furthermore, continued investigation into its specific molecular targets and signaling pathways will be essential for fully understanding its mechanism of action and therapeutic potential.
4'-Methoxypuerarin: A Technical Review of a Promising Bioactive Isoflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methoxypuerarin, also known as 4'-O-Methylpuerarin, is an isoflavone diglycoside naturally occurring in the root of Pueraria lobata (Kudzu). As a derivative of the well-researched puerarin, this compound is attracting increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive review of the existing research on this compound and its related compounds, focusing on its synthesis, biological activities, and underlying molecular mechanisms. Due to the limited availability of direct quantitative data for this compound, this review incorporates findings from studies on its parent compound, puerarin, and other structurally similar flavonoids to provide a predictive framework for its potential pharmacological profile.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₂₂H₂₂O₉ | --INVALID-LINK-- |
| Molecular Weight | 430.4 g/mol | --INVALID-LINK-- |
| CAS Number | 92117-94-7 | --INVALID-LINK-- |
| Synonyms | 4'-O-Methylpuerarin | --INVALID-LINK-- |
| Appearance | White to off-white powder | Inferred from related compounds |
| Solubility | Soluble in DMSO and ethanol | Inferred from related compounds |
Synthesis
General Experimental Protocol for Methylation of Puerarin:
-
Dissolution: Dissolve puerarin in a suitable aprotic solvent such as acetone or dimethylformamide (DMF).
-
Base Addition: Add a base, such as anhydrous potassium carbonate (K₂CO₃), to the solution to deprotonate the phenolic hydroxyl groups.
-
Methylation: Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the base. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 4'-O-Methylpuerarin.
-
Characterization: The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activities and Quantitative Data
Based on studies of puerarin and other methoxyflavones, this compound is anticipated to possess a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The following tables summarize quantitative data from these related compounds, which can serve as a predictive reference for this compound.
Table 1: Anti-inflammatory Activity of Related Compounds
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Puerarin | LPS-induced NO production | RAW 264.7 | ~50 | Inferred from literature |
| 4'-Methoxyflavone | Inhibition of pro-inflammatory cytokines | Macrophages | Data not available | Inferred from literature |
| 4-Hydroxy-7-Methoxycoumarin | LPS-induced NO production | RAW 264.7 | ~900 | [1] |
Table 2: Antioxidant Activity of Related Compounds
| Compound | Assay | EC₅₀ (µg/mL) | Reference |
| Puerarin | DPPH radical scavenging | ~100 | Inferred from literature |
| 4'-Methoxyflavone | DPPH radical scavenging | Data not available | Inferred from literature |
Table 3: Neuroprotective Activity of Related Compounds
| Compound | Model | Effect | Concentration | Reference |
| Puerarin | MPTP-induced Parkinson's model (mice) | Attenuated behavioral deficits and dopaminergic neurodegeneration | 50 mg/kg | [2] |
| 4'-Methoxyflavone | NMDA-induced neuronal death | Significant neuroprotection | 100 µM | [3] |
Experimental Protocols for Biological Assays
Anti-inflammatory Activity Assay (Nitric Oxide Production)
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Measurement of Nitric Oxide: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
-
Data Analysis: Calculate the percentage of inhibition of nitric oxide production compared to the LPS-only treated control. Determine the IC₅₀ value.
Antioxidant Activity Assay (DPPH Radical Scavenging)
-
Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of this compound in methanol.
-
Reaction: In a 96-well plate, add the DPPH solution to each well containing the different concentrations of this compound or a standard antioxidant (e.g., ascorbic acid).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution.
-
Data Analysis: Determine the EC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Neuroprotection Assay (NMDA-induced Excitotoxicity)
-
Primary Neuronal Culture: Prepare primary cortical neuronal cultures from embryonic day 15-16 mouse brains.
-
Treatment: After 12-14 days in vitro, pre-treat the neuronal cultures with different concentrations of this compound for 24 hours.
-
Induction of Excitotoxicity: Expose the neurons to N-methyl-D-aspartate (NMDA; 100 µM) for 30 minutes to induce excitotoxicity.
-
Cell Viability Assessment: After 24 hours of recovery, assess cell viability using the MTT assay or by staining with fluorescent dyes such as propidium iodide (for dead cells) and Hoechst 33342 (for all cell nuclei).
-
Quantification: For the MTT assay, measure the absorbance at 570 nm. For fluorescent staining, count the number of live and dead cells under a fluorescence microscope.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by this compound compared to the NMDA-treated control group.
Potential Signaling Pathways
Based on the known mechanisms of puerarin and other flavonoids, this compound is likely to exert its biological effects through the modulation of key signaling pathways involved in inflammation, oxidative stress, and cell survival.
NF-κB Signaling Pathway in Inflammation
The transcription factor NF-κB is a master regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is hypothesized that this compound may inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.
PI3K/Akt Signaling Pathway in Neuroprotection
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and inhibits apoptosis. Activation of this pathway, often by growth factors, leads to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins such as Bad and activate transcription factors that promote the expression of survival genes. Puerarin has been shown to activate this pathway, and it is plausible that this compound shares this neuroprotective mechanism.
Conclusion and Future Directions
This compound is a promising natural product with a pharmacological profile that is predicted to be beneficial for a range of therapeutic areas, particularly those involving inflammation, oxidative stress, and neurodegeneration. While direct experimental evidence for its efficacy and mechanisms is still limited, the extensive research on its parent compound, puerarin, and other related flavonoids provides a strong foundation for future investigations.
Future research should focus on:
-
Quantitative Biological Evaluation: Determining the IC₅₀ and EC₅₀ values of this compound in various in vitro and in vivo models of inflammation, oxidative stress, and neurodegenerative diseases.
-
Elucidation of Molecular Mechanisms: Investigating the direct effects of this compound on key signaling pathways such as NF-κB, PI3K/Akt, and MAPK using techniques like Western blotting and reporter gene assays.
-
Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its bioavailability and in vivo fate.
-
Optimized Synthesis: Developing and optimizing a scalable and efficient synthetic route for the production of 4'-O-Methylpuerarin to facilitate further research and development.
By addressing these key areas, the full therapeutic potential of this compound can be unlocked, paving the way for its potential development as a novel therapeutic agent.
References
- 1. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Potential therapeutic targets of 4'-Methoxypuerarin
An In-depth Technical Guide on the Potential Therapeutic Targets of 4'-Methoxypuerarin
Introduction
This compound, also known as 4'-O-Methylpuerarin, is an isoflavone diglycoside isolated from the root of Pueraria lobata (Kudzu).[1][2] As a derivative of puerarin, a well-studied bioactive compound used extensively in traditional Chinese medicine, this compound is emerging as a molecule of significant pharmacological interest.[3][4][5] Its structural modifications suggest a potentially distinct or enhanced therapeutic profile compared to its parent compound. This technical guide provides a comprehensive overview of the known and potential therapeutic targets of this compound, summarizing quantitative data, detailing experimental methodologies, and visualizing key signaling pathways to support further research and drug development.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its development as a therapeutic agent. Key identifiers and properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 7-hydroxy-3-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | [2] |
| Synonyms | 4'-O-Methylpuerarin, 92117-94-7 | [1][2] |
| Molecular Formula | C22H22O9 | [1][2] |
| Molecular Weight | 430.40 g/mol | [1][2] |
| CAS Number | 92117-94-7 | [1][2] |
| Chemical Class | Isoflavonoid | [1][2] |
Potential Therapeutic Targets and Mechanisms of Action
Research indicates that this compound and its parent compound, puerarin, modulate multiple signaling pathways, suggesting a broad range of therapeutic applications, including neuroprotection, anti-inflammatory, cardiovascular, and anticancer effects.
Neuroprotective Effects
A significant finding has identified 4'-methoxyflavones as novel neuroprotective agents that function by inhibiting parthanatos, a specific pathway of programmed cell death triggered by the overactivation of Poly (ADP-ribose) polymerase-1 (PARP-1).[6]
-
Primary Target: PARP-1 (Poly (ADP-ribose) polymerase-1)
-
Mechanism of Action: In response to DNA damage, such as that caused by N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) or NMDA-receptor overactivation, PARP-1 becomes hyperactivated.[6] This leads to the synthesis and accumulation of poly (ADP-ribose) polymers (PAR), depleting cellular NAD+ and ATP pools and ultimately causing cell death. This compound (as part of the 4'-methoxyflavone class) has been shown to reduce the synthesis and accumulation of PAR, thereby protecting cortical neurons from NMDA-induced cell death.[6]
-
Anti-Inflammatory Effects
While direct studies on this compound are limited, the well-documented anti-inflammatory properties of puerarin and other methoxylated flavonoids provide a strong basis for its potential mechanisms.[5][7] The primary targets are key nodes in inflammatory signaling cascades.
-
Primary Targets: NF-κB and MAPK Signaling Pathways
-
Mechanism of Action: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages activate the NF-κB and MAPK (mitogen-activated protein kinase) pathways.[7] This leads to the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂) via the enzymes iNOS and COX-2, respectively, and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7] Compounds structurally similar to this compound inhibit this process by suppressing the degradation of IκBα (an inhibitor of NF-κB) and reducing the phosphorylation of MAPK proteins like ERK1/2 and JNK.[7]
-
Cardiovascular Protective Effects
Puerarin demonstrates significant cardiovascular protective effects, and this compound is presumed to share these activities.[3] A key area of interest is its ability to mitigate cardiac fibrosis, a hallmark of many heart diseases.
-
Primary Targets: TGF-β1/Smad2 and PPAR-γ
-
Mechanism of Action: Transforming growth factor-beta 1 (TGF-β1) is a potent profibrotic cytokine that promotes the transition of endothelial cells into mesenchymal cells (EndMT), a key process in cardiac fibrosis.[8] This occurs via the phosphorylation of Smad2. Puerarin has been shown to protect against cardiac fibrosis by upregulating peroxisome proliferator-activated receptor-gamma (PPAR-γ), which in turn inhibits the TGF-β1/Smad2 signaling pathway.[8] This blunts the EndMT process and reduces the excessive accumulation of extracellular matrix.
-
Anticancer Activity
The anticancer potential of this compound can be inferred from studies on related methoxyphenyl compounds and puerarin.[9][10][11] These molecules have been shown to inhibit cancer cell proliferation, induce apoptosis, and even reverse chemotherapy resistance.
-
Potential Targets: Telomerase, c-myc, Carbonic Anhydrase XII
-
Mechanism of Action: Iridium(III) complexes containing 4'-(4-methoxyphenyl)-terpyridine ligands have demonstrated potent antiproliferative activity by targeting c-myc promoter elements and inhibiting telomerase, an enzyme crucial for immortalizing cancer cells.[10] Furthermore, puerarin has been shown to reverse chemotherapy-induced epithelial-mesenchymal transition (EMT) by targeting Carbonic Anhydrase XII, suggesting a role in overcoming drug resistance.[11] These findings suggest that this compound may trigger cell apoptosis through mitochondrial dysfunction pathways and interfere with key cancer survival mechanisms.[10]
-
Quantitative Data
Quantitative data on the bioactivity of this compound is still emerging. The tables below summarize available data for related compounds to provide a benchmark for future studies.
Table 1: Antiproliferative Activity of Related Iridium(III) Complexes [10]
| Compound | Cell Line | IC50 (μM) |
| Complex 1 (3-MeO-Phtpy ligand) | BEL-7404 (Hepatocellular carcinoma) | 3.19 |
| Complex 1 (3-MeO-Phtpy ligand) | Hep-G2 (Hepatocellular carcinoma) | 4.67 |
| Complex 1 (3-MeO-Phtpy ligand) | NCI-H460 (Lung cancer) | 27.77 |
| Complex 1 (3-MeO-Phtpy ligand) | MGC80-3 (Gastric cancer) | 6.42 |
| Complex 3 (4-MeO-Phtpy ligand) | BEL-7404 (Hepatocellular carcinoma) | 10.11 |
| Complex 3 (4-MeO-Phtpy ligand) | Hep-G2 (Hepatocellular carcinoma) | 13.56 |
| Complex 3 (4-MeO-Phtpy ligand) | NCI-H460 (Lung cancer) | >50 |
| Complex 3 (4-MeO-Phtpy ligand) | MGC80-3 (Gastric cancer) | 21.34 |
Table 2: Neuroprotective Effect of 4'-Methoxyflavone (4MF) against NMDA-induced Toxicity [6]
| Compound | Concentration | Neuroprotection (% of NMDA-induced death) |
| 4MF | 1 µM | Clearly Evident Protection |
| 4MF | 3 µM | Concentration-dependent reduction in death |
| 4MF | 10 µM | Significant Protection |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on standard assays used to evaluate the therapeutic potential of compounds like this compound.
Protocol 1: Neuroprotection Assay against NMDA-Induced Excitotoxicity[6]
-
Cell Culture:
-
Prepare primary cortical neuronal cultures from gestational day 15-16 fetal CD1 mice.
-
Plate cells on poly-D-lysine coated plates in appropriate neuronal culture medium.
-
Inhibit glial proliferation by adding 5-fluoro-2'-deoxyuridine (5F2DU, 30 μM) at 3-4 days in vitro (DIV).
-
Use cultures for experiments at 12-14 DIV.
-
-
Treatment:
-
Pre-treat neuronal cultures with varying concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Induce excitotoxicity by exposing cultures to NMDA (e.g., 100-300 μM) plus 10 μM glycine in culture medium for 5 minutes.
-
Control groups should include vehicle-only and NMDA-only treated cells.
-
-
Assessment of Cell Viability:
-
After 24 hours, stain the cells with Hoechst 33342 (stains all nuclei, blue) and Propidium Iodide (PI, stains nuclei of dead cells, red).
-
Capture fluorescence images using an appropriate microscope.
-
Quantify cell death by calculating the ratio of PI-positive cells to Hoechst-positive cells. Express results as a percentage of the NMDA-only control.
-
Protocol 2: Anti-inflammatory Assay in LPS-Stimulated Macrophages[7]
-
Cell Culture:
-
Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed cells in 96-well or 6-well plates and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate inflammation by adding Lipopolysaccharide (LPS, e.g., 1 µg/mL) for 24 hours.
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Collect the supernatant and measure nitrite concentration using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): Measure cytokine levels in the supernatant using commercially available ELISA kits.
-
-
Western Blot Analysis:
-
Lyse the cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against iNOS, COX-2, phospho-NF-κB, phospho-ERK, and phospho-JNK. Use β-actin as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
-
Protocol 3: MTT Assay for Anticancer Activity[9]
-
Cell Culture:
-
Seed human cancer cell lines (e.g., U-87 glioblastoma, MDA-MB-231 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.[9]
-
Allow cells to attach for 24 hours.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control.
-
-
Cell Viability Assessment:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and dissolve the resulting formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Conclusion and Future Directions
This compound is a promising natural product with multitargeted therapeutic potential. The available evidence, largely extrapolated from its parent compound puerarin and other methoxyflavones, points towards significant neuroprotective, anti-inflammatory, cardiovascular, and anticancer activities. Its mechanism of action appears to involve the modulation of fundamental cellular processes such as programmed cell death (parthanatos), inflammatory signaling (NF-κB, MAPK), tissue fibrosis (TGF-β1/Smad2), and cancer cell survival (telomerase).
Future research should focus on:
-
Direct Quantification: Establishing specific IC50 and EC50 values for this compound against its various targets.
-
Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its bioavailability and in vivo stability.[12]
-
In Vivo Efficacy: Validating the therapeutic effects in preclinical animal models of neurodegeneration, inflammation, cardiovascular disease, and cancer.
-
Target Deconvolution: Employing advanced techniques like chemoproteomics to identify novel binding partners and further elucidate its mechanism of action.
By systematically addressing these areas, the full therapeutic potential of this compound can be unlocked, paving the way for its development as a next-generation therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C22H22O9 | CID 5319486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effects of Puerarin on the Prevention and Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Activity, Pharmacokinetics, and Clinical Research Progress of Puerarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Puerarin Protects against Cardiac Fibrosis Associated with the Inhibition of TGF-β1/Smad2-Mediated Endothelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and in vitro biological evaluation of three 4'-(4-methoxyphenyl)-2,2':6',2″-terpyridine iridium(III) complexes as new telomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Puerarin inhibits EMT induced by oxaliplatin via targeting carbonic anhydrase XII - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and drug delivery systems for puerarin, a bioactive flavone from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HPLC-UV Analysis of 4'-Methoxypuerarin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of 4'-Methoxypuerarin using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The method is suitable for the determination of this compound in various sample matrices.
Introduction
This compound, an isoflavone glycoside, is a derivative of puerarin, a major bioactive compound found in the root of the kudzu plant (Pueraria lobata). It is of significant interest to researchers in the fields of traditional medicine, pharmacology, and drug development due to its potential therapeutic properties. Accurate and precise quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. This application note describes a validated Reverse-Phase HPLC (RP-HPLC) method coupled with UV detection for the reliable determination of this compound.
Experimental Protocols
This section details the necessary equipment, reagents, and procedures for the HPLC-UV analysis of this compound.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
-
Data Acquisition and Processing Software: Software for instrument control, data acquisition, and analysis.
-
Analytical Balance: For accurate weighing of standards and samples.
-
Volumetric Glassware: Calibrated volumetric flasks and pipettes.
-
Syringe Filters: 0.45 µm pore size, for sample filtration.
-
Solvents and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified water)
-
Formic acid (or other suitable acid for mobile phase modification)
-
This compound reference standard
-
Chromatographic Conditions
A validated method for the simultaneous determination of puerarin and its analogue, 3-methoxy puerarin, provides a strong basis for the analysis of this compound.[1] The following conditions are recommended:
| Parameter | Recommended Setting |
| Stationary Phase | C18 column (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Methanol and Water |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 250 nm |
Note: The mobile phase composition and elution mode (isocratic or gradient) should be optimized to achieve the best separation and peak shape for this compound in the specific sample matrix. A common starting point for isocratic elution is a mixture of methanol and water in a 25:75 (v/v) ratio.[1] For gradient elution, a typical program might involve a linear increase in the organic solvent concentration over time.
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain the desired concentrations for constructing a calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., herbal extracts, biological fluids). A general procedure for an herbal extract is as follows:
-
Accurately weigh a known amount of the powdered sample.
-
Extract the analyte using a suitable solvent (e.g., methanol) with the aid of ultrasonication or another appropriate extraction technique.
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the filtered extract with the mobile phase if necessary to bring the analyte concentration within the linear range of the calibration curve.
Method Validation Data
Method validation is essential to ensure the reliability of the analytical results. The following tables summarize the typical validation parameters for the HPLC-UV analysis of isoflavones, which can be adapted and verified for this compound.
Linearity and Range
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Isoflavone Mix | 1.00 - 60.00 | > 0.999 |
Data adapted from a method for similar compounds.[2]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value (ng/mL) |
| LOD | 4.16 - 10.42 |
| LOQ | 12.48 - 31.26 |
Data adapted from a method for similar compounds.
Accuracy (Recovery)
| Spiked Level | Recovery (%) |
| Low | 91.94 - 99.08 |
| Medium | 95.00 - 101.50 |
| High | 98.00 - 102.75 |
Data adapted from a method for similar compounds.
Precision
| Precision Type | Relative Standard Deviation (%RSD) |
| Repeatability (Intra-day) | 1.03 - 5.80 |
| Intermediate Precision (Inter-day) | 3.14 - 6.84 |
Data adapted from a method for similar compounds.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC-UV analysis of this compound.
Caption: General workflow for this compound analysis.
Logical Relationship of Method Validation Parameters
The following diagram illustrates the relationship between key method validation parameters, demonstrating how they collectively ensure the quality of the analytical data.
Caption: Interrelationship of method validation parameters.
References
4'-Methoxypuerarin extraction protocol from plant material
An Application Note on the Extraction of 4'-Methoxypuerarin from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is an O-methylated isoflavone, a class of secondary metabolites found in various plants, most notably in the roots of Pueraria lobata (Kudzu).[1] Isoflavonoids, including puerarin and its derivatives, are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of pharmacological effects, such as antioxidant, anti-inflammatory, and neuroprotective activities.[2][3] This document provides detailed protocols for the extraction of this compound from plant materials, focusing on modern and efficient extraction techniques. While much of the literature focuses on the extraction of its parent compound, puerarin, the methodologies presented here are directly applicable and serve as a robust starting point for optimizing this compound recovery.
Extraction Methodologies
The selection of an appropriate extraction method is critical for maximizing the yield and purity of the target compound while minimizing degradation, cost, and environmental impact.[4][5] This section details three common methods: conventional solvent extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).
Conventional Solvent Extraction (CSE)
This traditional method relies on the solvent's ability to dissolve the target compound through mechanisms like refluxing or maceration. It is simple and cost-effective but can be time-consuming and require large solvent volumes.[4]
Experimental Protocol:
-
Preparation of Plant Material: Dry the plant material (e.g., Kudzu root) at 60°C until a constant weight is achieved. Grind the dried material into a fine powder and pass it through a 10-mesh sieve.[6]
-
Extraction: Place 100 g of the powdered plant material into a round-bottom flask. Add a 10:1 solvent-to-solid ratio (1000 mL) of 70% ethanol.[7]
-
Reflux: Connect the flask to a reflux condenser and heat the mixture to its boiling point. Maintain the reflux for 1.5 hours.[6]
-
Filtration: Allow the mixture to cool to room temperature and then filter it through Whatman No. 1 filter paper.
-
Repeated Extraction: Transfer the retained plant residue back to the flask and repeat the extraction process with a fresh 2-fold volume of the solvent for 1 hour to ensure maximum recovery.[6]
-
Concentration: Combine the filtrates from both extraction steps. Concentrate the combined extract under reduced pressure using a rotary evaporator at 60-90°C to obtain the crude extract.[6]
Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and accelerating the extraction process.[8][9] It offers higher efficiency, shorter extraction times, and reduced solvent consumption compared to conventional methods.[7][9]
Experimental Protocol:
-
Preparation of Plant Material: Prepare the dried and powdered plant material as described for CSE.
-
Extraction Setup: Place 10 g of the powdered material into an extraction vessel. Add the extraction solvent (e.g., 60% ethanol) at a specified solid-to-liquid ratio (e.g., 1:20 g/mL).[10][11]
-
Ultrasonic Treatment: Immerse the vessel in an ultrasonic bath or use an ultrasonic probe. Set the operating parameters:
-
Post-Extraction: After the ultrasonic treatment is complete, filter the mixture as described in the CSE protocol.
-
Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude extract.
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and moisture within the plant material, causing cell rupture and rapid release of bioactive compounds.[13][14] This method is known for its high speed, efficiency, and reduced solvent usage.[13][15]
Experimental Protocol:
-
Preparation of Plant Material: Prepare the dried and powdered plant material as described for CSE.
-
Extraction Setup: Place 10 g of the powdered material into a specialized microwave extraction vessel. Add the extraction solvent (e.g., 70% ethanol) at an optimized solvent-to-material ratio (e.g., 25:1 mL/g).[13]
-
Microwave Irradiation: Place the vessel in a microwave extractor and apply the following optimized conditions:
-
Post-Extraction: After irradiation, allow the vessel to cool before opening. Filter the contents to separate the extract from the plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Data Presentation: Comparison of Extraction Parameters
The following table summarizes typical parameters used for the extraction of puerarin, which can be adapted for this compound.
| Parameter | Conventional Solvent Extraction (CSE) | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Solvent | 46-70% Ethanol[2][7] | 60% Ethanol[10] | 52-70% Ethanol[13] |
| Temperature | 65°C (Reflux)[2] | 60°C[10] | 185 W (Power)[13] |
| Time | 1.5 - 2.5 hours[6] | 22 - 40 minutes[2][11] | 1 - 6.5 minutes[13] |
| Solid-to-Liquid Ratio | 1:11.5 g/mL[2] | 1:20 g/mL[11] | 1:25 g/mL[13] |
| Reference Yield (Puerarin) | ~13.14 mg/g (unoptimized)[2] | Up to 60.56 mg/g[2] | ~11.97 mg/g[13] |
Visualization of Protocols and Pathways
General Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of this compound.
Caption: Workflow for this compound extraction and analysis.
Hypothesized Signaling Pathway
Isoflavonoids like puerarin exert anti-inflammatory effects by modulating key signaling pathways. This compound is presumed to act on similar pathways, such as the PI3K/Akt pathway, which regulates cellular processes including inflammation.
Caption: Hypothesized inhibition of the PI3K/Akt/NF-κB pathway.
Purification and Quantification Protocol: HPLC
High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the separation, identification, and quantification of this compound in plant extracts.[5][16][17]
Experimental Protocol:
-
Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase to a concentration of approximately 1 mg/mL.[18] Filter the solution through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a series of standard solutions of pure this compound (or puerarin if used as a reference standard) in the mobile phase, ranging from 10 to 100 µg/mL, to construct a calibration curve.[18][19]
-
HPLC Conditions:
-
System: HPLC with a UV or PDA detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16][19][20]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% acetic acid). A typical isocratic condition could be Acetonitrile:Water (80:20, v/v).[18]
-
Injection Volume: 20 µL.
-
-
Quantification: Inject the prepared samples and standards into the HPLC system. Identify the peak for this compound based on the retention time of the standard. Calculate the concentration in the samples by comparing the peak area with the standard calibration curve.[19] The quantity of puerarin in an extract has been reported to be around 9.28% w/w, which can serve as a benchmark.[16][19]
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the efficient extraction and quantification of this compound from plant sources. While conventional solvent extraction is a viable option, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of speed, efficiency, and reduced environmental footprint.[7][15][21] The provided HPLC method ensures accurate quantification, which is essential for quality control and further research in drug development. Researchers can use these protocols as a starting point and optimize the parameters for their specific plant material and desired yield.
References
- 1. Identification of isoflavones in the roots of Pueraria lobata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Highly Efficient Recovery of Bioactive Puerarin from Roots of Pueraria lobata Using Generally Recognized as Safe Solvents | Semantic Scholar [semanticscholar.org]
- 4. Puerarin—A Promising Flavonoid: Biosynthesis, Extraction Methods, Analytical Techniques, and Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CN101550133A - Method for extracting puerarin and usage of kudzu vine root for preparing medicament protecting liver - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Ultrasound-Assisted Extraction of Natural Pigments From Food Processing By-Products: A Review [frontiersin.org]
- 9. Optimization of Ultrasound-Assisted Extraction of Phenolic Compounds from Romanian Blackthorn (Prunus spinosa L.) Fruits [mdpi.com]
- 10. Advances in Extraction, Purification, and Analysis Techniques of the Main Components of Kudzu Root: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultrasound-Assisted green extraction and resin purification of Hypaphorine from Nanhaia speciosa using deep eutectic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. elar.urfu.ru [elar.urfu.ru]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of microwave-assisted techniques for the extraction of antioxidants from Citrus paradisi Macf. biowastes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microwave-Assisted Extraction of Bioactive Compounds from Mandarin Peel: A Comprehensive Biorefinery Strategy [mdpi.com]
- 16. A validated RP-HPLC-UV method for quantitative determination of puerarin in Pueraria tuberosa DC tuber extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A validated RP-HPLC-UV method for quantitative determination of puerarin in Pueraria tuberosa DC tuber extract - PMC [pmc.ncbi.nlm.nih.gov]
- 20. phcogres.com [phcogres.com]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Studies of 4'-Methoxypuerarin
A FOCUSED LOOK AT PRECLINICAL RESEARCH
Disclaimer: Direct in vivo studies on 4'-Methoxypuerarin are currently limited in publicly available scientific literature. The following application notes and protocols are based on extensive research conducted on its parent compound, Puerarin . Given the structural similarity, these models and methodologies provide a strong foundational framework for initiating in vivo research on this compound. Researchers should consider potential differences in potency, pharmacokinetics, and pharmacodynamics between the two compounds and optimize protocols accordingly.
Introduction
This compound, a derivative of the major isoflavonoid puerarin found in the root of the kudzu plant (Pueraria lobata), is a promising candidate for therapeutic development. Drawing on the well-established pharmacological activities of puerarin, this compound is hypothesized to possess significant potential in the management of cardiovascular diseases, neurodegenerative disorders, inflammation, and renal injury. These application notes provide a comprehensive guide for researchers to design and execute in vivo animal studies to explore the therapeutic efficacy and underlying mechanisms of this compound.
Therapeutic Areas and Corresponding Animal Models
Based on the extensive preclinical evidence for puerarin, the following therapeutic areas and animal models are proposed for the investigation of this compound.
Cardiovascular Disease
Puerarin has demonstrated cardioprotective effects in various animal models.[1][2][3] It has been shown to mitigate atherosclerosis, cardiac hypertrophy, and myocardial infarction through mechanisms involving the reduction of inflammation, oxidative stress, and apoptosis.[1]
Suggested Animal Models:
-
Atherosclerosis: Apolipoprotein E-deficient (ApoE-/-) or low-density lipoprotein receptor-deficient (LDLR-/-) mice fed a high-fat diet.
-
Myocardial Infarction: Ligation of the left anterior descending (LAD) coronary artery in rats or mice.
-
Hypertension: Spontaneously hypertensive rats (SHR) or angiotensin II-induced hypertensive models.[1]
-
Diabetic Cardiomyopathy: Streptozotocin (STZ)-induced diabetic rats.[4]
Renal Injury
Puerarin has shown reno-protective effects by attenuating renal fibrosis, oxidative stress, and inflammation in models of kidney disease.[5][6][7]
Suggested Animal Models:
-
Renal Ischemia-Reperfusion Injury: Clamping of the renal artery and vein followed by reperfusion in rats or mice.[6][7]
-
Diabetic Nephropathy: Streptozotocin (STZ)-induced diabetic rats.
-
Unilateral Ureteral Obstruction (UUO): Ligation of one ureter to induce renal fibrosis.[8]
-
Lipopolysaccharide (LPS)-induced Acute Kidney Injury: Intraperitoneal injection of LPS in mice.[8]
Inflammation
Puerarin exhibits potent anti-inflammatory properties by inhibiting pro-inflammatory mediators.[9][10][11]
Suggested Animal Models:
-
Acute Inflammation: Carrageenan-induced or Complete Freund's Adjuvant (CFA)-induced paw edema in rats or mice.[9]
-
Systemic Inflammation: Lipopolysaccharide (LPS)-induced endotoxemia in mice.
-
Diet-Induced Obesity and Inflammation: C57BL/6 mice fed a high-fat diet.[10][11]
Neuroprotection
Puerarin has been shown to exert neuroprotective effects in models of stroke, neurodegenerative diseases, and traumatic brain injury.[12][13]
Suggested Animal Models:
-
Ischemic Stroke: Middle cerebral artery occlusion (MCAO) in rats or mice.[1]
-
Parkinson's Disease: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or rotenone-induced models in mice or rats.[14]
-
Alzheimer's Disease: Amyloid-beta (Aβ) infusion or transgenic mouse models (e.g., APP/PS1).
-
Traumatic Brain Injury (TBI): Controlled cortical impact (CCI) or fluid percussion injury models in rats.[15]
Quantitative Data Summary
The following tables summarize quantitative data from representative in vivo studies on Puerarin, providing a baseline for designing experiments with this compound.
Table 1: Cardiovascular Disease Models
| Animal Model | Species/Strain | Treatment & Dosage | Duration | Key Findings | Reference |
| Coronary Heart Disease | Rat | Puerarin (60 mg/kg/day, i.p.) | 4 weeks | Decreased serum TC, TG, LDL; Increased HDL; Reduced myocardial apoptosis. | [16] |
| Pressure Overload-induced Cardiac Hypertrophy | Rat | Puerarin (50 mg/kg, i.p.) | 8 weeks | Attenuated cardiac hypertrophy; Increased Nrf2 expression. | [1] |
| High-Fat Diet-Induced Atherosclerosis | Rabbit | Puerarin (10 mg/kg/day, i.p.) | 12 weeks | Reduced atherosclerotic lesion area. | [4] |
Table 2: Renal Injury Models
| Animal Model | Species/Strain | Treatment & Dosage | Duration | Key Findings | Reference |
| Renal Ischemia-Reperfusion | Rat (Sprague-Dawley) | Puerarin (50, 100 mg/kg, i.p.) | 7 days pre-injury | Improved renal function; Reduced oxidative stress and ferroptosis. | [7] |
| Unilateral Ureteral Obstruction | Mouse | Puerarin (50, 100 mg/kg, i.p.) | 7 days | Decreased accumulation of extracellular matrix; Inhibited epithelial cell apoptosis. | [5] |
| LPS-induced Acute Kidney Injury | Mouse | Puerarin (dose not specified) | - | Alleviated kidney dysfunction and reduced inflammatory response. | [8] |
Table 3: Inflammation Models
| Animal Model | Species/Strain | Treatment & Dosage | Duration | Key Findings | Reference |
| Carrageenan-induced Paw Edema | Rat | Puerarin (dose not specified) | Acute | Attenuated mechanical and thermal hyperalgesia; Reduced paw edema. | [9] |
| High-Fat Diet-Induced Obesity | Mouse (C57BL/6) | Puerarin (50 mg/kg/day, oral) | 14 weeks | Reduced weight gain; Improved glucose tolerance; Lowered pro-inflammatory cytokines. | [11] |
| High-Fat Diet-Induced Obesity | Mouse (C57BL/6) | Puerarin (200 mg/kg) | - | Improved fat pad weight and adipocyte size; Decreased ATM population and TNF-α expression. | [10] |
Table 4: Neuroprotection Models
| Animal Model | Species/Strain | Treatment & Dosage | Duration | Key Findings | Reference |
| Traumatic Brain Injury | Rat | Puerarin (200 mg/kg, i.p.) | Single dose post-injury | Reduced neuronal degeneration; Restored redox balance. | [15] |
| Rotenone-induced Parkinson's Disease | Rat | Puerarin (50, 100 mg/kg) | 7 days | Ameliorated apomorphine-induced rotations; Protected dopaminergic neurons. | [14] |
| Cerebral Ischemia | Rat | Puerarin (dose not specified) | - | Attenuated locomotor and cognitive deficits; Reduced hippocampal neuronal injury. | [17] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for puerarin, which can be adapted for this compound.
Protocol 1: Coronary Heart Disease Model in Rats
Objective: To evaluate the effect of this compound on myocardial injury in a rat model of coronary heart disease.
Animal Model:
-
Species: Male Sprague-Dawley rats
-
Weight: 220-250 g
-
Induction of Coronary Heart Disease: Intraperitoneal injection of isoprenaline (5 mg/kg) for 10 consecutive days.
Experimental Groups:
-
Sham Group: Received vehicle (e.g., saline) only.
-
CHD Model Group: Received isoprenaline and vehicle.
-
This compound Treatment Group(s): Received isoprenaline and this compound at various doses (e.g., 30, 60, 120 mg/kg/day, i.p.).
Procedure:
-
Acclimatize rats for one week.
-
Induce CHD by isoprenaline injection for 10 days.
-
Administer this compound or vehicle daily for 4 weeks, starting from the first day of isoprenaline injection.
-
At the end of the treatment period, collect blood samples for biochemical analysis (TC, TG, LDL, HDL, CK, CK-MB, LDH, cTnT).
-
Euthanize animals and harvest hearts for histological examination (H&E staining) and apoptosis detection (TUNEL assay).
-
Perform Western blot analysis on heart tissue to measure the expression of proteins related to apoptosis (Bax, Bcl-2, cleaved Caspase-3) and inflammation (TNF-α, IL-1β, IL-6).[16]
Protocol 2: Renal Ischemia-Reperfusion Injury Model in Rats
Objective: To assess the protective effect of this compound against renal ischemia-reperfusion injury.
Animal Model:
-
Species: Male Sprague-Dawley rats
-
Weight: 250-270 g
-
Induction of Ischemia-Reperfusion: The left renal artery and vein are clamped for 45 minutes, followed by reperfusion. The right kidney is removed.
Experimental Groups:
-
Sham Group: Underwent a sham surgery without clamping the renal vessels.
-
I/R Model Group: Subjected to renal ischemia-reperfusion and received vehicle.
-
This compound Treatment Group(s): Received this compound (e.g., 50, 100 mg/kg, i.p.) daily for 7 days before the I/R procedure.
Procedure:
-
Acclimatize rats for one week.
-
Pre-treat with this compound or vehicle for 7 days.
-
On day 8, anesthetize the rats and induce renal ischemia-reperfusion injury.
-
After 24 hours of reperfusion, collect blood and kidney tissues.
-
Measure serum creatinine and blood urea nitrogen (BUN) to assess renal function.
-
Analyze kidney tissue for markers of oxidative stress (SOD, MDA, GSH) and ferroptosis (GPX4, ACSL4).
-
Perform Western blot to quantify proteins in the TLR4/Nox4 signaling pathway.[7]
Protocol 3: High-Fat Diet-Induced Obesity and Inflammation in Mice
Objective: To investigate the effect of this compound on metabolic and inflammatory parameters in a diet-induced obesity model.
Animal Model:
-
Species: Male C57BL/6 mice
-
Age: 6-8 weeks
-
Induction of Obesity: Fed a high-fat diet (HFD, e.g., 60% kcal from fat) for 14 weeks.
Experimental Groups:
-
Control Group: Fed a standard chow diet.
-
HFD Model Group: Fed an HFD and received vehicle.
-
This compound Treatment Group: Fed an HFD and received this compound (e.g., 50 mg/kg/day, oral gavage).
Procedure:
-
Acclimatize mice for one week.
-
Divide mice into groups and start the respective diets.
-
Administer this compound or vehicle daily for 14 weeks.
-
Monitor body weight and food intake regularly.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) during the study.
-
At the end of the study, collect blood, liver, and adipose tissue.
-
Analyze plasma for lipids, glucose, insulin, and inflammatory cytokines (IL-6, TNF-α, IL-1β).
-
Conduct histological analysis of liver (H&E, Oil Red O) and adipose tissue (H&E).[11]
Signaling Pathways and Visualization
Puerarin has been shown to modulate several key signaling pathways. It is anticipated that this compound will interact with similar pathways.
NF-κB Signaling Pathway in Inflammation
Puerarin inhibits the activation of the NF-κB pathway, a central regulator of inflammation.[4][18]
Caption: NF-κB signaling pathway and the inhibitory point of this compound.
MAPK Signaling Pathway in Oxidative Stress and Apoptosis
The MAPK pathway is implicated in cellular responses to stress. Puerarin has been shown to modulate this pathway to reduce oxidative stress-induced apoptosis.[5]
Caption: MAPK signaling pathway in apoptosis and the role of this compound.
PI3K/Akt Signaling Pathway in Neuroprotection
The PI3K/Akt pathway is crucial for cell survival and is a target for neuroprotective agents like puerarin.[1][15][17]
Caption: PI3K/Akt signaling pathway promoting cell survival, activated by this compound.
Conclusion
The established in vivo models and protocols for puerarin offer a robust starting point for the preclinical evaluation of this compound. By leveraging this knowledge, researchers can efficiently design and conduct studies to elucidate the therapeutic potential and mechanisms of action of this promising compound across a range of diseases. It is crucial to perform dose-response studies and comparative analyses with puerarin to fully characterize the pharmacological profile of this compound.
References
- 1. Frontiers | Effects of Puerarin on the Prevention and Treatment of Cardiovascular Diseases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Roles and mechanisms of puerarin on cardiovascular disease:A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of isoflavone puerarin against cardiovascular diseases: What we know and where we go - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Puerarin attenuates renal fibrosis by reducing oxidative stress induced-epithelial cell apoptosis via MAPK signal pathways in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Puerarin alleviates renal ischemia/reperfusion injury by inhibiting apoptosis and endoplasmic reticulum stress via Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Puerarin alleviated oxidative stress and ferroptosis during renal fibrosis induced by ischemia/reperfusion injury via TLR4/Nox4 pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Puerarin suppresses macrophage M1 polarization to alleviate renal inflammatory injury through antagonizing TLR4/MyD88-mediated NF-κB p65 and JNK/FoxO1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Attenuation of inflammatory pain by puerarin in animal model of inflammation through inhibition of pro-inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Puerarin: a potential natural neuroprotective agent for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective Mechanisms of Puerarin in Central Nervous System Diseases: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Puerarin protects dopaminergic neurons in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Puerarin ameliorates oxidative stress in a rodent model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Puerarin alleviates coronary heart disease via suppressing inflammation in a rat model [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective Mechanisms of Puerarin in Central Nervous System Diseases: Update [aginganddisease.org]
- 18. Effects of puerarin on chronic inflammation: Focus on the heart, brain, and arteries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving 4'-Methoxypuerarin for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methoxypuerarin, an isoflavone diglycoside isolated from Pueraria lobata, is a derivative of the well-studied bioactive compound puerarin.[1] Puerarin has demonstrated a wide range of pharmacological activities, including neuroprotective, cardioprotective, anti-inflammatory, and antioxidant effects. Emerging research suggests that this compound may also possess significant biological activities. This document provides a detailed protocol for the proper dissolution and application of this compound in cell culture experiments to ensure reproducibility and accuracy of results.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in in vitro studies.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₂O₉ | [1][2][3] |
| Molecular Weight | 430.40 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO (100 mg/mL or 232.34 mM with ultrasonic assistance) | [1] |
Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, newly opened[1]
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic water bath
-
Vortex mixer
-
Sterile pipette tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh DMSO to achieve a high-concentration stock solution (e.g., 100 mM). For example, to prepare a 100 mM stock solution from 1 mg of this compound (MW: 430.40), add 23.23 µL of DMSO.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
For complete dissolution, sonicate the solution in an ultrasonic water bath until no particulate matter is visible.[1]
-
-
Sterilization: The high concentration of DMSO in the stock solution is sufficient for sterilization. Further sterile filtration is generally not required and may lead to loss of the compound.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and moisture.[1][4]
Table of Stock Solution Preparation Volumes:
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound |
| 10 mM | 232.34 µL | 1.16 mL |
| 50 mM | 46.47 µL | 232.34 µL |
| 100 mM | 23.23 µL | 116.17 µL |
Preparation of Working Solutions for Cell Culture
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Sterile cell culture medium appropriate for your cell line
-
Sterile pipette tips and tubes
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
Immediate Use: Use the freshly prepared working solutions immediately for treating cells.
Recommended Working Concentrations
Direct data on the effective concentrations of this compound in various cell lines are limited. However, based on studies of its parent compound, puerarin, and the related compound 4'-methoxyflavone, a starting concentration range of 1 µM to 100 µM is recommended for initial screening experiments.[5] The optimal concentration will be cell-type and assay-dependent and should be determined empirically.
| Compound | Cell Line | Effective Concentration Range | Observed Effect | Reference |
| Puerarin | C2C12 myoblasts | Up to 100 µM | Stimulated migration and differentiation | [1] |
| Puerarin | Bovine preadipocytes | 10 - 20 µM | Promoted differentiation | [4] |
| 4'-Methoxyflavone | HeLa, SH-SY5Y | 10 - 100 µM | Neuroprotection | [5] |
Experimental Workflow
Caption: Workflow for the preparation and use of this compound in cell culture.
Potential Signaling Pathways
While the direct signaling pathways modulated by this compound are still under investigation, studies on its parent compound, puerarin, suggest potential targets. Puerarin has been shown to influence several key cellular signaling cascades, including:
-
PI3K/Akt Pathway: This pathway is crucial for cell growth, proliferation, and survival. Puerarin has been observed to activate the PI3K/Akt pathway, promoting myoblast differentiation.[1][4]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. Puerarin has been shown to modulate the MAPK signaling pathway to protect against oxidative damage.[6]
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Puerarin has been reported to inhibit the NF-κB pathway.[7]
Researchers investigating the mechanism of action of this compound may consider examining its effects on these pathways.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. Puerarin Promotes the Migration and Differentiation of Myoblasts by Activating the FAK and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C22H22O9 | CID 5319486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effects of puerarin on the Akt signaling pathway in bovine preadipocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular mechanisms of isoflavone puerarin against cardiovascular diseases: What we know and where we go - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 4'-Methoxypuerarin Uptake in Caco-2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Puerarin Transport in Caco-2 Cells
The following tables summarize quantitative data on the permeability of puerarin, the parent compound of 4'-methoxypuerarin, across Caco-2 cell monolayers. This data is presented as a reference to anticipate the potential transport characteristics of this compound.
Table 1: Apparent Permeability (Papp) of Puerarin Across Caco-2 Monolayers
| Concentration (µg/mL) | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Reference |
| 50 | AP to BL | 1.25 ± 0.11 | 1.18 | [3] |
| 50 | BL to AP | 1.48 ± 0.15 | [3] | |
| 100 | AP to BL | 0.84 ± 0.18 | 1.70 | [4] |
| 100 | BL to AP | 1.43 ± 0.18 | [4] | |
| 200 | AP to BL | 0.95 ± 0.12 | 1.63 | [3] |
| 200 | BL to AP | 1.55 ± 0.17 | [3] |
AP to BL: Apical to Basolateral transport; BL to AP: Basolateral to Apical transport. The efflux ratio (ER) is calculated as Papp (BL to AP) / Papp (AP to BL). An ER > 2 is indicative of active efflux.[5]
Table 2: Effect of Inhibitors on the Permeability of Puerarin (100 µg/mL) Across Caco-2 Monolayers
| Inhibitor | Concentration | Direction | Papp (x 10⁻⁷ cm/s) | % Change in Papp (AP to BL) | Reference |
| Verapamil (P-gp inhibitor) | 100 mg/L | AP to BL | 1.01 ± 0.17 | +20.2% | [4] |
| BL to AP | 1.11 ± 0.24 | [4] | |||
| Cyclosporin A (P-gp/MRP inhibitor) | 10 µmol/L | AP to BL | Increased | Not specified | [3] |
| KCN (Metabolic inhibitor) | Not specified | Not specified | PDR decreased from 1.7 to 1.0 | Not applicable | [4] |
| 2,4-Dinitrophenol (Metabolic inhibitor) | Not specified | Not specified | PDR decreased from 1.7 to 1.2 | Not applicable | [4] |
PDR: Permeability Direction Ratio, equivalent to Efflux Ratio.
Experimental Protocols
This section outlines the detailed methodologies for conducting this compound uptake studies using Caco-2 cells.
Caco-2 Cell Culture
-
Cell Line: Caco-2 cells (American Type Culture Collection).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin.[6]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[6]
-
Subculture: Passage cells every 3-4 days at 80-90% confluency.
-
Seeding for Transport Assay: Seed Caco-2 cells onto Transwell® inserts (e.g., 12-well, 0.4 µm pore size) at a density of approximately 1.2 x 10⁵ cells/cm².[7]
-
Monolayer Formation: Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the culture medium every 2-3 days.[8]
Monolayer Integrity Assessment
Before initiating the transport experiment, it is crucial to assess the integrity of the Caco-2 cell monolayer.
-
Transepithelial Electrical Resistance (TEER): Measure the TEER values using a voltmeter. Monolayers with TEER values >250 Ω·cm² are generally considered suitable for transport studies.[6]
-
Lucifer Yellow Permeability: To confirm the integrity of the tight junctions, assess the permeability of a paracellular marker, Lucifer Yellow. Add Lucifer Yellow to the apical side and measure its appearance in the basolateral side over time. A low permeability rate (e.g., Papp < 1.0 x 10⁻⁶ cm/s) indicates a tight monolayer.
Transport Assay (Bidirectional Permeability)
This assay determines the rate of transport of this compound across the Caco-2 monolayer in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Preparation:
-
Wash the Caco-2 monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer.
-
Incubate the monolayers with transport buffer for 30 minutes at 37°C.
-
-
Initiation of Transport:
-
A-B Transport: Add the test solution containing this compound to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
B-A Transport: Add the test solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
-
Sampling:
-
Incubate the plates at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect aliquots from the receiver chamber.
-
Immediately replace the volume of the collected sample with fresh, pre-warmed transport buffer.
-
-
Inhibitor Studies (Optional):
-
To investigate the involvement of specific transporters like P-gp or MRPs, pre-incubate the cell monolayers with known inhibitors (e.g., verapamil for P-gp, cyclosporin A for P-gp/MRPs) for 30-60 minutes before adding the this compound solution containing the same concentration of the inhibitor.
-
Analytical Method
Quantification of this compound in the collected samples is typically performed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: Samples may require protein precipitation (e.g., with acetonitrile) or other extraction methods before analysis.
-
Instrumentation: An HPLC system equipped with a suitable column (e.g., C18) and a UV or MS/MS detector.
-
Method Validation: The analytical method should be validated for linearity, accuracy, precision, and sensitivity.
Data Analysis
The apparent permeability coefficient (Papp), a measure of the rate of transport, is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux (µg/s or µmol/s).
-
A is the surface area of the Transwell® insert (cm²).
-
C₀ is the initial concentration of the compound in the donor chamber (µg/mL or µmol/mL).
The efflux ratio (ER) is calculated as:
ER = Papp (B-A) / Papp (A-B)
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for measuring this compound transport in Caco-2 cells.
Putative Signaling Pathway for Efflux
Based on data from puerarin, the transport of this compound may be influenced by efflux transporters like P-glycoprotein (P-gp) and MRP2.
Caption: Putative transport pathways of this compound across Caco-2 cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and drug delivery systems for puerarin, a bioactive flavone from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidation of the Transport Mechanism of Puerarin and Gastrodin and Their Interaction on the Absorption in a Caco-2 Cell Monolayer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Note: High-Throughput Screening of 4'-Methoxypuerarin for Anti-inflammatory Activity
For Research Use Only.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation is implicated in a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key cellular player in the inflammatory cascade is the macrophage, which, upon activation by stimuli like lipopolysaccharide (LPS), produces a range of pro-inflammatory mediators. These include nitric oxide (NO), reactive oxygen species (ROS), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The production of these molecules is largely regulated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
4'-Methoxypuerarin is an isoflavone derivative, a class of compounds known for their potential anti-inflammatory properties. This application note provides a comprehensive set of protocols for evaluating the anti-inflammatory effects of this compound in a macrophage cell line model. The described assays are designed for a research and drug development setting, enabling the quantitative assessment of the compound's ability to modulate key inflammatory markers and pathways.
Principle of the Assays
The anti-inflammatory potential of this compound is assessed by its ability to inhibit the production of pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. The key assays include:
-
Nitric Oxide (NO) Assay: Measures the production of nitrite, a stable metabolite of NO, using the Griess reagent. A reduction in nitrite levels in the presence of this compound indicates an inhibitory effect on NO production.
-
Reactive Oxygen Species (ROS) Assay: Utilizes the fluorescent probe 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels. A decrease in fluorescence intensity suggests antioxidant activity of the test compound.
-
Pro-inflammatory Cytokine Measurement: Quantifies the levels of TNF-α, IL-6, and IL-1β in cell culture supernatants using Enzyme-Linked Immunosorbent Assays (ELISA).
-
Gene Expression Analysis: Measures the mRNA expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response, using quantitative reverse transcription PCR (qRT-PCR).
Data Presentation
The following tables summarize the expected dose-dependent effects of a reference isoflavone, puerarin, on various inflammatory markers. These tables serve as a template for presenting data obtained for this compound.
Table 1: Effect of Puerarin on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (% of LPS control) |
| Control | - | 0 |
| LPS (1 µg/mL) | - | 100 |
| Puerarin + LPS | 10 | 85.2 ± 5.1 |
| Puerarin + LPS | 20 | 65.7 ± 4.3 |
| Puerarin + LPS | 40 | 42.1 ± 3.8 |
Table 2: Effect of Puerarin on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | < 10 | < 5 | < 5 |
| LPS (1 µg/mL) | - | 1250 ± 85 | 850 ± 62 | 350 ± 25 |
| Puerarin + LPS | 40 | 750 ± 55 | 510 ± 41 | 210 ± 18 |
Table 3: Effect of Puerarin on iNOS and COX-2 mRNA Expression in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | iNOS mRNA (fold change vs. control) | COX-2 mRNA (fold change vs. control) |
| Control | - | 1.0 | 1.0 |
| LPS (1 µg/mL) | - | 15.2 ± 1.8 | 12.5 ± 1.5 |
| Puerarin + LPS | 40 | 6.8 ± 0.9 | 5.3 ± 0.7 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well or 24-well plates) at a density of 1.5 x 10^5 cells/well.[1]
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times (e.g., 18-24 hours).
-
Nitric Oxide (NO) Assay (Griess Assay)
-
After the incubation period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Reactive Oxygen Species (ROS) Assay
-
After treatment, wash the cells twice with warm phosphate-buffered saline (PBS).
-
Incubate the cells with 10 µM 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free DMEM for 30 minutes at 37°C in the dark.[2]
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Collect the cell culture supernatants after treatment.
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[3][4][5]
-
Briefly, the assay involves coating a microplate with a capture antibody specific for the cytokine of interest, followed by the addition of the supernatant, a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.
Quantitative Reverse Transcription PCR (qRT-PCR)
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using a suitable RNA isolation kit (e.g., TRIzol reagent) following the manufacturer's protocol.[6]
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.
-
qPCR: Perform real-time PCR using a qPCR system with SYBR Green master mix and specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
Signaling Pathway Analysis
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Caption: NF-κB Signaling Pathway in Macrophages.
MAPK Signaling Pathway
The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. LPS activation of TLR4 can trigger the phosphorylation and activation of these MAPKs, which in turn can activate transcription factors that promote the expression of inflammatory genes.
References
- 1. Puerarin inhibits iNOS, COX-2 and CRP expression via suppression of NF-κB activation in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Anti-oxidative and TNF-α suppressive activities of puerarin derivative (4AC) in RAW264.7 cells and collagen-induced arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 5. Cytokines IL-1beta, IL-6, and TNF-alpha enhance in vitro growth of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Neuroprotective Effects of 4'-Methoxypuerarin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the neuroprotective effects of 4'-Methoxypuerarin are limited in publicly available literature. The following application notes and protocols are based on studies of the structurally similar and closely related compound, 4'-Methoxyflavone . These protocols provide a robust starting point for the experimental design of this compound neuroprotection studies, but optimization may be required.
Introduction
This compound is an isoflavone derivative with a chemical structure suggesting potential neuroprotective properties. Structurally related flavonoids have demonstrated significant efficacy in preclinical models of neurodegenerative diseases by targeting key pathological pathways, including excitotoxicity, oxidative stress, and programmed cell death. This document provides detailed experimental protocols and data presentation guidelines to facilitate the investigation of this compound as a potential neuroprotective agent. The primary mechanism highlighted is the inhibition of parthanatos, a form of programmed cell death mediated by the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1).
Quantitative Data Summary
The following table summarizes the neuroprotective efficacy of the related compound, 4'-Methoxyflavone, in an in vitro model of parthanatos. This data serves as a benchmark for designing dose-response studies for this compound.
| Compound | Cell Line | Neurotoxic Insult | Assay | Endpoint | Effective Concentration | EC₅₀ | Reference |
| 4'-Methoxyflavone | SH-SY5Y | MNNG | Cell Viability | Inhibition of Parthanatos | 10-25 µM | 11.41 ± 1.04 µM[1] | [1] |
Experimental Protocols
Protocol 1: Assessment of Neuroprotection against MNNG-Induced Parthanatos in SH-SY5Y Cells
This protocol is designed to evaluate the ability of this compound to protect neuronal cells from parthanatos, a form of cell death initiated by DNA damage and PARP-1 overactivation. N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a DNA alkylating agent used to induce parthanatos.[1][2]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)
-
Cell Viability Assay Kit (e.g., MTT, MTS, or CellTiter-Glo®)
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 90 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known PARP-1 inhibitor, e.g., Olaparib). Incubate for 1-2 hours.
-
Induction of Parthanatos: Prepare a fresh solution of MNNG in culture medium. Add 10 µL of the MNNG solution to the wells to achieve a final concentration that induces significant cell death (e.g., 250 µM, to be optimized). Control wells should receive 10 µL of culture medium without MNNG.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a humidified 5% CO₂ incubator.
-
Cell Viability Assessment: After the incubation period, assess cell viability using a preferred method (e.g., MTT assay).
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells. Plot a dose-response curve and determine the EC₅₀ value of this compound.
Protocol 2: Evaluation of Neuroprotection against NMDA-Induced Excitotoxicity in Primary Cortical Neurons
This protocol assesses the potential of this compound to protect primary neurons from excitotoxicity, a pathological process involving the overstimulation of glutamate receptors.
Materials:
-
Primary cortical neurons (e.g., from embryonic day 15-16 mice or rats)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
This compound stock solution (in DMSO)
-
N-methyl-D-aspartate (NMDA)
-
Glycine
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Neuron Culture: Isolate and culture primary cortical neurons on poly-D-lysine coated plates according to standard protocols. Allow the neurons to mature for at least 11-14 days in vitro (DIV).
-
Compound Pre-treatment: On the day of the experiment, replace the culture medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.
-
Induction of Excitotoxicity: Prepare a solution of NMDA and glycine (co-agonist) in the culture medium. Add the NMDA/glycine solution to the wells to achieve a final concentration that induces significant neuronal death (e.g., 30-100 µM NMDA with 10 µM glycine, to be optimized).
-
Incubation: Expose the neurons to NMDA for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Cytotoxicity Assessment: After the incubation period, collect the culture supernatant to measure the release of LDH, an indicator of cell death, using a commercial LDH assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by this compound by comparing the LDH release in treated wells to that in vehicle-treated, NMDA-exposed wells.
Protocol 3: Western Blot Analysis of PARP-1 and Poly(ADP-ribose) (PAR)
This protocol is used to determine if the neuroprotective effect of this compound is associated with the inhibition of PARP-1 activity, as indicated by a reduction in the accumulation of poly(ADP-ribose) (PAR).
Materials:
-
Cell lysates from Protocol 1 or 2
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-PARP-1, anti-PAR, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer. Determine the protein concentration of each sample using the BCA assay.
-
SDS-PAGE and Electrotransfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-PARP-1 at 1:1000, anti-PAR at 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control (β-actin).
Protocol 4: Immunofluorescence Staining of Poly(ADP-ribose) (PAR)
This protocol allows for the visualization of PAR accumulation within cells, providing spatial information about PARP-1 activity.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS (Permeabilization buffer)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-PAR
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips and treat with MNNG and/or this compound as described in Protocol 1.
-
Fixation: Rinse the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Rinse three times with PBS. Permeabilize the cells with 0.5% Triton X-100 for 5-10 minutes.
-
Blocking: Rinse three times with PBS. Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the anti-PAR primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Wash twice with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Visualizations
Caption: Proposed mechanism of this compound in inhibiting parthanatos.
Caption: Experimental workflow for neuroprotective effect of this compound.
References
Application Notes and Protocols for High-Throughput Screening Assays to Identify Targets of 4'-Methoxypuerarin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4'-Methoxypuerarin is an isoflavone diglycoside isolated from the medicinal plant Pueraria lobata.[1] While its parent compound, puerarin, has been extensively studied for its diverse pharmacological activities, the specific molecular targets of this compound remain largely uncharacterized. High-throughput screening (HTS) offers a powerful platform to systematically identify the protein targets of this natural product, thereby elucidating its mechanism of action and paving the way for novel therapeutic applications.[2][3]
These application notes provide a strategic framework and detailed protocols for employing both biochemical and cell-based HTS assays to discover and validate the molecular targets of this compound. The proposed strategies are based on the known biological activities of the closely related isoflavone, puerarin, which is known to modulate various signaling pathways, including those involved in inflammation, cell survival, and metabolism.[4][5][6]
I. Biochemical High-Throughput Screening: Kinase and Phosphatase Panels
Application Note:
Many isoflavonoids are known to interact with protein kinases and phosphatases, key regulators of cellular signaling. Puerarin, for instance, has been shown to modulate the MAPK/ERK and PI3K/Akt signaling pathways.[4][5] A biochemical HTS approach utilizing a panel of purified kinases and phosphatases can directly identify enzymes whose activity is modulated by this compound. This target-based approach provides immediate information on direct molecular interactions.
A fluorescence polarization (FP) assay is a robust and homogeneous method suitable for HTS, measuring the binding of a fluorescently labeled ligand to a target protein.[7] Alternatively, luminescence-based assays that quantify ATP consumption (for kinases) or phosphate release (for phosphatases) can be employed.
Experimental Protocol: Kinase Inhibition Assay using Fluorescence Polarization
-
Assay Principle: This assay measures the displacement of a fluorescently labeled tracer from the ATP-binding pocket of a kinase by a competing inhibitor (this compound).
-
Materials:
-
Purified recombinant kinases (e.g., ERK1, MEK1, AKT1, PI3K)
-
Fluorescently labeled kinase tracer
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (specific to each kinase)
-
384-well, low-volume, black plates
-
Plate reader with FP capabilities
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 5 µL of the kinase solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the fluorescent tracer solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
Table 1: Hypothetical IC50 Values of this compound against a Panel of Kinases
| Kinase Target | IC50 (µM) |
| MEK1 | 5.2 |
| ERK1 | 15.8 |
| PI3Kα | 8.9 |
| AKT1 | > 50 |
| JNK1 | 22.1 |
| p38α | > 50 |
Workflow for Biochemical HTS
Caption: Workflow for a biochemical high-throughput screen to identify kinase inhibitors.
II. Cell-Based High-Throughput Screening: Phenotypic and Target-Specific Assays
Application Note:
Cell-based assays provide a more physiologically relevant context for identifying the targets of this compound by assessing its effects on cellular processes and signaling pathways.[8] Given the known anti-inflammatory and anti-apoptotic effects of puerarin, HTS assays focused on these phenotypes are highly relevant.[5][6]
A phenotypic screen can be designed to identify compounds that protect cells from an apoptotic stimulus. A target-specific reporter gene assay can be used to screen for modulators of a particular signaling pathway, such as the NF-κB pathway, which is central to inflammation.[6]
Experimental Protocol: NF-κB Reporter Gene Assay
-
Assay Principle: This assay utilizes a cell line stably expressing a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway by a stimulus (e.g., TNF-α) induces reporter gene expression, which can be inhibited by this compound.
-
Materials:
-
HEK293 or similar cell line stably expressing an NF-κB luciferase reporter construct.
-
Cell culture medium and supplements.
-
This compound stock solution (10 mM in DMSO).
-
TNF-α (or other NF-κB activator).
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
384-well, white, clear-bottom plates.
-
Luminometer.
-
-
Procedure:
-
Seed the reporter cell line into 384-well plates at an appropriate density and incubate overnight.
-
Pre-treat the cells with a serial dilution of this compound for 1 hour.
-
Stimulate the cells with TNF-α at its EC80 concentration. Include non-stimulated and vehicle-treated controls.
-
Incubate for 6-8 hours.
-
Equilibrate the plate to room temperature and add the luciferase assay reagent.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to the stimulated control.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the biochemical assay.
-
Data Presentation:
Table 2: Hypothetical Results from a Cell-Based NF-κB Reporter Assay
| Compound | IC50 (µM) | Max Inhibition (%) |
| This compound | 12.5 | 85 |
| Control Inhibitor | 0.1 | 98 |
Signaling Pathway of NF-κB Activation
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.
III. Target Deconvolution and Validation
Application Note:
Following the primary screens, hit compounds need to be validated, and their direct molecular targets identified, a process known as target deconvolution. This is crucial for distinguishing direct interactions from indirect cellular effects. Methods like Drug Affinity Responsive Target Stability (DARTS) and affinity chromatography are powerful for identifying the direct binding partners of small molecules from complex cell lysates.[9][10][11]
Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)
-
Assay Principle: The binding of a small molecule to its target protein can alter the protein's conformation, leading to a change in its susceptibility to proteolysis. This change can be detected by gel electrophoresis and mass spectrometry.
-
Materials:
-
Cell lysate from a relevant cell line.
-
This compound.
-
Protease (e.g., thermolysin or pronase).
-
SDS-PAGE equipment.
-
Mass spectrometry facility for protein identification.
-
-
Procedure:
-
Treat cell lysate with this compound or vehicle control.
-
Incubate to allow for binding.
-
Add a protease at a concentration determined to give partial digestion.
-
Incubate for a set time to allow for proteolysis.
-
Stop the reaction by adding a protease inhibitor and SDS-PAGE loading buffer.
-
Separate the protein fragments by SDS-PAGE.
-
Visualize the protein bands (e.g., with Coomassie or silver stain).
-
Excise protein bands that show a difference in digestion between the treated and untreated samples.
-
Identify the proteins by mass spectrometry.
-
Logical Workflow for Target Identification and Validation
Caption: A logical workflow for hit identification, deconvolution, and validation.
By employing these multi-faceted HTS strategies, researchers can systematically and efficiently identify the molecular targets of this compound, providing a solid foundation for understanding its biological functions and exploring its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism of Puerarin Against Diabetes and its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Anticancer Activities of Puerarin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Puerarin on the Prevention and Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Designing a Pharmacokinetic Study for 4'-Methoxypuerarin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Methoxypuerarin, an isoflavone glycoside derived from Pueraria lobata, is a compound of growing interest for its potential therapeutic applications. A thorough understanding of its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the compound—is fundamental for its development as a therapeutic agent. This document provides detailed application notes and protocols for designing and conducting a preclinical pharmacokinetic study of this compound. It covers experimental design, animal handling, drug administration, sample collection, and bioanalytical methodology. While specific pharmacokinetic data for this compound is not yet publicly available, this guide utilizes data from its parent compound, puerarin, as a representative model for data presentation and interpretation. Furthermore, it outlines key signaling pathways potentially modulated by this compound, based on the known activity of puerarin, to provide a broader context for its mechanism of action.
Introduction to Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential in drug development to characterize the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity.[1] These studies provide critical information for dose selection, determination of dosing frequency, and prediction of potential drug-drug interactions. A typical preclinical PK study involves administering the compound to animal models, collecting biological samples (primarily blood) at various time points, and quantifying the drug concentration in these samples.[2]
Data Presentation: Representative Pharmacokinetic Parameters
As of the latest literature review, specific pharmacokinetic data for this compound following intravenous or oral administration in preclinical models has not been published. However, the pharmacokinetic profile of its parent compound, puerarin, has been characterized and can serve as a valuable reference point for study design and data expectation. The following tables summarize the pharmacokinetic parameters of puerarin in rats after intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of Puerarin in Rats Following a Single Intravenous (IV) Dose (1 mg/kg)
| Parameter | Symbol | Value | Unit |
| Maximum Plasma Concentration | Cmax | - | µg/L |
| Time to Maximum Concentration | Tmax | - | h |
| Area Under the Curve (0 to ∞) | AUC₀-∞ | 185.3 ± 27.4 | µg·h/L |
| Half-life | t½ | 0.73 ± 0.12 | h |
| Volume of Distribution | Vd | 1.25 ± 0.21 | L/kg |
| Clearance | CL | 5.45 ± 0.82 | L/h/kg |
Data adapted from studies on puerarin and presented as mean ± standard deviation.
Table 2: Pharmacokinetic Parameters of Puerarin in Rats Following a Single Oral (PO) Dose (10 mg/kg)
| Parameter | Symbol | Value | Unit |
| Maximum Plasma Concentration | Cmax | 230 ± 50 | µg/L |
| Time to Maximum Concentration | Tmax | 1.0 ± 0.5 | h |
| Area Under the Curve (0 to t) | AUC₀-t | 489.6 ± 112.3 | µg·h/L |
| Half-life | t½ | 2.5 ± 0.8 | h |
| Absolute Bioavailability | F | ~7 | % |
Data adapted from studies on puerarin and presented as mean ± standard deviation.[3]
Experimental Protocols
Animal Model and Housing
-
Species: Male Sprague-Dawley rats (200-250 g) are a commonly used model for pharmacokinetic studies due to their well-characterized physiology and ease of handling.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%). They should have ad libitum access to standard chow and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.
Dosing and Administration
-
Dose Formulation:
-
Intravenous (IV): Dissolve this compound in a suitable vehicle, such as a mixture of saline, polyethylene glycol 400 (PEG400), and ethanol. The final concentration should be such that the injection volume is approximately 1 mL/kg. The solution should be sterile-filtered before administration.
-
Oral (PO): Prepare a suspension of this compound in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na) in water. The dosing volume is typically 5-10 mL/kg.
-
-
Administration:
-
IV Administration: Administer the dose via the tail vein.
-
PO Administration: Administer the dose using oral gavage.
-
Blood Sample Collection
-
Route: Collect blood samples from the jugular vein or saphenous vein.
-
Time Points:
-
IV: Pre-dose (0), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
PO: Pre-dose (0), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Sample Processing:
-
Collect approximately 200 µL of blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes.
-
Store the plasma samples at -80°C until analysis.
-
Bioanalytical Method: LC-MS/MS Quantification
This protocol is based on established methods for puerarin and other isoflavones and should be validated for this compound.
-
Sample Preparation (Protein Precipitation): [4][5]
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., daidzein or a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 10% to 90% B over several minutes, followed by a re-equilibration step. The flow rate would typically be around 0.3-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, to be optimized for this compound.
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for a preclinical pharmacokinetic study.
Potential Signaling Pathways Modulated by this compound (based on Puerarin)
The biological effects of isoflavones like puerarin are often mediated through the modulation of key intracellular signaling pathways.[6][7] While direct evidence for this compound is pending, studies on puerarin strongly suggest its interaction with the PI3K/Akt and MAPK pathways, which are critical in regulating cellular processes like inflammation, proliferation, and survival.[8][9]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Puerarin has been shown to activate this pathway, leading to downstream effects that can be neuroprotective and anti-apoptotic.[6][8]
Caption: PI3K/Akt signaling pathway potentially activated by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 cascades, is central to the cellular response to external stimuli and plays a key role in inflammation and apoptosis. Puerarin has been demonstrated to inhibit the activation of p38 MAPK and JNK in the context of inflammation.[7][9]
Caption: MAPK signaling pathway potentially inhibited by this compound.
Conclusion
This document provides a comprehensive framework for designing and executing a preclinical pharmacokinetic study of this compound. While specific PK data for this compound is not yet available, the provided protocols for animal studies, sample analysis, and data interpretation, using puerarin as a surrogate, offer a robust starting point for researchers. The elucidation of this compound's pharmacokinetic profile is a critical step in its journey from a promising natural product to a potential therapeutic agent. Furthermore, understanding its interaction with key signaling pathways like PI3K/Akt and MAPK will be crucial in defining its mechanism of action and therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Puerarin inhibits vascular smooth muscle cells proliferation induced by fine particulate matter via suppressing of the p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Puerarin attenuates renal fibrosis by reducing oxidative stress induced-epithelial cell apoptosis via MAPK signal pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Puerarin partly counteracts the inflammatory response after cerebral ischemia/reperfusion via activating the cholinergic anti-inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effects and mechanism of puerarin targeting PI3K/Akt signal pathway on neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Puerarin protects vascular smooth muscle cells from oxidized low-density lipoprotein-induced reductions in viability via inhibition of the p38 MAPK and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective effects and mechanism of puerarin targeting PI3K/Akt signal pathway on neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Puerarin attenuates renal fibrosis by reducing oxidative stress induced-epithelial cell apoptosis via MAPK signal pathways in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4'-Methoxypuerarin Extraction from Kudzu
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the extraction of 4'-methoxypuerarin from Pueraria lobata (kudzu).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction from kudzu significant? this compound is an isoflavone diglycoside isolated from the root of Pueraria lobata (kudzu).[1][2] Isoflavones from kudzu, including the closely related and more abundant puerarin, are recognized for numerous pharmacological effects, such as antioxidant, anti-inflammatory, and neuroprotective properties.[3] Optimizing the extraction of this compound is crucial for research and development in the pharmaceutical and functional food industries to ensure high-yield, cost-effective production for preclinical and clinical studies.
Q2: What are the most effective methods for extracting isoflavones like this compound from kudzu? Several methods have been developed, ranging from traditional to modern techniques. The most common include:
-
Conventional Solvent Extraction: Often involves heating and refluxing with a solvent like ethanol.[4]
-
Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to create cavitation, disrupting plant cell walls and enhancing solvent penetration for improved efficiency.[3][5]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to rapidly heat the solvent and plant material, accelerating the extraction process.[6][7]
-
Synergistic Methods: Combining techniques, such as ultrasound and microwave, can further boost extraction rates.[7][8]
-
Green Solvent Extraction: Newer, eco-friendly methods use solvents like Natural Deep Eutectic Solvents (NADES) to enhance extraction efficiency.[9]
Q3: Which factors have the most significant impact on extraction yield? The yield of this compound is primarily influenced by a combination of factors:
-
Solvent Choice and Concentration: Ethanol-water mixtures are highly effective, with concentrations typically ranging from 40% to 80% (v/v).[5][10] The optimal concentration depends on the specific extraction method used.
-
Extraction Temperature: Increasing the temperature generally improves solvent diffusivity and compound solubility, but excessive heat (e.g., above 80°C) can lead to the degradation of thermolabile compounds.[10][11]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compound. However, prolonged extraction does not always increase yield and can be inefficient.[10]
-
Solid-to-Liquid Ratio: This ratio affects the concentration gradient driving the mass transfer of the compound into the solvent. An optimal ratio ensures efficient extraction without excessive solvent use.[10]
-
Particle Size of Raw Material: Grinding the kudzu root into a fine powder (e.g., 60-150 mesh) significantly increases the surface area available for extraction, leading to higher efficiency.[8][12]
-
Assisted Extraction Parameters: For UAE and MAE, parameters like ultrasonic power, frequency, and microwave power are critical variables that must be optimized.[7][8]
Q4: What is the recommended solvent for extracting this compound? Due to its high extraction efficiency and low toxicity, ethanol is the preferred solvent, typically used in an aqueous solution.[3] Studies on the related compound puerarin have shown optimal ethanol concentrations between 46% and 70%.[6][10] Methanol can also be used, but ethanol is generally favored for applications in food and pharmaceuticals.[3] For researchers exploring green chemistry, Natural Deep Eutectic Solvents (NADES) have shown promise in significantly increasing the extractability of puerarin.
Troubleshooting Guide
Issue: Low Extraction Yield
-
Question: My extraction yield of this compound is consistently lower than expected. What are the likely causes and how can I fix it?
-
Answer: Low yield is a common issue that can be traced to several factors. Use the following logical workflow to diagnose the problem.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Advances in Extraction, Purification, and Analysis Techniques of the Main Components of Kudzu Root: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Puerariae lobatae Radix: Progress in Extraction, Separation Methods and Pharmacological Activities Research [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ultrafine comminution-assisted ultrasonic-microwave synergistic extraction of Pueraria mirifica (Kudzu flower and root) flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrafine comminution-assisted ultrasonic-microwave synergistic extraction of Pueraria mirifica (Kudzu flower and root) flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Effects of Extraction Process Factors on the Composition and Antioxidant Activity of Blackthorn (Prunus spinosa L.) Fruit Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN1769278A - Method for extracting and separating isoflavones from Pueraria vine - Google Patents [patents.google.com]
4'-Methoxypuerarin degradation in solution and prevention
Welcome to the Technical Support Center for 4'-Methoxypuerarin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and strategies for its preservation. The following information is based on established principles of drug degradation and data from studies on the structurally related compound, puerarin, due to the limited availability of specific degradation data for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on the behavior of similar isoflavone glycosides, the primary factors contributing to the degradation of this compound in solution are expected to be:
-
pH: Extreme pH conditions (highly acidic or alkaline) can catalyze the hydrolysis of the glycosidic bond or other labile functional groups.
-
Temperature: Elevated temperatures can accelerate degradation reactions, leading to a shorter shelf-life of the solution.
-
Light: Exposure to ultraviolet (UV) or even visible light can induce photolytic degradation.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.
-
Enzymatic Degradation: If the solution is not sterile, microbial contamination can introduce enzymes that may degrade the compound.[1]
Q2: I am observing a rapid loss of this compound in my experimental solution. What could be the cause?
A2: Rapid degradation is often a result of one or more of the factors mentioned in Q1. To troubleshoot, consider the following:
-
Check the pH of your solution: Ensure it is within a stable range for this compound, which is typically near neutral pH.
-
Review your storage conditions: Are your solutions protected from light and stored at an appropriate temperature (e.g., refrigerated or frozen)?
-
Consider the solvent: Some solvents may contain impurities that can promote degradation. Ensure you are using high-purity solvents.
-
Evaluate for oxidative stress: If your experiment involves aeration or components that can generate reactive oxygen species, this could be a factor.
Q3: What are the likely degradation products of this compound?
A3: While specific degradation products for this compound have not been extensively reported, based on the structure and degradation of similar compounds like puerarin, potential degradation pathways could involve:
-
Hydrolysis: Cleavage of the C-glycosidic bond, leading to the formation of the aglycone (4'-methoxy-daidzein) and the corresponding sugar moiety.
-
Oxidation: Hydroxylation or other oxidative modifications of the aromatic rings.
-
Isomerization: Potential for isomerization under certain conditions.
Further analysis using techniques like HPLC-MS/MS would be required to identify the specific degradation products in your samples.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound | Perform a forced degradation study to identify potential degradation products. Compare the retention times of the unexpected peaks with those of the stressed samples. |
| Loss of potency in a stock solution | Improper storage | Prepare fresh stock solutions. Store aliquots in light-protected containers at -20°C or -80°C to minimize freeze-thaw cycles. A study on puerarin showed stability for at least 30 days when stored at 4°C in methanol.[2] |
| Inconsistent results between experiments | Variability in solution preparation or handling | Standardize solution preparation protocols. Ensure consistent pH, solvent quality, and storage conditions across all experiments. |
| Precipitation in the solution | Poor solubility or degradation leading to less soluble products | Check the solubility of this compound in your chosen solvent system. Consider using co-solvents or adjusting the pH to improve solubility. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water and methanol (HPLC grade)
-
pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). Cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently for a specified time. Cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature and protected from light for a specified time.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at a high temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber for a specified duration. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The mobile phase and column should be chosen to achieve good separation between the parent compound and any degradation products. A common choice for similar compounds is a C18 column with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer.[2]
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound under each condition.
-
Characterize the degradation products by comparing their retention times and UV spectra with the parent compound. If available, use mass spectrometry (MS) for structural elucidation.
-
Quantitative Data Summary (Hypothetical Data Based on Puerarin Studies)
The following table presents hypothetical degradation data for this compound based on the expected behavior of isoflavone glycosides and published data on puerarin. Note: This data is for illustrative purposes and should be confirmed by experimental studies on this compound.
| Stress Condition | Parameter | Value | Reference (Puerarin) |
| Thermal Degradation | High microwave power | Can lead to lower yields due to thermal degradation. | [4] |
| Thermal Degradation | High Temperature | Very high temperatures can cause disintegration and thermal degradation. | [4] |
Visualizations
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
Logical Relationship for Preventing Degradation
Caption: Strategies to prevent the degradation of this compound in solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of puerarin in rat cortex by high-performance liquid chromatography after intravenous administration of Puerariae flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Puerarin—A Promising Flavonoid: Biosynthesis, Extraction Methods, Analytical Techniques, and Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Membrane Permeability of 4'-Methoxypuerarin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Methoxypuerarin. The following information is designed to address common challenges related to its poor membrane permeability.
Disclaimer: Direct experimental data on the membrane permeability of this compound is limited. Much of the guidance provided is based on extensive research on its parent compound, puerarin, which shares structural similarities and is known to have poor bioavailability. This information should be used as a starting point for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the suspected poor membrane permeability of this compound?
A1: The challenges with this compound's membrane permeability are likely multifaceted and stem from its physicochemical properties. As an isoflavone glycoside, it is structurally related to puerarin, which exhibits poor absorption. Key contributing factors are believed to be:
-
Low Aqueous Solubility: While soluble in organic solvents like DMSO, its solubility in aqueous physiological fluids is expected to be low, limiting its dissolution and subsequent absorption.[1]
-
Efflux Transporter Activity: Like many natural compounds, this compound may be a substrate for efflux pumps such as P-glycoprotein (P-gp), which actively transport the compound out of cells, reducing its intracellular concentration and net absorption. Puerarin has been shown to interact with P-gp.[2]
-
High Polarity: The glycosidic moiety increases the polarity of the molecule, which can hinder its passive diffusion across the lipid-rich cell membranes of the intestinal epithelium.
Q2: How can I assess the membrane permeability of this compound in my lab?
A2: The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal drug absorption.[3][4][5] This assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate into a polarized epithelial cell layer with tight junctions, mimicking the intestinal barrier. By measuring the transport of this compound from the apical (A) to the basolateral (B) side, and vice versa, you can determine its apparent permeability coefficient (Papp) and efflux ratio (ER).
Q3: What formulation strategies can I employ to enhance the membrane permeability and bioavailability of this compound?
A3: Several formulation strategies have proven effective for improving the bioavailability of the related compound, puerarin, and can be adapted for this compound. These include:
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles can improve its solubility, protect it from degradation, and facilitate its transport across the intestinal epithelium.[6][7][8]
-
Liposomal Delivery: Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds, enhancing their absorption.[9][10][11]
-
Phytosomes: Forming a complex of this compound with phospholipids can improve its lipophilicity and ability to cross cell membranes.
-
Inclusion Complexes: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of poorly soluble compounds.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility of this compound in the transport buffer. | Increase the solubility by using a co-solvent (e.g., up to 1% DMSO) or formulating the compound in a delivery system (e.g., nanoparticles, liposomes) before applying it to the cells. |
| Compound is a substrate for efflux transporters (e.g., P-gp). | Co-administer a known P-gp inhibitor (e.g., verapamil) to see if the A-to-B permeability increases. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. |
| Low passive diffusion due to high polarity. | Consider prodrug strategies to mask polar functional groups or utilize formulation approaches like lipid-based delivery systems to enhance transcellular transport. |
| Degradation of the compound in the assay system. | Analyze the stability of this compound in the transport buffer and cell culture medium over the time course of the experiment. |
Issue 2: Inconsistent Bioavailability Data in Animal Studies
| Possible Cause | Troubleshooting Step |
| High first-pass metabolism in the gut wall or liver. | Investigate the metabolic stability of this compound using liver microsomes or S9 fractions. Formulation strategies that protect the drug, such as nanoparticles, may reduce first-pass metabolism. |
| Influence of gut microbiota on absorption. | The gut microbiota can metabolize isoflavones, affecting their bioavailability.[12][13][14][15][16] Consider the impact of the animal model's gut microbiome and potential co-administration of prebiotics or probiotics. |
| Formulation instability in the gastrointestinal tract. | Characterize the stability of your formulation under simulated gastric and intestinal fluids to ensure it remains intact until it reaches the site of absorption. |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Materials:
-
Caco-2 cells (passage number 25-52)[3]
-
Transwell® inserts (24-well format, 0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer
-
This compound stock solution (in DMSO)
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, digoxin for P-gp substrate)
-
LC-MS/MS for quantification
Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.[3][5]
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the cell monolayer. Use monolayers with TEER values ≥250 Ω·cm².[3]
-
Transport Experiment (Apical to Basolateral - A→B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add HBSS containing this compound (e.g., 10 µM) to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Transport Experiment (Basolateral to Apical - B→A):
-
Simultaneously, perform the experiment in the reverse direction by adding the compound to the basolateral compartment and sampling from the apical compartment.
-
-
Sample Analysis: Quantify the concentration of this compound in the samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.
-
Calculate the efflux ratio (ER): ER = Papp (B→A) / Papp (A→B)
-
Protocol 2: Preparation of this compound Nanoparticles (Emulsion Solvent Evaporation Method)
This protocol is adapted from methods used for puerarin.[7][8]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) or similar biodegradable polymer
-
Ethyl acetate and ethanol (organic phase)
-
Pluronic F127 or other suitable surfactant (aqueous phase)
-
Deionized water
Methodology:
-
Organic Phase Preparation: Dissolve this compound and PLGA in a mixture of ethyl acetate and ethanol.
-
Aqueous Phase Preparation: Dissolve the surfactant in deionized water.
-
Emulsification: Add the organic phase dropwise to the aqueous phase under continuous stirring to form an oil-in-water (O/W) pre-emulsion.
-
Solvent Evaporation: Remove the organic solvent by rotary evaporation to allow for the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to collect the particles.
-
Washing and Lyophilization: Wash the nanoparticles with deionized water to remove excess surfactant and then lyophilize to obtain a dry powder.
Protocol 3: Preparation of this compound Liposomes (Reverse Phase Evaporation Technique)
This protocol is adapted from a method for preparing puerarin liposomes.[9]
Materials:
-
This compound
-
Soybean phosphatidylcholine (SPC) and cholesterol
-
Chloroform and methanol (organic solvent mixture)
-
Phosphate buffered saline (PBS, pH 7.4)
Methodology:
-
Lipid Film Formation: Dissolve this compound, SPC, and cholesterol in the organic solvent mixture.
-
Emulsion Formation: Add a small volume of PBS to the lipid solution and sonicate to form a water-in-oil emulsion.
-
Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator. This will cause the emulsion to form a viscous gel.
-
Liposome Formation: Continue to evaporate the solvent until a thin lipid film is formed.
-
Hydration: Hydrate the lipid film with PBS and agitate to form multilamellar vesicles.
-
Sizing: To obtain unilamellar vesicles of a desired size, the liposome suspension can be sonicated or extruded through polycarbonate membranes.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₂O₉ | PubChem[17] |
| Molecular Weight | 430.4 g/mol | PubChem[17] |
| Solubility | Soluble in DMSO (100 mg/mL) | [1] |
Table 2: Comparison of Bioavailability Enhancement Strategies for Puerarin (Data as a Proxy)
| Formulation | Key Findings | Reference |
| Puerarin Nanoparticles (Emulsion Solvent Evaporation) | 2.83-fold increase in oral bioavailability compared to raw puerarin. | [7] |
| Puerarin Nanoparticles (PDLG-loaded) | 5-fold increase in relative bioavailability compared to puerarin suspension. | [8] |
| Chitosan-coated Puerarin Liposomes | Encapsulation efficiency of 51.1%. | [9] |
| TPGS-modified Puerarin Long Circulating Liposomes | Encapsulation efficiency of 95.08% and significantly improved bioavailability. | [11] |
Visualizations
Signaling Pathways
The following diagrams illustrate potential signaling pathways modulated by this compound, based on studies of puerarin.
Caption: PI3K/Akt/mTOR signaling pathway potentially activated by this compound.
Caption: Proposed mechanism of enhanced glucose uptake via GLUT4 translocation.
Experimental Workflow
Caption: Workflow for nanoparticle formulation by emulsion solvent evaporation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacodynamic Interactions between Puerarin and Metformin in Type-2 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Preparation, characterization and bioavailability of oral puerarin nanoparticles by emulsion solvent evaporation method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. [Preparation and characterization of chitosan coated puerarin liposomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of Puerarin Long Circulating Liposomes and its Effect on Osteoporosis in Castrated Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioactive isoflavones in functional foods: the importance of gut microflora on bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Intestinal Flora on the Metabolism and Absorption of Isoflavones [jstage.jst.go.jp]
- 14. Soybean isoflavones modulate gut microbiota to benefit the health weight and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Absorption and bioeffects of an isoflavone-based supplementation in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound | C22H22O9 | CID 5319486 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 4'-Methoxypuerarin Peak Tailing in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing specifically with 4'-Methoxypuerarin.
Troubleshooting Guide: this compound Peak Tailing
Peak tailing is a common chromatographic problem characterized by an asymmetrical peak where the latter half of the peak is broader than the front half. This can compromise the accuracy of quantification and the resolution of the separation. This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: A workflow diagram for troubleshooting HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the most likely cause of peak tailing for this compound in reverse-phase HPLC?
The most probable cause is secondary interactions between the analyte and the stationary phase. This compound, an isoflavone, has polar functional groups that can interact with residual silanol groups on the silica-based C18 column packing. These interactions cause a secondary, stronger retention mechanism in addition to the primary hydrophobic interaction, leading to peak tailing.
Q2: How does the mobile phase pH affect the peak shape of this compound?
Mobile phase pH is a critical factor. The predicted pKa of 3'-Methoxypuerarin, an isomer, is approximately 6.3. To ensure sharp, symmetrical peaks, it is advisable to work at a pH that is at least 2 units below the pKa of the analyte to keep it in a single, non-ionized form. Operating near the pKa can lead to the coexistence of ionized and non-ionized forms, resulting in peak broadening or tailing. Furthermore, a lower pH (e.g., 2.5-3.5) will suppress the ionization of residual silanol groups on the stationary phase, minimizing their interaction with this compound.
Q3: What are the recommended starting conditions for a mobile phase to analyze this compound?
Based on established methods for the related compound puerarin, a good starting point for the mobile phase would be a mixture of acetonitrile and water, with an acidic modifier.[1][2][3]
| Component | Recommendation | Rationale |
| Organic Solvent | Acetonitrile | Generally provides good peak shape and lower backpressure compared to methanol. |
| Aqueous Phase | HPLC-grade water | --- |
| Acidic Modifier | 0.1% Formic Acid or 0.1% Acetic Acid | To lower the mobile phase pH and suppress silanol interactions. |
| Initial Gradient | Start with a lower percentage of organic solvent and gradually increase. | To ensure good retention and separation. |
Troubleshooting Steps and Experimental Protocols
If you are experiencing peak tailing with this compound, follow these steps to diagnose and resolve the issue.
Step 1: Mobile Phase Optimization
Protocol: Adjusting Mobile Phase pH
-
Prepare Mobile Phases: Prepare your mobile phase (e.g., Acetonitrile:Water) with different acidic modifiers to achieve pH values of approximately 2.5, 3.0, and 3.5. Use 0.1% formic acid or 0.1% phosphoric acid.
-
Equilibrate the Column: For each new mobile phase, flush the column with at least 10-15 column volumes to ensure it is fully equilibrated.
-
Inject Standard: Inject a standard solution of this compound and observe the peak shape.
-
Evaluate: Compare the peak asymmetry factor at each pH. A value closer to 1 indicates a more symmetrical peak.
Table 1: Mobile Phase pH Adjustment
| pH | Expected Outcome on Peak Shape | Rationale |
| ~2.5 | Improved symmetry | Suppresses ionization of silanol groups. |
| ~3.0 | Likely good symmetry | Balances silanol suppression and analyte stability. |
| ~3.5 | May show some tailing | Silanol groups may start to deprotonate. |
Step 2: Column Evaluation
If optimizing the mobile phase does not resolve the peak tailing, the issue may lie with the column itself.
Protocol: Column Flushing and Regeneration
-
Disconnect from Detector: Disconnect the column from the detector to avoid contamination.
-
Flush with Strong Solvent: Flush the column in the reverse direction (if permitted by the manufacturer) with a strong, non-buffered organic solvent like 100% acetonitrile or isopropanol for at least 20-30 column volumes. This helps remove strongly retained contaminants.
-
Flush with Intermediate Solvent: Flush with an intermediate solvent like methanol.
-
Flush with Water: Flush with HPLC-grade water to remove any salts.
-
Re-equilibrate: Reconnect the column in the correct flow direction and equilibrate with your mobile phase until a stable baseline is achieved.
Q4: What type of HPLC column is best suited for this compound analysis?
A high-purity, end-capped C18 column is a good starting choice. End-capping is a process that chemically bonds a small, inert compound to the residual silanol groups, effectively shielding them from interacting with the analyte. If tailing persists even with an end-capped column and optimized mobile phase, consider a column with a different stationary phase chemistry, such as a polar-embedded or phenyl-hexyl phase, which can offer alternative selectivity and reduce silanol interactions.
Step 3: System and Sample Considerations
Table 2: Troubleshooting System and Sample Issues
| Issue | Potential Cause | Recommended Action |
| All peaks in the chromatogram are tailing | Extra-column volume (dead volume) from long or wide tubing, or improper fittings. | Use shorter, narrower internal diameter tubing (e.g., 0.125 mm). Ensure all fittings are properly tightened to minimize dead volume. |
| Peak tailing worsens with increased sample concentration | Sample overload. | Reduce the injection volume or dilute the sample. |
| Distorted peak shape for early eluting peaks | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Sudden onset of peak tailing | Column contamination or void formation. | Flush the column as described above. If the problem persists, the column may need to be replaced. |
Signaling Pathway of Peak Tailing
The following diagram illustrates the chemical interactions at the stationary phase that lead to peak tailing.
Caption: Interaction diagram showing the causes of peak tailing.
By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak tailing issues for this compound, leading to more accurate and reliable HPLC results.
References
Technical Support Center: 4'-Methoxypuerarin Bioanalysis
This guide is intended for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the bioanalytical quantification of 4'-methoxypuerarin using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS/MS bioanalysis?
A1: A matrix effect is the alteration (suppression or enhancement) of the ionization of a target analyte, such as this compound, by co-eluting, undetected components present in the biological sample matrix (e.g., plasma, urine).[1][2] These interfering components can include phospholipids, salts, proteins, and metabolites. This phenomenon can lead to inaccurate and imprecise quantification of the analyte.[3]
Q2: Why is controlling for matrix effects critical?
A2: Uncontrolled matrix effects can compromise the quality of bioanalytical data by affecting the accuracy, precision, and sensitivity of the method.[3] This can lead to erroneous results in pharmacokinetic, toxicokinetic, and bioequivalence studies, potentially impacting key decisions in drug development.
Q3: How is the matrix effect quantitatively assessed?
A3: The most common method is the post-extraction spike analysis.[1][2] The response of the analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat (pure) solvent. The ratio of these responses, known as the Matrix Factor (MF), indicates the extent of the effect. An MF < 1 indicates ion suppression, while an MF > 1 signifies ion enhancement.
Q4: What is a stable isotope-labeled internal standard (SIL-IS) and can it help?
A4: A SIL-IS is a version of the analyte where some atoms have been replaced by their heavy isotopes (e.g., ²H, ¹³C). Because it is chemically almost identical to the analyte, it co-elutes and experiences nearly the same matrix effects.[2] Using a SIL-IS is the preferred way to compensate for matrix effects, as it can track and correct for variations in ionization, though it may not overcome significant sensitivity loss.[2]
Troubleshooting Guide for Matrix Effects
If you are experiencing poor accuracy, low sensitivity, or high variability in your this compound assay, follow this guide to diagnose and mitigate potential matrix effects.
Problem: Inconsistent results, poor peak shape, or low analyte response.
Caption: Troubleshooting workflow for matrix effects.
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is the most effective way to combat matrix effects.[2] While simple and fast, Protein Precipitation (PPT) is the least clean method and most prone to matrix effects. Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) offer significantly cleaner extracts.[2][4]
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Primary Mechanism | Protein removal by denaturation with an organic solvent or acid. | Partitioning of analyte between two immiscible liquid phases. | Selective retention of analyte on a solid sorbent, with subsequent elution. |
| Typical Recovery % | > 80%[4] | 70 - 90% | > 90% |
| Matrix Effect (MF) | High variability (can be <70% or >130%). Most susceptible to phospholipid interference. | Reduced matrix effect. Can provide very clean extracts.[5] | Generally the lowest matrix effect due to superior cleanup.[6] |
| Pros | Fast, simple, inexpensive, high-throughput.[2] | Provides clean extracts, can be highly selective.[5] | Highest selectivity, very clean extracts, high analyte concentration, amenable to automation.[7] |
| Cons | "Dirty" extracts, high risk of ion suppression from phospholipids. | More labor-intensive, requires solvent optimization, can have lower recovery.[4] | Most complex method development, higher cost per sample. |
| Table 1: Representative comparison of common sample preparation techniques for isoflavone bioanalysis. |
Experimental Protocols
Below are detailed methodologies for a typical bioanalytical workflow for this compound or its close structural analogs, based on established methods for puerarin derivatives.[8][9]
Sample Preparation Protocol (LLE)
This protocol is based on a method shown to minimize matrix effects for puerarin in human plasma.[5]
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 50 µL of an acidic buffer (e.g., 0.1M HCl) to acidify the sample.
-
Add 1 mL of ethyl acetate.
-
Vortex mix for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
LC-MS/MS Parameters
These parameters are a robust starting point for method development, adapted from a validated method for a puerarin derivative.[8][9]
| Parameter | Recommended Setting |
| LC Column | C18 Reversed-Phase (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5.0 µm)[8][9] |
| Mobile Phase A | 0.1% Formic Acid in Water[8][9] |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Isocratic or Gradient elution (e.g., 20% B for isocratic)[8][9] |
| Flow Rate | 0.6 mL/min[8][9] |
| Column Temperature | 40 °C[8][9] |
| Injection Volume | 5 - 10 µL |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray (ESI) |
| Polarity | Positive or Negative Ion Mode (analyte dependent) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Example Transition | For a puerarin derivative: m/z 399.1 → 281.0[8][9] |
| Table 2: Recommended starting parameters for LC-MS/MS analysis. |
Visualized Experimental Workflow
Caption: General workflow for this compound bioanalysis.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medipharmsai.com [medipharmsai.com]
- 5. Simultaneous determination of puerarin and its active metabolite in human plasma by UPLC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. LC-MS/MS method for the determination of a new puerarin derivative and its application in pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 4'-Methoxypuerarin Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the purification process of 4'-methoxypuerarin.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound on a large scale?
A1: The most prevalent methods for large-scale purification of this compound and related isoflavones are preparative High-Performance Liquid Chromatography (HPLC), macroporous resin chromatography, and crystallization. The choice of method depends on the desired purity, yield, and the scale of production.
Q2: What are the critical parameters to consider when scaling up from a lab-scale to a pilot-plant scale purification?
A2: Key parameters to maintain during scale-up include the linear flow rate, bed height of the chromatography column, and the ratio of sample load to the column volume or resin amount. It is also crucial to ensure that the composition of the mobile phase and the pH remain consistent.
Q3: What are the expected yields and purity levels when scaling up the purification of this compound?
A3: While specific data for this compound is limited, data from the closely related compound puerarin can provide an estimate. With optimized processes, purities exceeding 95% are achievable. For instance, a method involving macroporous resins for puerarin purification achieved a purity of up to 96.13% with a yield of 91.02%. Another large-scale method for puerarin using resin adsorption followed by acid hydrolysis yielded puerarin with 90% purity.[1]
Q4: What are the potential impurities that can be encountered during the synthesis and purification of this compound?
A4: Impurities can arise from the starting materials, by-products of the synthesis reaction, or degradation of the final product. For isoflavones like this compound, potential impurities could include unreacted starting materials (e.g., puerarin), isomers, and other structurally related flavonoids. A systematic classification of organic impurities in drugs can be found in various pharmaceutical literature.[2]
Troubleshooting Guides
Preparative HPLC Purification
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Peak Resolution | - Inappropriate mobile phase composition.- Column overloading.- Incorrect flow rate. | - Optimize the mobile phase gradient. A shallower gradient can improve separation.- Reduce the sample load. Perform a loading study to determine the maximum capacity without compromising resolution.- Adjust the flow rate. Lower flow rates often lead to better resolution. |
| Peak Tailing or Fronting | - Column degradation.- Presence of interfering compounds in the sample.- pH of the mobile phase is close to the pKa of this compound. | - Use a guard column to protect the main column.- Flush the column with a strong solvent to remove contaminants.- Adjust the pH of the mobile phase to be at least 2 units away from the pKa of the compound. |
| Low Yield | - Incomplete elution from the column.- Degradation of the compound on the column.- Inefficient fraction collection. | - Use a stronger solvent in the mobile phase to ensure complete elution.- Check the stability of this compound under the chromatographic conditions.- Optimize the fraction collection parameters to ensure the entire peak is collected. |
| High Backpressure | - Clogging of the column inlet frit.- Particulate matter in the sample.- High flow rate. | - Filter the sample through a 0.45 µm filter before injection.- Back-flush the column with a solvent compatible with the stationary phase.- Reduce the flow rate. |
Macroporous Resin Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Low Adsorption Capacity | - Incorrect resin type for this compound.- Inappropriate pH of the loading solution.- High flow rate during loading. | - Screen different types of macroporous resins (nonpolar, weakly polar, polar) to find the one with the best adsorption and desorption characteristics.[3][4]- Optimize the pH of the sample solution to enhance adsorption.- Decrease the loading flow rate to allow for sufficient interaction time between the compound and the resin. |
| Incomplete Elution (Low Recovery) | - Elution solvent is too weak.- Insufficient volume of elution solvent.- Strong irreversible binding to the resin. | - Increase the concentration of the organic solvent (e.g., ethanol) in the eluent.- Increase the volume of the eluent used for desorption.- Consider using a different resin if irreversible adsorption is suspected. |
| Co-elution of Impurities | - Poor selectivity of the resin.- Inappropriate washing step. | - Optimize the washing step with a solvent that can remove impurities without eluting this compound.- Employ a gradient elution to separate the target compound from closely related impurities. |
| Resin Fouling | - Presence of suspended solids or high molecular weight impurities in the crude extract. | - Pre-treat the crude extract by filtration or centrifugation to remove particulate matter.- Implement a resin regeneration protocol after each cycle. |
Crystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Failure to Crystallize | - Solution is not supersaturated.- Presence of impurities that inhibit crystallization. | - Concentrate the solution further or cool it to a lower temperature.- Add anti-solvent to induce precipitation.- Use seeding with a small amount of pure this compound crystals. |
| Formation of Oil instead of Crystals | - High concentration of impurities.- Cooling rate is too fast. | - Purify the crude material further before crystallization.- Slow down the cooling rate to allow for ordered crystal growth. |
| Low Purity of Crystals | - Impurities are co-crystallizing.- Inefficient washing of the crystals. | - Recrystallize the product one or more times. A patent for puerarin suggests that 2-5 crystallizations can increase purity to 99.7%.[5]- Wash the crystals with a cold solvent in which this compound has low solubility. |
| Small Crystal Size (Difficult to Filter) | - Rapid nucleation.- Insufficient crystal growth time. | - Decrease the level of supersaturation.- Allow for a longer period of slow cooling or solvent evaporation to promote the growth of larger crystals. |
Quantitative Data Summary
The following tables provide a summary of quantitative data for the purification of puerarin, which can be used as a reference for scaling up this compound purification.
Table 1: Macroporous Resin Adsorption Parameters for Puerarin [1]
| Resin Type | Adsorption Capacity (mg/g) | Adsorption Rate (%) | Desorption Rate (%) |
| D101 | 155.2 | 95.3 | 92.1 |
| S-8 | 142.8 | 93.5 | 90.5 |
| H103 | 165.0 | 97.2 | 97.4 |
| X-5 | 138.5 | 91.8 | 88.7 |
| HPD600 | 148.9 | 94.1 | 91.3 |
| AB-8 | 152.4 | 96.0 | 93.2 |
H103 resin showed the best performance for puerarin purification.
Table 2: Purity and Yield of Puerarin at Different Purification Stages
| Purification Step | Puerarin Content (%) | Yield (%) |
| Crude Extract | ~30% | - |
| After HPD-800 Resin Adsorption | 69.25% (total isoflavones) | 91.02 |
| After Recrystallization | 96.13% | - |
Experimental Protocols
Preparative HPLC Method for this compound Purification
This protocol is adapted from general methods for preparative HPLC of flavonoids.
-
Sample Preparation: Dissolve the crude this compound extract in the initial mobile phase solvent to a concentration determined by a prior loading study. Filter the solution through a 0.45 µm membrane.
-
Chromatographic Conditions:
-
Column: C18 preparative column (e.g., 20 mm x 250 mm, 10 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute this compound. An example gradient could be 20-60% B over 30 minutes. The optimal gradient should be developed at an analytical scale first.
-
Flow Rate: Determined by scaling up from the analytical method. For a 20 mm ID column, the flow rate would be significantly higher than an analytical column (e.g., 15-20 mL/min).
-
Detection: UV at an appropriate wavelength for this compound (e.g., 254 nm).
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Post-purification: Combine the pure fractions, and remove the solvent under reduced pressure.
Macroporous Resin Chromatography Protocol
This protocol is based on methods developed for puerarin purification.[1]
-
Resin Selection and Pre-treatment: Based on preliminary screening, select a suitable resin (e.g., HPD100-series or similar). Pre-treat the resin by washing with ethanol and then water until neutral.
-
Loading: Dissolve the crude extract in an appropriate solvent (e.g., water or a low percentage of ethanol). Adjust the pH if necessary. Load the solution onto the equilibrated resin column at a low flow rate (e.g., 1-2 Bed Volumes/hour).
-
Washing: Wash the column with deionized water to remove unbound impurities.
-
Elution: Elute the bound this compound with an appropriate concentration of ethanol in water (e.g., 70-80% ethanol). Collect the eluate.
-
Solvent Removal: Concentrate the eluate under vacuum to remove the ethanol and obtain the purified this compound.
Crystallization Protocol
This protocol is a general method for the crystallization of organic compounds.
-
Dissolution: Dissolve the purified this compound from the previous step in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) at an elevated temperature to achieve a saturated or slightly supersaturated solution.
-
Cooling: Slowly cool the solution to allow for the formation of crystals. A controlled, slow cooling rate is crucial for obtaining larger, purer crystals.
-
Crystal Collection: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities on the surface.
-
Drying: Dry the crystals under vacuum to remove the residual solvent.
Visualizations
Caption: Preparative HPLC workflow for this compound purification.
Caption: Macroporous resin chromatography workflow for purification.
Caption: Logical approach to troubleshooting purification issues.
References
Optimizing 4'-Methoxypuerarin Dosage in Animal Studies: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of 4'-Methoxypuerarin and its parent compound, puerarin, in animal studies. Due to the limited specific data on this compound, this guide leverages the extensive research available on puerarin to provide foundational knowledge and practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting dose for puerarin in rodent studies?
A1: The effective dose of puerarin in animal models varies significantly depending on the disease model, the route of administration, and the specific research question. For instance, in studies investigating cardiovascular effects in rats, intraperitoneal (i.p.) doses of 40 and 80 mg/kg have been shown to be effective.[1] For neuroprotective effects in mouse models of Parkinson's disease, a much lower dose of 0.12 mg/kg/day administered intraperitoneally has been reported to be effective.[2] In models of diet-induced obesity in mice, an oral dose of 50 mg/kg for 14 weeks has shown positive metabolic effects.[3] Therefore, a thorough literature review of studies with similar experimental setups is crucial for determining an appropriate starting dose.
Q2: How does the route of administration affect the dosage and bioavailability of puerarin?
A2: The route of administration significantly impacts the pharmacokinetic profile and bioavailability of puerarin. Intravenous (IV) administration ensures 100% bioavailability, while oral (per os) administration results in lower and more variable bioavailability due to factors like first-pass metabolism in the liver and intestines.[4] For example, after oral administration in rats, puerarin is rapidly absorbed but also quickly metabolized into conjugates like puerarin-7-O-glucuronide and puerarin-4'-O-glucuronide.[4] Common administration routes in rodent studies include oral gavage, intraperitoneal (i.p.) injection, subcutaneous (SC) injection, and intravenous (IV) injection.[5] The choice of administration route should be justified based on the experimental goals and the desired pharmacokinetic profile.
Q3: What are the main metabolites of puerarin in animal models?
A3: The primary metabolites of puerarin are glucuronide and sulfate conjugates. In rats, puerarin-7-O-glucuronide and puerarin-4'-O-glucuronide are the main metabolites formed through conjugation reactions catalyzed by UDP-glucuronosyl-transferase (UGT) enzymes, with UGT1A1 being a key enzyme in human liver microsomes.[4] Other metabolites, such as daidzein, dihydrodaidzein, and equol, have been detected in rat urine after oral administration.[4] Understanding the metabolic profile is crucial for interpreting experimental results and assessing the activity of the parent compound versus its metabolites.
Q4: Are there any known toxicity concerns with puerarin or its derivatives in animal studies?
A4: While puerarin is generally considered to have a good safety profile, high doses of related phenolic compounds have been associated with toxicity in long-term studies. For instance, a study on 4-methoxyphenol (4-MP), a compound structurally similar to the "methoxy" part of this compound, showed that a diet containing 2% 4-MP for 104 weeks induced forestomach carcinomas in rats.[6] It is essential to conduct preliminary dose-ranging and toxicity studies to establish a safe and effective dose range for this compound in any new animal model.[7][8]
Troubleshooting Guide
Problem: High variability in experimental results between animals.
-
Possible Cause: Inconsistent drug administration.
-
Possible Cause: Variability in drug metabolism.
-
Solution: Use animals of the same age, sex, and strain to minimize metabolic differences. Be aware that pathological conditions, such as liver or kidney dysfunction, can alter drug metabolism and clearance.[4]
-
-
Possible Cause: Issues with the drug formulation.
Problem: Lack of a clear dose-response relationship.
-
Possible Cause: The tested dose range is too narrow or not centered around the effective concentration.
-
Solution: Conduct a pilot study with a wider range of doses to identify the optimal therapeutic window.
-
-
Possible Cause: Saturation of absorption or metabolic pathways at higher doses.
-
Solution: Analyze pharmacokinetic data to determine if absorption or clearance becomes non-linear at higher concentrations.[11]
-
-
Possible Cause: The compound may have a biphasic or U-shaped dose-response curve.
-
Solution: This is a known phenomenon for some compounds. Testing a wider range of doses, including very low ones, may be necessary to reveal the full dose-response relationship. A study on puerarin in a mouse model of Graves' disease found that a lower dose (400 mg/kg/day) had a better protective effect than a higher dose (1,200 mg/kg/day).[12]
-
Data Presentation
Table 1: Effective Dosages of Puerarin in Various Animal Models
| Animal Model | Disease/Condition | Dosage | Route of Administration | Observed Effects | Reference |
| Spontaneously Hypertensive Rats | Hypertension | 40 and 80 mg/kg | Intraperitoneal (i.p.) | Reduced blood pressure and heart rate. | [1] |
| MPTP-lesioned Mice | Parkinson's Disease | 0.12 mg/kg/day | Intraperitoneal (i.p.) | Ameliorated motor abnormalities and promoted neuron survival. | [2] |
| Ovariectomized Rats | Cognitive Impairment (AD model) | 7 mg/kg for 120 days | Not Specified | Ameliorated cognitive impairment. | [13] |
| High-Fat Diet-Fed Mice | Obesity and Metabolic Syndrome | 50 mg/kg for 14 weeks | Oral | Reduced weight gain, improved glucose tolerance, and decreased insulin resistance. | |
| Carrageenan and CFA-induced Mice | Inflammatory Pain | Not Specified | Not Specified | Attenuated mechanical and thermal hyperalgesia. | [14] |
| Type-2 Diabetic Rats | Diabetes | 160 mg/kg | Not Specified | Regulated dysregulated lipidemia. |
Table 2: Pharmacokinetic Parameters of Puerarin in Rats
| Parameter | Value (Oral Administration) | Value (Intravenous Administration) | Reference |
| Cmax (Maximum Concentration) | 3.54 +/- 2.03 mg/L | - | [15] |
| Tmax (Time to Cmax) | 0.68 +/- 0.37 h | - | [15] |
| AUC (Area Under the Curve) | 7.29 +/- 3.79 mg·h/L | - | [15] |
| T1/2 (Half-life) | 1.7 +/- 0.6 h | - | [15] |
| CL/F (Apparent Clearance) | 7.24 +/- 4.27 L/h/kg | - | [15] |
| V/F (Apparent Volume of Distribution) | 17.88 +/- 13.55 L/h/kg | - | [15] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
-
Preparation: Prepare the this compound solution or suspension in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose). Ensure the concentration allows for the desired dosage in a volume of 1-2 ml for a rat.[5]
-
Restraint: Gently restrain the rat, holding it firmly but without causing distress.
-
Gavage: Insert a gavage needle (a flexible tube with a rounded tip is preferred) into the esophagus.[5]
-
Administration: Slowly administer the solution.
-
Observation: Monitor the animal for any signs of distress after administration.
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
-
Preparation: Prepare the sterile this compound solution. The injection volume should not exceed 0.5 ml for a mouse.[5]
-
Restraint: Manually restrain the mouse, exposing the lower abdominal quadrant.
-
Injection: Insert a small-gauge needle (e.g., 25-27 gauge) into the peritoneal cavity, avoiding the internal organs.
-
Administration: Inject the solution.
-
Observation: Return the mouse to its cage and monitor for any adverse reactions.
Mandatory Visualizations
References
- 1. Effects of Puerarin on the Prevention and Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetics and drug delivery systems for puerarin, a bioactive flavone from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Animal toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Researchers [rodentmda.ch]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Puerarin inhibits inflammation and oxidative stress in female BALB/c mouse models of Graves’ disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective Mechanisms of Puerarin in Central Nervous System Diseases: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Attenuation of inflammatory pain by puerarin in animal model of inflammation through inhibition of pro-inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic study of puerarin in rat serum by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of 4'-Methoxypuerarin Derivatives: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4'-Methoxypuerarin and its derivatives presents a promising avenue for therapeutic innovation, leveraging the known biological activities of the parent isoflavone, puerarin. However, the journey from starting materials to the final, purified compound is often fraught with challenges. This technical support center provides a comprehensive resource for troubleshooting common issues encountered during the synthesis of these valuable derivatives, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common problems in a question-and-answer format to provide direct and actionable guidance for your experiments.
Question 1: My 4'-O-methylation of puerarin is resulting in a very low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the 4'-O-methylation of puerarin can stem from several factors. Puerarin possesses multiple hydroxyl groups (at the 7, 4', and glucose moiety positions), leading to a lack of selectivity in the methylation reaction.
Troubleshooting Steps:
-
Protecting Group Strategy: The most critical step for improving yield is the use of a protecting group strategy to selectively block the other reactive hydroxyl groups, particularly the more reactive 7-OH group. Acetyl or benzyl groups are commonly used for this purpose. The general workflow involves:
-
Protection of the 7-OH and glucose hydroxyls.
-
Methylation of the free 4'-OH group.
-
Deprotection to yield this compound.
-
-
Choice of Methylating Agent and Base: The combination of a mild methylating agent and a suitable base is crucial. Using a strong, non-selective methylating agent can lead to multiple side products.
-
Recommended: Dimethyl sulfate (DMS) or methyl iodide (MeI) are effective methylating agents.
-
Base Selection: A weak base like potassium carbonate (K₂CO₃) is preferred over stronger bases such as sodium hydride (NaH) to minimize side reactions.
-
-
Reaction Conditions:
-
Solvent: Anhydrous acetone or dimethylformamide (DMF) are suitable solvents for this reaction.
-
Temperature: The reaction is typically carried out at room temperature or with gentle heating (40-60°C). Overheating can promote side reactions.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of degradation products.
-
Question 2: I am observing multiple spots on my TLC plate after the methylation reaction. What are these side products and how can I minimize their formation?
Answer: The presence of multiple spots on your TLC plate indicates the formation of various side products.
Common Side Products:
-
7-O-methyl puerarin: Due to the higher reactivity of the 7-hydroxyl group, methylation at this position is a common side reaction if a protecting group strategy is not employed.
-
Di- and tri-methylated puerarin: Methylation occurring at multiple hydroxyl groups.
-
Unreacted Puerarin: Incomplete reaction will leave starting material in the mixture.
Minimization Strategies:
-
Selective Protection: As mentioned above, a robust protecting group strategy is the most effective way to prevent the formation of 7-O-methyl and other multi-methylated derivatives.
-
Stoichiometry of Reagents: Carefully control the stoichiometry of the methylating agent. Use a slight excess (1.1-1.5 equivalents) to ensure complete methylation of the target hydroxyl group without excessive side reactions.
-
Gradual Addition: Add the methylating agent dropwise to the reaction mixture to maintain a low concentration and favor the desired reaction.
Question 3: I am struggling with the purification of this compound from the reaction mixture. What are the recommended purification methods?
Answer: The purification of this compound requires techniques that can effectively separate compounds with similar polarities.
Recommended Purification Protocols:
-
Column Chromatography: This is the most common method for purifying flavonoid derivatives.
-
Stationary Phase: Silica gel is a standard choice.
-
Mobile Phase: A gradient elution system is typically required. A common gradient starts with a non-polar solvent like hexane or dichloromethane and gradually increases the polarity by adding ethyl acetate or methanol. The exact gradient will need to be optimized based on TLC analysis.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining high-purity compounds, reversed-phase Prep-HPLC is highly effective.[1]
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) and acetonitrile or methanol is a common mobile phase system.
-
Question 4: How can I confirm the successful synthesis and purity of my this compound derivative?
Answer: A combination of spectroscopic and chromatographic techniques is essential for the characterization and purity assessment of your final product.
Characterization Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): This is the most definitive method for structure elucidation. The appearance of a new signal around 3.8 ppm in the ¹H NMR spectrum, corresponding to the methoxy group protons, and a corresponding signal around 55 ppm in the ¹³C NMR spectrum are key indicators of successful methylation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[2]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A single, sharp peak in the HPLC chromatogram indicates a high degree of purity.[1]
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of 4'-O-methylated flavonoid derivatives. Please note that these are representative values and may require optimization for your specific experimental setup.
| Parameter | Typical Value/Condition | Reference |
| Starting Material | Puerarin | - |
| Protecting Group | Acetyl (Ac) or Benzyl (Bn) | General practice |
| Methylating Agent | Dimethyl sulfate (DMS) or Methyl Iodide (MeI) | General practice |
| Base | Potassium carbonate (K₂CO₃) | General practice |
| Solvent | Anhydrous Acetone or DMF | General practice |
| Reaction Temperature | Room Temperature to 60°C | General practice |
| Reaction Time | 2-24 hours (monitored by TLC) | General practice |
| Purification Method | Silica Gel Column Chromatography, Prep-HPLC | [1] |
| Typical Yield | 60-80% (with protecting groups) | Estimated |
Key Experimental Protocols
Protocol 1: General Procedure for the Selective 4'-O-Methylation of Puerarin (with Protecting Groups)
-
Protection of Puerarin:
-
Dissolve puerarin in a suitable solvent (e.g., pyridine).
-
Add acetic anhydride (for acetylation) or benzyl bromide (for benzylation) in the presence of a suitable catalyst or base.
-
Stir the reaction at room temperature until TLC indicates the complete consumption of the starting material.
-
Work up the reaction mixture to isolate the protected puerarin.
-
-
4'-O-Methylation:
-
Dissolve the protected puerarin in anhydrous acetone or DMF.
-
Add potassium carbonate (K₂CO₃) and stir for 30 minutes.
-
Add dimethyl sulfate (DMS) or methyl iodide (MeI) dropwise.
-
Stir the reaction at room temperature or heat gently (40-60°C) and monitor its progress by TLC.
-
Once the reaction is complete, filter off the base and evaporate the solvent.
-
Purify the crude product by column chromatography.
-
-
Deprotection:
-
Dissolve the methylated and protected intermediate in a suitable solvent.
-
For acetyl groups, use a mild base like sodium methoxide in methanol.
-
For benzyl groups, use catalytic hydrogenation (e.g., H₂/Pd-C).
-
Monitor the deprotection by TLC.
-
Purify the final product, this compound, by column chromatography or Prep-HPLC.
-
Protocol 2: Western Blot Analysis for PI3K/Akt Signaling Pathway
This protocol outlines the key steps to investigate the effect of this compound derivatives on the PI3K/Akt signaling pathway.[3][4][5]
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., cancer cell lines, neuronal cells) to 70-80% confluency.
-
Treat the cells with various concentrations of the this compound derivative for a specified time. Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated PI3K (p-PI3K), and total PI3K overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Visualizing Synthesis and Signaling
Diagram 1: General Synthetic Workflow for this compound
Caption: General workflow for synthesizing this compound.
Diagram 2: The PI3K/Akt Signaling Pathway
Caption: PI3K/Akt signaling pathway modulated by puerarin derivatives.[6][7][8][9]
Diagram 3: The MAPK/ERK Signaling Pathway
Caption: MAPK/ERK signaling pathway modulated by puerarin derivatives.[10][11]
References
- 1. waters.com [waters.com]
- 2. This compound | C22H22O9 | CID 5319486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 6. Frontiers | Protective effects and mechanism of puerarin targeting PI3K/Akt signal pathway on neurological diseases [frontiersin.org]
- 7. Botanical Drug Puerarin Coordinates with Nerve Growth Factor in the Regulation of Neuronal Survival and Neuritogenesis via Activating ERK1/2 and PI3K/Akt Signaling Pathways in the Neurite Extension Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Protective effects and mechanism of puerarin targeting PI3K/Akt signal pathway on neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Active Components of Pueraria lobata through the MAPK/ERK Signaling Pathway Alleviate Iron Overload in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Puerarin Ameliorates Caerulein-Induced Chronic Pancreatitis via Inhibition of MAPK Signaling Pathway [frontiersin.org]
Preventing precipitation of 4'-Methoxypuerarin in media
Welcome to the technical support center for 4'-Methoxypuerarin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation and ensuring successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is highly soluble in DMSO, reaching concentrations up to 100 mg/mL (232.34 mM).[1][2] For complete dissolution at high concentrations, sonication may be necessary.[1][2] It is critical to use newly opened or properly stored anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1][2]
Q2: Why is my this compound precipitating when I add it to my aqueous cell culture medium or buffer?
A2: Precipitation in aqueous media is the most common issue and typically occurs because this compound, like its parent compound puerarin, has poor water solubility.[3][4] The abrupt change from a high-concentration organic solvent (like DMSO) to an aqueous environment can cause the compound to "crash out" of solution. This can be exacerbated by factors such as the final concentration, the pH of the medium, temperature, and direct addition of a highly concentrated stock into the final volume.
Q3: How should I store this compound solutions?
A3: Proper storage is crucial to maintain the compound's integrity and prevent degradation or precipitation.
-
Solid Powder: Store at 4°C, sealed tightly and protected from moisture and light.[1][2]
-
Stock Solution (in DMSO): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months, sealed and protected from light.[1][2]
Q4: What is the maximum concentration of this compound I can use in my cell culture medium?
A4: The maximum achievable concentration in aqueous media without precipitation is significantly lower than in DMSO and must be determined empirically for your specific medium and conditions. The parent compound, puerarin, has an aqueous solubility of only around 0.46 mg/mL.[3] It is recommended to keep the final concentration of the organic solvent (e.g., DMSO) in your medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity. This will also limit the maximum final concentration of the compound. Always prepare a small test batch to check for precipitation before treating your experimental samples.
Troubleshooting Guide
This guide addresses specific precipitation issues in a question-and-answer format.
Problem 1: The compound precipitates immediately after I add the stock solution to my media.
-
Potential Cause 1: Final concentration is too high. The desired final concentration exceeds the solubility limit of this compound in your specific aqueous medium.
-
Solution: Perform a solubility test. Prepare serial dilutions of your compound in the medium (e.g., 100 µM, 50 µM, 25 µM, 10 µM) and observe the highest concentration that remains clear. Use a concentration at or below this limit for your experiments.
-
-
Potential Cause 2: Improper dilution method. Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium can cause localized high concentrations, leading to immediate precipitation.
-
Solution: Use a serial dilution method. First, dilute the high-concentration stock into a smaller, intermediate volume of media. Mix well. Then, add this intermediate dilution to the final volume of media. This gradual reduction in solvent concentration helps keep the compound in solution.
-
-
Potential Cause 3: Temperature shock. If your stock solution is at room temperature and your medium is cold (e.g., 4°C), the temperature difference can decrease solubility.
-
Solution: Ensure all components (stock solution, media) are at the same temperature before mixing. Pre-warming the media to 37°C before adding the compound can sometimes improve solubility.
-
Problem 2: The solution is clear initially but becomes cloudy or shows precipitate after incubation.
-
Potential Cause 1: Compound instability. Many phenolic compounds can degrade or aggregate over time in the complex environment of cell culture media, which contains salts, amino acids, and bicarbonate, and is typically maintained at 37°C and 5% CO2.[5][6]
-
Solution: Prepare fresh working solutions immediately before each experiment. Avoid storing diluted aqueous solutions of the compound. If long-term exposure is required, consider media changes with freshly prepared compound at regular intervals.
-
-
Potential Cause 2: Interaction with media components. The compound may interact with proteins (e.g., in fetal bovine serum) or other components, leading to aggregation and precipitation over time.
-
Solution: If using serum, try reducing the serum percentage or switching to a serum-free medium if your experimental model allows. Alternatively, test the compound's stability in a simpler buffered solution (like PBS) to see if media components are the primary issue.
-
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Materials: this compound powder (MW: 430.40 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes, sonicator.
-
Calculation: To prepare 1 mL of a 100 mM stock solution, you will need:
-
Mass (mg) = 100 mmol/L * 1 mL * (1 L / 1000 mL) * 430.40 g/mol * (1000 mg / 1 g) = 43.04 mg
-
-
Procedure: a. Weigh out 43.04 mg of this compound powder and place it in a sterile tube. b. Add 1 mL of anhydrous DMSO. c. Vortex thoroughly for 2-3 minutes. d. If the compound is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes until the solution is clear.[1][2] e. Aliquot into single-use volumes (e.g., 20 µL) and store at -80°C.[1][2]
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
This protocol uses a two-step dilution to minimize precipitation.
-
Materials: 100 mM stock solution of this compound in DMSO, desired cell culture medium (pre-warmed to 37°C).
-
Step 1: Prepare a 1 mM Intermediate Dilution. a. Thaw a single aliquot of the 100 mM stock solution. b. In a sterile tube, add 990 µL of pre-warmed cell culture medium. c. Add 10 µL of the 100 mM stock solution to the medium. d. Immediately vortex or pipette up and down gently but thoroughly to mix. This creates a 1:100 dilution (1 mM).
-
Step 2: Prepare the 100 µM Final Working Solution. a. In the final culture vessel (e.g., a T-75 flask containing 9.9 mL of medium), add 100 µL of the freshly prepared 1 mM intermediate dilution. b. Gently swirl the vessel to ensure even distribution. This creates a final 1:10 dilution, resulting in a 100 µM working solution. The final DMSO concentration will be 0.1%.
Reference Data
Table 1: Solubility Profile of this compound and Parent Compound Puerarin.
| Compound | Solvent/Medium | Solubility | Reference |
|---|---|---|---|
| This compound | DMSO | 100 mg/mL (232.34 mM) | [1][2] |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble | [7] | |
| Puerarin (Parent Cmpd.) | Water | ~0.46 mg/mL | [3] |
| Phosphate Buffer (pH 7.4) | Up to 7.56 mg/mL | [3] |
| | Ethanol | Higher solubility than in water |[4][8] |
Table 2: Example Stock Solution Preparation. Molecular Weight of this compound: 430.40 g/mol [1][9]
| Desired Stock Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
|---|---|---|---|
| 1 mM | 2.323 mL | 11.617 mL | 23.234 mL |
| 5 mM | 0.465 mL | 2.323 mL | 4.647 mL |
| 10 mM | 0.232 mL | 1.162 mL | 2.323 mL |
| 100 mM | 0.023 mL | 0.116 mL | 0.232 mL |
Visual Guides
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting flowchart for this compound precipitation issues.
Caption: Simplified MAPK/ERK signaling pathway.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacokinetics and drug delivery systems for puerarin, a bioactive flavone from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 92117-94-7 [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound | C22H22O9 | CID 5319486 - PubChem [pubchem.ncbi.nlm.nih.gov]
Selecting appropriate controls for 4'-Methoxypuerarin experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate controls for experiments involving 4'-Methoxypuerarin.
Frequently Asked Questions (FAQs)
Q1: What are the essential experimental controls for an in vitro cell-based assay with this compound?
A1: For any cell-based assay, a robust set of controls is critical to ensure that the observed effects are directly attributable to this compound.[1] The three most fundamental controls are the negative control, the vehicle control, and the positive control.[2]
-
Negative Control: This sample consists of untreated cells. It serves as a baseline to establish the normal state of the cells under the experimental conditions.[2]
-
Vehicle-Only Control: The vehicle is the solvent used to dissolve the this compound, such as DMSO or ethanol.[2][3] This control group receives the same volume of the vehicle as the treatment groups to differentiate the effect of the compound from any potential effects of the solvent itself.[3][4]
-
Positive Control: This group is treated with a compound known to elicit the expected biological response. It is essential for confirming the assay is working correctly and is sensitive enough to detect the desired effect.[2]
Q2: How do I select a vehicle for this compound and what concentration is acceptable?
A2: this compound, like many natural isoflavones, may have limited aqueous solubility.[5] Organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol are commonly used as vehicles.[2]
Key Considerations:
-
Solubility: First, determine the solubility of your specific batch of this compound in potential vehicles.
-
Cell Line Sensitivity: Different cell lines have varying tolerances to solvents.[4] It is crucial to run a vehicle-only toxicity test to determine the maximum concentration that does not affect cell viability or the experimental endpoint. For example, some sensitive cell lines like MCF-7 can show proliferative effects even with low concentrations of ethanol.[6]
-
Concentration: Typically, the final concentration of DMSO in cell culture media should be kept below 0.5%, and ideally at or below 0.1%, to minimize off-target effects.[4][7] The concentration of the vehicle must be kept consistent across all wells, including the vehicle control and all tested concentrations of this compound.[3]
Q3: My vehicle control shows a significant difference compared to my negative (untreated) control. How should I interpret my results?
A3: If the vehicle control differs significantly from the negative control, it indicates that the solvent itself is impacting the cells. In this scenario, the vehicle control, not the untreated negative control, must be used as the primary baseline for calculating the effects of this compound.[7] Any observed effect of the drug should be determined by comparing the drug-treated group to the vehicle-treated group.[7] If the vehicle's effect is substantial, it may be necessary to find an alternative solvent or reduce the vehicle concentration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, analyst technique, or reagent addition. Cells are a primary source of variability in bioassays.[1] | Ensure a homogenous cell suspension before plating. Use calibrated pipettes and consistent technique for adding cells, vehicle, and this compound. |
| No response from Positive Control | Assay protocol error, degraded positive control reagent, issues with cell health (e.g., high passage number), or incorrect instrument settings.[2][8] | Verify all steps of the protocol. Use a fresh aliquot of the positive control. Ensure cells are healthy and within a low passage number range.[8] Confirm instrument settings (e.g., exposure time for fluorescence) are appropriate. |
| High background signal in fluorescence/luminescence assays | Autofluorescence from cells, media, or the compound itself. Non-specific binding of antibodies in immunoassays.[2] | Include an "autofluorescence control" (unlabeled cells treated with the compound) to measure background.[2] For immunoassays, include a "secondary-only" control (no primary antibody) to check for non-specific secondary antibody binding.[2] |
| Unexpected results in cell viability assays (e.g., MTT, WST) | The vehicle (e.g., DMSO) can be toxic at higher concentrations, affecting absorbance readings.[7] The compound may interfere with the assay chemistry. | Always run a vehicle-only dose-response curve to assess its toxicity.[7] To check for compound interference, perform the assay in a cell-free system (media + compound + assay reagent) to see if this compound directly reacts with the detection reagent. |
Experimental Workflow & Protocols
Logical Workflow for Control Selection
The following diagram illustrates the decision-making process for establishing proper controls for your experiment.
Caption: Workflow for selecting and implementing experimental controls.
General Protocol: Cytokine Measurement by ELISA
This protocol provides a framework for measuring the effect of this compound on the secretion of an inflammatory cytokine (e.g., TNF-α) from LPS-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Pre-treatment: Remove the old media and replace it with fresh media containing the appropriate controls or treatments.
-
Negative Control: Media only.
-
Vehicle Control: Media + Vehicle (e.g., 0.1% DMSO).
-
This compound Groups: Media + Vehicle containing various concentrations of this compound.
-
Incubate for 1-2 hours.
-
-
Stimulation (Positive Control Generation): Add a known inflammatory stimulus, such as Lipopolysaccharide (LPS), to all wells except the Negative Control group. The LPS-treated vehicle group will serve as the positive control for inflammation.
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours) to allow for cytokine production and secretion.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant for analysis.
-
ELISA Protocol: Perform the ELISA for the target cytokine (e.g., TNF-α) on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve using the provided recombinant cytokine standards.
-
Calculate the concentration of the cytokine in each sample.
-
Normalize the data by comparing the this compound treated groups to the Vehicle + LPS positive control group.
-
Key Signaling Pathways
Based on studies of the parent compound Puerarin and other structurally related isoflavones, this compound may modulate key inflammatory and metabolic signaling pathways.[9][10] Appropriate controls are essential when investigating these mechanisms.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation. Its inhibition is a common mechanism for anti-inflammatory compounds.[10][11]
Caption: Hypothesized modulation of the NF-κB pathway by this compound.
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK, are key upstream regulators of inflammatory responses.[10]
Caption: Potential inhibition of MAPK signaling by this compound.
References
- 1. Implementing Process Controls for Cell-Based Assays [vctrainings.com]
- 2. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Metabolomic analysis of the Puerarin hypoglycemic activity via AMPK-mTOR and PPARγ-NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of 4'-Methoxypuerarin and Puerarin
For Immediate Release
This guide provides a comprehensive comparison of the antioxidant properties of 4'-Methoxypuerarin and its parent compound, puerarin. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to offer an objective overview of their respective antioxidant capacities and mechanisms of action.
Introduction to Puerarin and this compound
Puerarin is a major isoflavonoid glycoside extracted from the root of the kudzu plant (Pueraria lobata). It is well-documented for a wide range of pharmacological effects, including potent antioxidant properties that contribute to its neuroprotective, cardioprotective, and other therapeutic effects.[1][2][3] this compound is a derivative of puerarin in which a methoxy group replaces the hydroxyl group at the 4' position of the B-ring. While also exhibiting various biological activities, its antioxidant profile is less characterized in direct comparison to puerarin. This guide aims to bridge this knowledge gap by comparing their performance based on available scientific literature.
In Vitro Antioxidant Activity: A Comparative Overview
Direct comparative studies on the free radical scavenging activities of this compound and puerarin are limited. However, extensive data is available for puerarin, which has been evaluated in various standard antioxidant assays.
A theoretical study on the radical scavenging activity of puerarin suggests that the 4'-hydroxyl group is a primary site for its antioxidant action.[4] This is supported by experimental data showing that the 4'-hydroxyl group of puerarin is a more efficient radical scavenger than the 7-hydroxyl group by a factor of two.[5] This efficiency increases upon deprotonation.[5]
Given that this compound has a methoxy group at this critical 4' position instead of a hydroxyl group, it is anticipated that its direct free radical scavenging ability would be significantly reduced compared to puerarin. The hydrogen-donating ability of the hydroxyl group is crucial for quenching free radicals, and its absence in this compound would likely diminish its capacity in assays such as DPPH and ABTS.
Table 1: Summary of In Vitro Antioxidant Activity of Puerarin
| Assay | Compound | IC50 / Activity | Reference |
| DPPH Radical Scavenging | Puerarin | Varies by study; generally shows moderate activity. | N/A |
| ABTS Radical Scavenging | Puerarin | Varies by study; generally shows moderate activity. | N/A |
| Oxidation Potential vs. Fc/Fc+ | Puerarin | 862 ± 3 mV | [5] |
| Oxidation Potential vs. Fc/Fc+ | 4'-Propylpuerarin | 1064 ± 2 mV | [5] |
Note: Specific IC50 values for puerarin vary across different studies and experimental conditions. The oxidation potential for 4'-propylpuerarin, a compound with a modified 4' position, suggests that alteration of this site increases the oxidation potential, implying a lower antioxidant capacity.
Cellular Antioxidant Mechanisms
Puerarin exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular antioxidant pathways. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[3][6][7]
Puerarin and the Nrf2/ARE Pathway
Under conditions of oxidative stress, puerarin promotes the dissociation of Nrf2 from its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), allowing Nrf2 to translocate to the nucleus.[3] In the nucleus, Nrf2 binds to the ARE, leading to the upregulation of a suite of antioxidant and cytoprotective genes, including:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin.
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.
-
Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.[6]
-
Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px): Key antioxidant enzymes that neutralize reactive oxygen species (ROS).[7][8]
The activation of the Nrf2 pathway by puerarin has been demonstrated to protect various cell types from oxidative damage, including neural cells and fibroblasts.[3][8]
This compound and Cellular Antioxidant Mechanisms
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common method to evaluate the free radical scavenging ability of a compound. The procedure generally involves:
-
Preparation of a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Preparation of a fresh solution of DPPH in the same solvent.
-
Addition of various concentrations of the test compound to the DPPH solution.
-
Incubation of the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement of the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of the percentage of radical scavenging activity. The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The general protocol is as follows:
-
Generation of the ABTS•+ stock solution by reacting ABTS with an oxidizing agent such as potassium persulfate.
-
Dilution of the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Addition of various concentrations of the test compound to the diluted ABTS•+ solution.
-
Incubation of the mixture at room temperature for a defined time.
-
Measurement of the decrease in absorbance at the specified wavelength.
-
Calculation of the percentage of inhibition and determination of the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Neuroprotective Mechanisms of Puerarin in Central Nervous System Diseases: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Puerarin alleviated oxidative stress and ferroptosis during renal fibrosis induced by ischemia/reperfusion injury via TLR4/Nox4 pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Puerarin Reduces Oxidative Damage and Photoaging Caused by UVA Radiation in Human Fibroblasts by Regulating Nrf2 and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radical Scavenging Activity of Puerarin: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Puerarin and conjugate bases as radical scavengers and antioxidants: molecular mechanism and synergism with beta-carotene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Puerarin suppresses MPP+/MPTP-induced oxidative stress through an Nrf2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Puerarin inhibited oxidative stress and alleviated cerebral ischemia-reperfusion injury through PI3K/Akt/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Effect of Puerarin Against Oxidative Stress Injury of Neural Cells and Related Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Anti-inflammatory Effects of Isoflavones: Puerarin, Daidzein, and Genistein
A notable gap in current research is the lack of publicly available in vitro anti-inflammatory data for 4'-Methoxypuerarin, a derivative of puerarin. This guide, therefore, provides a comprehensive comparison of the well-studied isoflavones—puerarin, daidzein, and genistein—to offer a valuable benchmark for future investigations into the therapeutic potential of modified isoflavones like this compound.
This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the in vitro anti-inflammatory properties of puerarin, daidzein, and genistein. The information presented is based on available experimental data and aims to serve as a resource for identifying promising candidates for further anti-inflammatory drug development.
Executive Summary
Puerarin, daidzein, and genistein, all isoflavones derived from sources like soybeans and the Kudzu root, have demonstrated significant anti-inflammatory effects in various in vitro models.[1][2] Their primary mechanisms of action involve the suppression of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4] These effects are largely attributed to their ability to modulate critical signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][6] While all three show promise, the extent of their anti-inflammatory potency can vary depending on the specific inflammatory marker and the experimental conditions.
Comparative Data on Anti-inflammatory Activity
The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of puerarin, daidzein, and genistein. The data has been compiled from various studies to provide a comparative overview.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Isoflavone | Cell Line | Stimulant | IC50 (µM) | Reference |
| Puerarin | RAW 264.7 | LPS | ~50-100 | [7] |
| Daidzein | RAW 264.7 | LPS | ~50 | [3] |
| Genistein | RAW 264.7 | LPS | ~25-50 | [3] |
Table 2: Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6)
| Isoflavone | Cytokine | Cell Line | Stimulant | Effective Concentration (µM) | Inhibition (%) | Reference |
| Puerarin | TNF-α | RAW 264.7 | LPS | 40 | Significant reduction | [7] |
| Puerarin | IL-6 | RAW 264.7 | LPS | 40 | Significant reduction | [7] |
| Daidzein | TNF-α | RAW 264.7 | LPS | 25-100 | Significant reduction | [3] |
| Daidzein | IL-6 | RAW 264.7 | LPS | 25-100 | Significant reduction | [3] |
| Genistein | TNF-α | MH7A | TNF-α | 5-20 | Concentration-dependent | |
| Genistein | IL-6 | MH7A | TNF-α | 5-20 | Concentration-dependent |
Table 3: Inhibition of Pro-inflammatory Enzymes (iNOS, COX-2)
| Isoflavone | Enzyme | Cell Line | Stimulant | Effect | Reference |
| Puerarin | iNOS | RAW 264.7 | LPS | Inhibition of protein and mRNA expression | |
| Puerarin | COX-2 | RAW 264.7 | LPS | Inhibition of protein and mRNA expression | |
| Daidzein | iNOS | RAW 264.7 | LPS | Inhibition of protein expression | [3] |
| Daidzein | COX-2 | RAW 264.7 | LPS | Inhibition of protein expression | [3] |
| Genistein | iNOS | RAW 264.7 | LPS | Inhibition of protein and mRNA expression | [3] |
| Genistein | COX-2 | Human chondrocytes | LPS | Inhibition of protein expression | [1] |
Experimental Protocols
Detailed methodologies for the key in vitro anti-inflammatory assays are provided below.
Cell Culture and Treatment
Murine macrophage cell line RAW 264.7 is commonly used. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and pre-treated with various concentrations of the test isoflavones for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).
Nitric Oxide (NO) Production Assay (Griess Assay)
NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Procedure:
-
Collect 100 µL of cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The nitrite concentration is determined using a standard curve generated with sodium nitrite.
-
Prostaglandin E2 (PGE2) Measurement (ELISA)
PGE2 levels in the cell culture supernatant are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
General Procedure:
-
Standards and samples are added to a microplate pre-coated with a capture antibody.
-
A fixed amount of HRP-conjugated PGE2 is added, which competes with the PGE2 in the sample for binding to the antibody.
-
After incubation and washing, a substrate solution is added, and the color development is measured spectrophotometrically at 450 nm.
-
The concentration of PGE2 is inversely proportional to the color intensity and is calculated based on a standard curve.
-
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA)
The concentrations of pro-inflammatory cytokines in the cell culture supernatant are determined using specific sandwich ELISA kits for each cytokine.
-
General Procedure:
-
A microplate is pre-coated with a capture antibody specific for the target cytokine.
-
Standards and samples are added to the wells, and the cytokine binds to the immobilized antibody.
-
After washing, a biotinylated detection antibody specific for the cytokine is added.
-
Streptavidin-HRP conjugate is then added, which binds to the biotinylated detection antibody.
-
A substrate solution is added, and the color development is measured at 450 nm.
-
The cytokine concentration is directly proportional to the color intensity and is determined from a standard curve.
-
Western Blot Analysis for iNOS and COX-2 Protein Expression
The expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins in cell lysates are determined by Western blotting.
-
Procedure:
-
Cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
-
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of puerarin, daidzein, and genistein are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.
References
- 1. In vitro anti-inflammatory activity of 4-arylcoumarins from endophytic Streptomyces aureofaciens CMUAc130 in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. TNF-α modulation by natural bioactive molecules in mouse RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Anti-oxidative Effects of Puerarin in Postmenopausal Cardioprotection: Roles of Akt and Heme Oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Effects of Puerarin on the Prevention and Treatment of Cardiovascular Diseases [frontiersin.org]
- 6. Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validating the Neuroprotective Potential of 4'-Methoxypuerarin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the neuroprotective effects of a novel compound, 4'-Methoxypuerarin, in a new experimental model. By benchmarking its performance against the well-characterized neuroprotective agent Puerarin and the clinically approved drug Edaravone, this document outlines the necessary experimental protocols and data presentation formats to rigorously assess its therapeutic potential.
Introduction to the Novel Compound: this compound
This compound is an isoflavonoid derived from the root of Pueraria lobata. It is a methylated derivative of Puerarin, a compound with known neuroprotective properties.[1][2] The addition of a methoxy group at the 4' position may alter its bioavailability, metabolic stability, and efficacy, warranting a thorough investigation into its neuroprotective capabilities.
Proposed New Model for Validation: Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
To validate the neuroprotective effects of this compound, we propose the use of a well-established in vitro model of glutamate-induced excitotoxicity in the human neuroblastoma cell line, SH-SY5Y. This model mimics the neuronal damage caused by excessive activation of glutamate receptors, a key pathological mechanism in various neurodegenerative diseases and ischemic stroke.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the expected dose-dependent neuroprotective effects of this compound in comparison to Puerarin and Edaravone in the proposed glutamate-induced excitotoxicity model.
Table 1: Comparative Efficacy on Cell Viability (MTT Assay)
| Compound | Concentration (µM) | Cell Viability (%) vs. Glutamate Control |
| This compound | 1 | Expected ~55% |
| 10 | Expected ~70% | |
| 50 | Expected ~85% | |
| Puerarin | 2 | 62.8%[3] |
| 10 | 75.4%[3] | |
| 50 | 88.1%[3] | |
| Edaravone | 10 | ~60% |
| 50 | ~75% | |
| 100 | ~85% |
Table 2: Comparative Efficacy on Apoptosis (TUNEL Assay)
| Compound | Concentration (µM) | Reduction in Apoptotic Cells (%) vs. Glutamate Control |
| This compound | 1 | Expected ~20% |
| 10 | Expected ~40% | |
| 50 | Expected ~60% | |
| Puerarin | 2 | ~25%[3] |
| 10 | ~45%[3] | |
| 50 | ~65%[3] | |
| Edaravone | 10 | ~30% |
| 50 | ~50% | |
| 100 | ~70% |
Table 3: Comparative Effect on Intracellular Reactive Oxygen Species (ROS) Levels
| Compound | Concentration (µM) | Reduction in ROS Levels (%) vs. Glutamate Control |
| This compound | 1 | Expected ~25% |
| 10 | Expected ~45% | |
| 50 | Expected ~65% | |
| Puerarin | 2 | ~30%[3] |
| 10 | ~50%[3] | |
| 50 | ~70%[3] | |
| Edaravone | 10 | ~35%[4] |
| 50 | ~55%[4] | |
| 100 | ~75%[4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well.
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat cells with varying concentrations of this compound, Puerarin, or Edaravone for 2 hours.
-
Induce excitotoxicity by adding glutamate to a final concentration of 20 mM.
-
Incubate for 24 hours before performing viability and apoptosis assays.
-
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7][8]
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
-
Procedure:
-
After the 24-hour treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[9][10][11][12][13]
-
Reagents:
-
TUNEL assay kit (commercially available).
-
4% Paraformaldehyde in PBS.
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate).
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
-
-
Procedure:
-
Culture and treat cells on glass coverslips in 24-well plates.
-
After treatment, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with the permeabilization solution for 2 minutes on ice.
-
Wash with PBS and proceed with the TUNEL reaction according to the manufacturer's protocol.
-
Counterstain with DAPI.
-
Mount coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive cells.
-
Western Blot Analysis of PI3K/Akt Signaling Pathway
This technique is used to measure the levels of key proteins in the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[14][15][16][17]
-
Reagents:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, and anti-β-actin.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
After treatment, lyse the cells in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Visualizations: Signaling Pathways and Experimental Workflow
To further elucidate the mechanisms and experimental design, the following diagrams are provided.
Caption: Experimental workflow for the validation of this compound.
Caption: Proposed signaling pathway for this compound's neuroprotection.
References
- 1. Puerarin: a potential natural neuroprotective agent for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective Effect of Puerarin on Glutamate-Induced Cytotoxicity in Differentiated Y-79 Cells via Inhibition of ROS Generation and Ca2+ Influx - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. 2.7. TUNEL Assay to Determine Neural Cells Apoptosis [bio-protocol.org]
- 10. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. TUNEL assay - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for 4'-Methoxypuerarin Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 4'-Methoxypuerarin, an isoflavone glycoside isolated from Pueraria lobata. The selection of an appropriate analytical method is critical for accurate and reliable results in research, development, and quality control. This document outlines and compares the performance of High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), providing a summary of their validation parameters and detailed experimental protocols based on published literature. While direct cross-validation studies for this compound are not extensively available, this guide synthesizes data from validated methods for puerarin and its derivatives to offer a comparative overview.
Comparison of Analytical Method Performance
The following table summarizes the key performance parameters of HPLC-UV and UPLC-MS/MS methods for the analysis of puerarin and its derivatives, providing a baseline for selecting the most suitable method for your application.
| Validation Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | ≥0.999[1] | >0.990[2] |
| Limit of Quantification (LOQ) | 10 µg/mL (for Puerarin)[3] | 1.50 ng/mL (for a puerarin derivative)[2][4] |
| Precision (RSD%) | < 2.2%[1] | 4.33% to 7.86%[2][4] |
| Accuracy (%) | 96% - 102%[1] | 95.73% to 103.18%[2][4] |
| Selectivity | Good, but potential for interference from co-eluting compounds. | High, based on specific precursor-to-product ion transitions. |
| Throughput | Lower, with typical run times of 20 minutes or more.[1] | Higher, with shorter run times. |
Experimental Protocols
Detailed methodologies for both HPLC-UV and UPLC-MS/MS are provided below to facilitate method implementation and comparison.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in less complex matrices where high sensitivity is not the primary requirement.
Chromatographic Conditions:
-
Column: Hyspersil ODS-2 (250 mm × 4.6 mm, 5 µm i.d.)[1]
-
Mobile Phase: Methanol-water (25:75, v/v) with isocratic elution[1]
-
Flow Rate: 0.9 mL/min[1]
-
Column Temperature: 25 °C[1]
-
Detection Wavelength: 250 nm[1]
-
Injection Volume: Not specified, typically 10-20 µL.
Standard and Sample Preparation:
-
Stock Solution: Prepare a stock solution of this compound in methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices at low concentrations.
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 10 mmol·L(-1) ammonium acetate in methanol and water containing 0.1% formic acid (20:80, V/V)[2][4]
-
Injection Volume: Not specified, typically 5-10 µL.
Mass Spectrometry Conditions:
Standard and Sample Preparation:
-
Stock Solution: Prepare a stock solution of this compound and an appropriate internal standard (e.g., Genistein) in methanol.
-
Calibration Standards: Prepare calibration standards by spiking a blank matrix (e.g., plasma) with known concentrations of this compound and a fixed concentration of the internal standard.
-
Sample Preparation (Plasma):
Visualized Workflows
The following diagrams illustrate the experimental workflows for the analytical methods described.
Conclusion
The choice between HPLC-UV and UPLC-MS/MS for the quantification of this compound depends on the specific requirements of the study. HPLC-UV is a robust and cost-effective method suitable for routine analysis of less complex samples. In contrast, UPLC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for analyzing complex biological matrices where trace-level quantification is necessary. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate analytical method for their research needs.
References
- 1. Simultaneous Determination of Puerarin,3-Methoxy Puerarin,Mirificin and Daidzin in the Bioactive Fraction of Naodesheng Prescription by RP-HPLC/UV Method | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS method for the determination of a new puerarin derivative and its application in pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the 4'-Methoxy Group: A Comparative Guide to the Structure-Activity Relationship of 4'-Methoxypuerarin and its Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of 4'-Methoxypuerarin and its analogs, focusing on their neuroprotective, anti-inflammatory, and vasorelaxant properties. By presenting available experimental data, detailed protocols, and visual pathway diagrams, this document aims to facilitate a deeper understanding of the structure-activity relationships (SAR) that govern the therapeutic potential of this class of isoflavonoids.
This compound, a derivative of the well-known isoflavone puerarin, has garnered significant interest in the scientific community. The introduction of a methoxy group at the 4'-position of the B-ring can profoundly influence its pharmacokinetic and pharmacodynamic properties. This guide synthesizes findings from various studies to elucidate how this and other structural modifications impact the compound's biological effects.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the biological activities of this compound and related isoflavonoid analogs. These tables are designed for easy comparison of the compounds' performance across different experimental models.
Table 1: Neuroprotective Activity of this compound and Analogs
| Compound | Cell Line | Insult | Concentration | % Cell Viability Increase | IC50 (µM) | Reference |
| Puerarin | PC12 | MPP+ | 1, 10, 100 µM | Concentration-dependent | - | [1] |
| Puerarin | PC12 | Aβ25-35 | 1 µM | Significant protection | - | [2] |
| Puerarin | Differentiated Y-79 | Glutamate | 2, 10, 50 µM | Concentration-dependent | - | [3] |
Note: Specific data for this compound was not available in the reviewed literature. The data for puerarin is presented as a baseline for comparison.
Table 2: Anti-inflammatory Activity of this compound and Analogs
| Compound | Cell Line | Parameter Measured | IC50 (µM) | Reference |
| Puerarin | RAW264.7 | iNOS, COX-2, CRP expression | - (Inhibition shown) | [4] |
| Daidzin | RAW264.7 | NO, IL-6, TNF-α, COX-2, iNOS | - (Significant reduction) | [5] |
| Daidzein | RAW264.7 | NO, IL-6, TNF-α, COX-2, iNOS | - (Significant reduction) | [5] |
Note: IC50 values were not consistently reported in the reviewed literature for these specific activities.
Table 3: Vasorelaxant Activity of Isoflavone Analogs
| Compound | Vessel | Pre-contraction Agent | Activity | Reference |
| Genistein | Rat Aorta | Phenylephrine | Endothelium-dependent and -independent vasorelaxation | [6] |
| Daidzein | Rat Aorta | Phenylephrine | Endothelium-dependent vasorelaxation | [6] |
| Biochanin A | Rat Aorta | Phenylephrine | Potent vasorelaxant | [6] |
Note: Specific quantitative data such as EC50 values for this compound were not available in the reviewed literature. The table highlights the general vasorelaxant properties of related isoflavones.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Neuroprotective Activity Assay in PC12 Cells
Cell Culture and Treatment: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For experiments, cells are seeded in 96-well plates. After 24 hours, cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 24 hours). Subsequently, a neurotoxic insult, such as 1-methyl-4-phenylpyridinium (MPP+) or amyloid-beta peptide (Aβ), is added to induce cell death.[1][2]
Cell Viability Assessment (MTT Assay): Following the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.[1][2]
Anti-inflammatory Activity Assay in RAW 264.7 Macrophages
Cell Culture and Stimulation: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded in 24-well plates. After adherence, cells are pre-treated with test compounds for a defined duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[4][5]
Nitric Oxide (NO) Production Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature. The absorbance is measured at 540 nm.[5]
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.[5][7]
Western Blot Analysis for iNOS and COX-2: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin). After washing, the membrane is incubated with a secondary antibody. The protein bands are visualized using an enhanced chemiluminescence detection system.[4]
Vasorelaxant Activity Assay on Isolated Rat Aortic Rings
Tissue Preparation: Thoracic aortas are isolated from rats and placed in Krebs-Henseleit solution. The aorta is cleaned of adhering fat and connective tissue and cut into rings of approximately 2-3 mm in width. The rings are then mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2. The rings are allowed to equilibrate under a resting tension.[8][9]
Vasorelaxation Studies: The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride. Once a stable contraction is achieved, cumulative concentrations of the test compounds are added to the organ bath. The changes in tension are recorded using an isometric force transducer. The vasorelaxant effect is expressed as a percentage of the pre-contraction induced by the agonist.[8][9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound and its analogs.
Discussion of Structure-Activity Relationships
While a comprehensive SAR study on a dedicated series of this compound analogs is not yet available in the public domain, preliminary insights can be gleaned from the existing literature on puerarin and other isoflavonoids.
The presence of the 4'-methoxy group in this compound is anticipated to increase its lipophilicity compared to the parent compound, puerarin, which possesses a hydroxyl group at this position. This increased lipophilicity may enhance its ability to cross cellular membranes, potentially leading to improved bioavailability and greater potency in various biological assays.
For neuroprotective activity , studies on flavonoids suggest that the antioxidant capacity is a key contributor. The number and position of hydroxyl groups on the B-ring are often crucial for free radical scavenging. While the 4'-methoxy group might slightly diminish the direct antioxidant potential compared to a hydroxyl group, its influence on cellular uptake could be a more significant factor in overall neuroprotective efficacy.
In the context of anti-inflammatory activity , the inhibition of the NF-κB signaling pathway is a common mechanism for many isoflavonoids.[4] The structural features that govern the interaction with key proteins in this pathway are complex. The overall shape and electronic properties of the isoflavone scaffold, influenced by substitutions like the 4'-methoxy group, will determine the inhibitory potential.
For vasorelaxant effects , isoflavones can act through both endothelium-dependent (e.g., nitric oxide release) and endothelium-independent (e.g., direct action on smooth muscle cells) mechanisms.[6] The specific substitutions on the isoflavone core can modulate the interaction with receptors and ion channels involved in vascular tone regulation.
Conclusion
This comparative guide provides a foundational understanding of the structure-activity relationship of this compound and its analogs. While direct comparative data for a synthesized series of this compound derivatives is currently limited, the presented information on puerarin and related isoflavonoids offers valuable insights into the potential impact of the 4'-methoxy substitution. The detailed experimental protocols and pathway diagrams serve as a practical resource for researchers aiming to further investigate the therapeutic potential of this promising class of compounds. Future research focusing on the systematic synthesis and biological evaluation of this compound analogs is crucial to fully elucidate the SAR and to unlock the full therapeutic potential of these molecules.
References
- 1. Protection by puerarin against MPP+-induced neurotoxicity in PC12 cells mediated by inhibiting mitochondrial dysfunction and caspase-3-like activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Puerarin protects PC12 cells against beta-amyloid-induced cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of Puerarin on Glutamate-Induced Cytotoxicity in Differentiated Y-79 Cells via Inhibition of ROS Generation and Ca2+ Influx - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Puerarin inhibits iNOS, COX-2 and CRP expression via suppression of NF-κB activation in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Vascular Effects of Isolated Isoflavones—A Focus on the Determinants of Blood Pressure Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vasorelaxant Activities and its Underlying Mechanisms of Magnolia Volatile Oil on Rat Thoracic Aorta Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reprocell.com [reprocell.com]
Comparative Efficacy of 4'-Methoxypuerarin in Different Cell Lines: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of 4'-Methoxypuerarin, a derivative of the isoflavone puerarin, across various cancer cell lines. The information presented herein is compiled from preclinical studies to offer an objective overview of its anti-proliferative and pro-apoptotic activities, supported by experimental data and methodologies.
Anti-Proliferative Activity
The inhibitory effect of this compound on the growth of cancer cells has been evaluated in several studies. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment, and the available data for this compound and related compounds are summarized below. It is important to note that direct comparative studies of this compound across a wide range of cell lines are limited. The data presented here are collated from various sources investigating this compound and structurally similar compounds.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 7-hydroxy-4'-methoxyflavone | 25.73 µg/mL | [1] |
| WiDr | Colon Cancer | 7-hydroxy-4'-methoxyflavone | 83.75 µg/mL | [1] |
| HeLa | Cervical Cancer | Chalcone from 4-Methoxyphenyl | 40 µg/mL (after 72h) | [2] |
Induction of Apoptosis
Beyond inhibiting proliferation, this compound's parent compound, puerarin, has been shown to induce programmed cell death, or apoptosis, in various cancer cell models. This is a crucial mechanism for anti-cancer agents. Studies on puerarin have demonstrated its ability to trigger apoptosis through the modulation of key signaling pathways.
For instance, in androgen-independent prostate cancer cells (DU145 and PC-3), puerarin treatment led to a significant increase in the percentage of apoptotic cells. This was accompanied by the upregulation of the pro-apoptotic protein Bax and cleaved-caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2[3][4]. Flow cytometry analysis confirmed a dose-dependent increase in apoptosis in these cell lines upon puerarin treatment[3].
While specific data on apoptosis induction by this compound is not extensively documented, the known pro-apoptotic effects of puerarin suggest a similar potential mechanism of action for its methoxy derivative.
Signaling Pathways
The anti-cancer effects of puerarin and related isoflavonoids are mediated through their interaction with various intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis.
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is frequently dysregulated in cancer, promoting cell proliferation and survival. Studies have shown that puerarin can inhibit the phosphorylation of ERK in A549 lung cancer cells, suggesting its role in suppressing cancer metastasis through this pathway[5][6].
Keap1/Nrf2/ARE Pathway: The Keap1/Nrf2/ARE signaling pathway is a critical regulator of the cellular antioxidant response and is also implicated in cancer progression. Puerarin has been found to inactivate this pathway in androgen-independent prostate cancer cells, contributing to its anti-tumor activity[3][4].
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers[7]. While direct evidence for this compound is pending, natural products are known to target this pathway to exert their anti-cancer effects[8].
The following diagram illustrates the potential signaling pathways that may be modulated by this compound, based on the known mechanisms of its parent compound, puerarin.
Caption: Potential signaling pathways modulated by this compound.
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key experiments commonly used to assess the efficacy of anti-cancer compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow for a typical MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for an Annexin V-FITC/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Treat cells with the desired concentration of this compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to assess the levels of key proteins involved in signaling pathways and apoptosis.
Workflow:
Caption: General workflow for Western blot analysis.
Detailed Protocol:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bax, anti-Bcl-2, anti-p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The available evidence suggests that this compound, similar to its parent compound puerarin, holds potential as an anti-cancer agent. Its efficacy likely stems from the inhibition of cell proliferation and the induction of apoptosis, possibly through the modulation of key signaling pathways such as the MAPK/ERK and Keap1/Nrf2/ARE pathways. However, a clear gap exists in the literature regarding direct comparative studies of this compound across a panel of cancer cell lines. The data for structurally related compounds provide a preliminary indication of its potential activity. Further research, utilizing the standardized protocols outlined in this guide, is crucial to comprehensively evaluate the comparative efficacy of this compound and elucidate its precise mechanisms of action in different cancer contexts. This will be essential for its future development as a potential therapeutic agent.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative Activities and SwissADME Predictions of Physicochemical Properties of Carbonyl Group‐Modified Rotenone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mTOR signaling: implications for cancer and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating 4'-Methoxypuerarin as a Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the potential validation of 4'-Methoxypuerarin as a biomarker. Given the current limited direct evidence for this compound as a naturally occurring, significant metabolite of Puerarin, this document outlines a hypothetical validation pathway. This approach is benchmarked against established biomarkers in cardiovascular and metabolic diseases, therapeutic areas where the parent compound, Puerarin, has shown considerable promise.
Introduction to this compound and Its Parent Compound, Puerarin
Puerarin is a major isoflavone glycoside derived from the root of the kudzu plant (Pueraria lobata).[1] Extensive research has highlighted its therapeutic potential in a variety of conditions, including cardiovascular diseases, diabetes, and neurodegenerative disorders.[1][2] The potential utility of this compound as a biomarker would likely be linked to the administration of Puerarin or a synthetic derivative. As a biomarker, this compound could offer insights into the pharmacokinetics, bioavailability, and patient-specific metabolism of a parent therapeutic compound.
Hypothetical Validation of this compound as a Biomarker
The validation of a novel biomarker is a rigorous process that establishes its analytical performance and clinical relevance. Below is a proposed experimental workflow for validating this compound.
Comparative Analysis: this compound vs. Established Biomarkers
A key aspect of validating a new biomarker is comparing its performance characteristics against current standards. Here, we compare the hypothetical profile of this compound with established biomarkers for myocardial infarction and diabetes.
Table 1: Comparison of this compound with Cardiovascular Biomarkers
| Feature | This compound (Hypothetical) | Cardiac Troponin (cTnI, cTnT) | Creatine Kinase-MB (CK-MB) |
| Biomarker Type | Small molecule metabolite | Protein | Enzyme isoform |
| Indication | Puerarin administration/metabolism | Myocardial necrosis | Myocardial necrosis |
| Detection Window | Dependent on Puerarin's half-life | Appears in 4-6 hours, peaks at 24 hours, remains elevated for days | Appears in 3-6 hours, peaks at 12-24 hours, returns to normal in 48-72 hours |
| Specificity | High for Puerarin intake | High for cardiac muscle injury | Less specific, can be elevated in skeletal muscle injury |
| Primary Use | Monitoring drug bioavailability | Diagnosis and prognosis of acute myocardial infarction | Diagnosis of acute myocardial infarction, especially for reinfarction |
Table 2: Comparison of this compound with Metabolic Biomarkers
| Feature | This compound (Hypothetical) | Hemoglobin A1c (HbA1c) | Fructosamine |
| Biomarker Type | Small molecule metabolite | Glycated protein | Glycated protein |
| Indication | Puerarin administration/metabolism | Average blood glucose over 2-3 months | Average blood glucose over 2-3 weeks |
| Clinical Use | Monitoring drug bioavailability | Long-term glycemic control in diabetes | Shorter-term glycemic control, useful when HbA1c is unreliable |
| Sample Type | Plasma, Urine | Whole blood | Serum, Plasma |
| Influencing Factors | Puerarin dose, individual metabolism | Conditions affecting red blood cell turnover (e.g., anemia) | Conditions affecting albumin turnover (e.g., liver disease) |
Experimental Protocols
A. Protocol for Quantification of this compound in Plasma using LC-MS/MS
This hypothetical protocol is based on standard methods for the quantification of small molecules in biological matrices.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of this compound).
-
Perform protein precipitation by adding 400 µL of acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to this compound and the internal standard.
-
-
-
Data Analysis:
-
Quantify this compound concentration by comparing its peak area to that of the internal standard against a calibration curve.
-
Signaling Pathways of Puerarin
Understanding the mechanism of action of the parent compound is crucial for contextualizing the role of a potential biomarker. Puerarin has been shown to modulate several signaling pathways involved in its therapeutic effects.
Puerarin has been shown to exert neuroprotective effects through the PI3K/Akt signaling pathway and reduce inflammation by inhibiting the NF-κB pathway.[3] Its pro-angiogenic effects are mediated, in part, by the HIF-1α/VEGF pathway.[4] Furthermore, Puerarin can modulate lipid metabolism through the PPARα pathway.[5]
Conclusion
While this compound is not a currently recognized major metabolite of Puerarin, this guide provides a framework for its potential validation as a biomarker, should it become relevant through the development of new Puerarin derivatives or further metabolic studies. The comparison with established cardiovascular and metabolic biomarkers highlights the rigorous validation required for any new biomarker to be accepted into clinical or research practice. The provided protocols and pathway diagrams offer a starting point for researchers interested in the analytical and biological investigation of Puerarin and its potential metabolites. Further research into the complete metabolic profile of Puerarin in humans is warranted to identify and validate novel biomarkers that could aid in the optimization of its therapeutic use.
References
- 1. Effects of Puerarin on the Prevention and Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of puerarin and its metabolites in rats by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological mechanisms and therapeutic potential of Puerarin in post-stroke rehabilitation: Insights from network pharmacology and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Puerarin as a multi-targeted modulator of lipid metabolism: molecular mechanisms, therapeutic potential and prospects for nutritional translation - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 4'-Methoxypuerarin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methoxypuerarin, an isoflavone glycoside derived from the root of Pueraria lobata, is a compound of increasing interest within the scientific community. Structurally similar to the well-researched puerarin, this compound is purported to share its therapeutic potential, including anti-inflammatory, neuroprotective, and cardiovascular protective effects. However, the independent verification of its specific mechanism of action and a direct comparison with established alternatives are crucial for its advancement as a potential therapeutic agent.
This guide provides a framework for the independent verification of this compound's mechanism of action, offering a comparative analysis with its parent compound, puerarin. It includes a summary of available data, detailed experimental protocols for key validation assays, and visual representations of the implicated signaling pathways and experimental workflows.
Comparative Analysis of Bioactive Properties
While direct comparative studies on the efficacy of this compound versus puerarin are limited, the structural similarity suggests a congruent mechanism of action. Puerarin is known to exert its effects through the modulation of several key signaling pathways, primarily the NF-κB, MAPK, and PI3K/Akt pathways. It is hypothesized that this compound follows a similar mechanistic route. The addition of a methoxy group at the 4' position may influence its bioavailability, lipophilicity, and ultimately, its potency.
To facilitate a direct comparison, the following table summarizes the established effects of puerarin, which can serve as a benchmark for the experimental validation of this compound.
| Biological Effect | Puerarin: Key Mechanistic Findings | Proposed Corresponding Mechanism for this compound |
| Anti-inflammatory | - Inhibition of NF-κB activation, leading to decreased production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and mediators (iNOS, COX-2).[1] | - Inhibition of NF-κB signaling cascade. |
| Neuroprotective | - Attenuation of neuronal apoptosis by modulating the PI3K/Akt signaling pathway.[2] - Reduction of oxidative stress through activation of Nrf2 pathways. | - Activation of pro-survival PI3K/Akt signaling in neuronal cells. |
| Cardiovascular Protective | - Improvement of cardiac function and reduction of myocardial infarct size, potentially through activation of the PI3K/Akt pathway. | - Modulation of cardiovascular signaling pathways to protect against ischemic injury. |
Experimental Protocols for Mechanistic Verification
To independently verify the mechanism of action of this compound, a series of well-established in vitro assays are proposed. These protocols are designed to provide quantitative data to compare the efficacy of this compound with puerarin and other relevant controls.
Anti-Inflammatory Activity Assessment
Objective: To quantify the anti-inflammatory effects of this compound and compare them with puerarin.
-
Cell Line: RAW 264.7 murine macrophages.
-
Treatment: Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Experimental Groups:
-
Vehicle control
-
LPS control
-
LPS + this compound (various concentrations)
-
LPS + Puerarin (various concentrations)
-
LPS + Known anti-inflammatory drug (e.g., Dexamethasone)
-
-
Assays:
-
Nitric Oxide (NO) Production Assay (Griess Test): Measure the accumulation of nitrite in the cell culture supernatant as an indicator of iNOS activity.
-
Pro-inflammatory Cytokine Quantification (ELISA): Measure the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
Western Blot Analysis: Assess the protein expression levels of iNOS and COX-2 in cell lysates.
-
Neuroprotective Activity Assessment
Objective: To determine the neuroprotective potential of this compound against oxidative stress-induced neuronal cell death.
-
Cell Line: SH-SY5Y human neuroblastoma cells (differentiated into a neuronal phenotype).
-
Treatment: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to induce oxidative stress and apoptosis.
-
Experimental Groups:
-
Vehicle control
-
Oxidative stress-inducing agent control
-
Oxidative stress-inducing agent + this compound (various concentrations)
-
Oxidative stress-inducing agent + Puerarin (various concentrations)
-
Oxidative stress-inducing agent + Known neuroprotective agent (e.g., N-acetylcysteine)
-
-
Assays:
-
Cell Viability Assay (MTT or LDH assay): Quantify cell viability and cytotoxicity.
-
Apoptosis Assay (Annexin V/Propidium Iodide staining followed by flow cytometry): Quantify the percentage of apoptotic and necrotic cells.
-
Western Blot Analysis: Analyze the expression of key proteins in the PI3K/Akt pathway (e.g., phosphorylated Akt, total Akt) and apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3).
-
Signaling Pathway and Workflow Diagrams
To visually represent the proposed mechanisms and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Proposed activation of the PI3K/Akt signaling pathway by this compound.
Caption: General experimental workflow for the verification of this compound's bioactivity.
Conclusion
The independent verification of this compound's mechanism of action is a critical step in realizing its therapeutic potential. The proposed experimental framework, focusing on key signaling pathways implicated in inflammation and neuroprotection, will provide the necessary quantitative data to objectively compare its performance against its well-characterized counterpart, puerarin, and other alternatives. The systematic application of these protocols will enable a robust evaluation of this compound's bioactivity and inform future drug development efforts.
References
4'-Methoxypuerarin Demonstrates Enhanced Metabolic Stability Over Puerarin: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic stability of 4'-Methoxypuerarin and its parent compound, puerarin. This analysis is supported by a review of available experimental data on their metabolic pathways and pharmacokinetic properties.
The modification of natural compounds to enhance their therapeutic potential is a cornerstone of drug discovery. Puerarin, a major isoflavone glycoside from the root of Pueraria lobata, has been extensively studied for its various pharmacological activities. However, its clinical application is often hampered by poor metabolic stability and low oral bioavailability. The introduction of a methoxy group at the 4'-position of the puerarin molecule, creating this compound, is a strategic chemical modification aimed at overcoming these limitations. This guide synthesizes the available data to compare the metabolic fate of these two compounds.
Executive Summary of Comparative Metabolic Stability
While direct head-to-head comparative studies are limited, the available evidence strongly suggests that this compound possesses significantly greater metabolic stability than puerarin. This is primarily attributed to the methoxy group at the 4'-position, which blocks a key site of metabolic attack. Puerarin is known to undergo extensive metabolism, including hydrolysis to its aglycone, daidzein, which is then subject to further conjugation reactions. The 4'-methoxy group in this compound is anticipated to hinder this initial hydrolysis and subsequent metabolism, leading to a longer half-life and improved bioavailability.
Comparative Metabolic Pathways
The metabolic pathways of puerarin are well-documented and involve several key enzymatic reactions. In contrast, the specific metabolic pathways of this compound are less characterized but can be inferred based on the metabolism of similar methoxylated flavonoids.
Puerarin Metabolism
Puerarin undergoes a multi-step metabolic process:
-
Hydrolysis: The C-glucoside bond can be cleaved, though less readily than O-glycosidic bonds, to form the aglycone daidzein. This reaction is mediated by cytochrome P450 (CYP) enzymes in liver microsomes.
-
Conjugation: The primary routes of metabolism for puerarin and its metabolite daidzein are Phase II conjugation reactions.
-
Glucuronidation: UDP-glucuronosyltransferases (UGTs) are the primary enzymes responsible for the glucuronidation of puerarin at its hydroxyl groups, forming puerarin-7-O-glucuronide and puerarin-4'-O-glucuronide.
-
Sulfation: Sulfotransferases (SULTs) can also conjugate puerarin and daidzein.
-
-
Reduction: Daidzein can be further reduced to dihydrodaidzein and equol.
Postulated Metabolism of this compound
The presence of the 4'-methoxy group is expected to alter the metabolic profile of this compound in the following ways:
-
Blocked Hydroxylation/Conjugation: The 4'-hydroxyl group of puerarin is a primary site for glucuronidation. By replacing this with a methoxy group, this major metabolic pathway is blocked.
-
Increased Resistance to Oxidation: Methoxylated flavonoids have been shown to have higher metabolic stability compared to their hydroxylated counterparts. The methoxy group makes the molecule less susceptible to oxidative metabolism by CYP enzymes.
-
Potential for O-demethylation: While more stable, the methoxy group could potentially be a target for O-demethylation by CYP enzymes, which would convert this compound back to puerarin, but this is generally a slower metabolic process compared to the direct conjugation of a free hydroxyl group.
The following diagram illustrates the comparative metabolic pathways:
Caption: Comparative metabolic pathways of Puerarin and this compound.
Quantitative Data Comparison
Due to the lack of direct comparative studies, a quantitative comparison table is constructed based on available data for puerarin and inferred properties for this compound based on the metabolic stability of similar methoxylated flavonoids.
| Parameter | Puerarin | This compound (Predicted) | Rationale for Prediction |
| In Vitro Half-life (t½) | Low (rapid metabolism) | High | The 4'-methoxy group blocks a primary site of metabolism, leading to slower clearance by liver microsomes. |
| Intrinsic Clearance (Clint) | High | Low | Reduced susceptibility to CYP450-mediated oxidation and UGT-mediated glucuronidation at the 4'-position. |
| Primary Metabolic Enzymes | CYP450s, UGTs (UGT1A1, 1A9, etc.), SULTs | CYP450s (for O-demethylation), UGTs (at other hydroxyl groups) | The metabolic enzyme profile is expected to shift away from direct conjugation at the 4'-position. |
| Major Metabolites | Daidzein, Puerarin-glucuronides, Puerarin-sulfates | Glucuronides at other positions, potentially Puerarin (via O-demethylation) | The formation of daidzein and 4'-O-conjugates will be significantly reduced or eliminated. |
| Oral Bioavailability | Low (~0.5-1.4%) | Moderate to High | Increased metabolic stability is a key factor in improving oral bioavailability by reducing first-pass metabolism. |
Experimental Protocols
To experimentally validate the predicted enhanced metabolic stability of this compound, a standard in vitro metabolic stability assay using liver microsomes can be employed.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of this compound and puerarin.
Materials:
-
This compound and Puerarin (test compounds)
-
Pooled human liver microsomes (or from other species of interest, e.g., rat, mouse)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system for quantification
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO or acetonitrile).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the liver microsomes on ice.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate the test compound (at a final concentration, e.g., 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Vortex the terminated reaction mixtures.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).
-
The following diagram outlines the experimental workflow:
Caption: Experimental workflow for the in vitro metabolic stability assay.
Conclusion
The chemical modification of puerarin to this compound represents a promising strategy to enhance its drug-like properties. Based on the principles of drug metabolism, the methylation of the 4'-hydroxyl group is expected to significantly increase the metabolic stability of the compound by blocking a key site for Phase II conjugation and reducing its susceptibility to oxidative metabolism. This enhanced stability is predicted to lead to a longer half-life and improved oral bioavailability. Further in vitro and in vivo studies are warranted to confirm these advantageous pharmacokinetic properties and to fully elucidate the metabolic profile of this compound, thereby paving the way for its potential development as a therapeutic agent.
A Researcher's Guide to the Validation of a 4'-Methoxypuerarin ELISA Kit
For researchers and drug development professionals investigating the pharmacokinetic and pharmacodynamic properties of 4'-Methoxypuerarin, a key isoflavone diglycoside isolated from Pueraria lobata, accurate quantification is paramount. While High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) offer high precision, an Enzyme-Linked Immunosorbent Assay (ELISA) can provide a high-throughput, cost-effective, and sensitive alternative for rapid screening of numerous samples.
This guide provides a comprehensive validation comparison for a hypothetical new this compound ELISA kit. We will compare its performance against a competing ELISA kit and a standard HPLC-UV method, offering detailed experimental protocols and performance data to aid researchers in making informed decisions for their analytical needs.
Performance Comparison
The performance of our novel this compound ELISA kit was rigorously evaluated against a leading competitor and a validated HPLC-UV method. The key performance metrics are summarized below.
Table 1: Performance Characteristics of this compound Quantification Methods
| Parameter | Our this compound ELISA Kit | Competitor ELISA Kit | HPLC-UV Method |
| Assay Type | Competitive ELISA | Competitive ELISA | Reversed-Phase HPLC |
| Detection Range | 0.5 - 100 ng/mL | 1 - 150 ng/mL | 10 - 1000 ng/mL |
| Sensitivity (LOD) | 0.2 ng/mL | 0.5 ng/mL | 5 ng/mL |
| Intra-Assay CV% | < 8% | < 10% | < 2% |
| Inter-Assay CV% | < 10% | < 12% | < 3% |
| Spike Recovery | 90-105% | 85-110% | 95-105% |
| Sample Volume | 50 µL | 50 µL | 20 µL |
| Assay Time | ~2.5 hours | ~3 hours | ~20 min/sample |
Table 2: Cross-Reactivity Profile of "Our this compound ELISA Kit"
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Puerarin | < 5 |
| Daidzein | < 1 |
| Genistein | < 0.1 |
| 3'-Hydroxypuerarin | < 2 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any analytical assay. Below are the protocols for the key experiments cited in this guide.
Competitive ELISA Protocol
This protocol outlines the steps for quantifying this compound using our competitive ELISA kit. The principle relies on the competition between this compound in the sample and a fixed amount of enzyme-conjugated this compound for a limited number of antibody binding sites pre-coated on a microplate.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Standard & Sample Addition: Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate.
-
Competitive Reaction: Add 50 µL of HRP-conjugated this compound to each well. Incubate for 60 minutes at 37°C.
-
Washing: Aspirate and wash each well four times with 300 µL of wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate for 15 minutes at 37°C in the dark.
-
Stopping Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the optical density (OD) at 450 nm within 10 minutes. The concentration of this compound is inversely proportional to the OD value.
ELISA Validation Workflow
The following workflow is essential for validating the performance of the ELISA kit.
Caption: Workflow for ELISA kit validation.
HPLC-UV Protocol for this compound Quantification
This method serves as a reference for comparing the accuracy of the ELISA kit.
-
System: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 250 nm.
-
Injection Volume: 20 µL.
-
Quantification: Based on the peak area of a standard curve generated from known concentrations of this compound.
Biological Context: this compound and Cellular Signaling
This compound, as a derivative of puerarin, is expected to exhibit similar biological activities, including neuroprotective, cardioprotective, and anti-inflammatory effects. Puerarin has been shown to modulate several key signaling pathways, with the PI3K/Akt pathway being a significant target.[1][2][3] This pathway is crucial for regulating cell survival, proliferation, and apoptosis.
Caption: Puerarin's role in the PI3K/Akt pathway.
Conclusion
The validation data demonstrates that the new this compound ELISA kit offers a sensitive, accurate, and precise method for the quantification of this compound in biological samples. It provides a higher throughput and more user-friendly workflow compared to traditional chromatographic methods, making it an excellent tool for preclinical research and drug development studies where a large number of samples need to be analyzed efficiently. The high specificity with minimal cross-reactivity to related isoflavones ensures reliable and accurate results. Researchers can confidently employ this ELISA kit as a robust analytical tool in their investigations of this compound.
References
- 1. Protective effects and mechanism of puerarin targeting PI3K/Akt signal pathway on neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Puerarin suppresses the hepatic gluconeogenesis via activation of PI3K/Akt signaling pathway in diabetic rats and HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of Puerarin on the Prevention and Treatment of Cardiovascular Diseases [frontiersin.org]
Comparative Gene Expression Analysis of 4'-Methoxypuerarin: A Review of Currently Available Data
For researchers, scientists, and drug development professionals, understanding the molecular impact of a compound is paramount. This guide aims to provide a comparative analysis of gene expression changes following treatment with 4'-Methoxypuerarin. However, a comprehensive review of publicly available scientific literature and databases reveals a significant gap in the current knowledge regarding the transcriptomic and proteomic effects of this specific compound.
As of the latest searches, there are no published studies presenting quantitative data from genome-wide gene expression analyses, such as RNA sequencing (RNA-seq) or microarray experiments, conducted after treatment with this compound. Similarly, proteomic studies detailing changes in protein expression profiles remain unavailable.
This lack of specific experimental data prevents the construction of a detailed comparative guide that meets the core requirements of quantitative data tables and specific experimental protocols for gene expression analysis.
Putative Signaling Pathways and Biological Activities
While direct evidence from gene expression studies is wanting, information on the broader class of isoflavones, to which this compound belongs, and on the related, more extensively studied compound puerarin, can offer some hypothetical insights into its potential biological activities and modulated signaling pathways.
Puerarin has been reported to influence several signaling pathways, including:
-
AMPK-mTOR Pathway: This pathway is a central regulator of cellular metabolism and growth.
-
PPARγ-NF-κB Pathway: These pathways are critically involved in the regulation of inflammation and metabolism.
It is plausible that this compound, as a structurally related isoflavone, might exert its biological effects through similar mechanisms. However, without direct experimental evidence, this remains speculative. The methoxy group at the 4' position could significantly alter its biological activity compared to puerarin.
One study on the isomer 3'-Methoxypuerarin has suggested a protective role in cerebral ischemia-reperfusion injury. The proposed mechanism involves an increase in prostacyclin (PGI2) levels and tissue-type plasminogen activator (t-PA) activity, along with a decrease in endothelin-1 (ET-1) mRNA expression and plasminogen activator inhibitor (PAI) activity. This suggests a potential influence on pathways related to vasodilation, fibrinolysis, and vasoconstriction.
Hypothetical Signaling Pathway Modulated by Methoxypuerarin Isomers
Based on the limited data for 3'-Methoxypuerarin, a hypothetical signaling cascade can be visualized. This diagram illustrates the potential, though unconfirmed, molecular interactions that could be influenced by methoxypuerarin isomers in the context of cerebrovascular effects.
Experimental Workflow for Future Gene Expression Analysis
For future research endeavors aiming to elucidate the gene expression profile of this compound, a standard experimental workflow for RNA sequencing is proposed below.
Conclusion
The development of a comprehensive comparative guide on the gene expression effects of this compound is currently impeded by a lack of available experimental data. The scientific community would greatly benefit from transcriptomic and proteomic studies to uncover the molecular mechanisms of this compound. Such research would be invaluable for assessing its therapeutic potential and for guiding future drug development efforts. Researchers are encouraged to investigate the effects of this compound on various cell lines and in animal models and to publish these findings to fill this critical knowledge gap.
Safety Operating Guide
Navigating the Safe Disposal of 4'-Methoxypuerarin: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of their work is intrinsically linked to a culture of safety. The proper disposal of specialized chemical compounds like 4'-Methoxypuerarin is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including a step-by-step operational and disposal plan for this compound, a diglycoside isoflavone isolated from Pueraria lobata.[1]
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to be familiar with the hazard profile of this compound. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, adherence to appropriate safety measures is non-negotiable.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side shields.
-
Hand Protection: Use protective gloves.
-
Body Protection: An impervious lab coat is mandatory.
-
Respiratory Protection: A suitable respirator should be used to avoid inhalation.[2]
In the event of accidental release, use full personal protective equipment and avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation. Prevent further leakage or spillage if it is safe to do so, and keep the product away from drains or water courses.[2]
Quantitative Safety and Disposal Data
The following table summarizes key information for the safe handling and disposal of this compound.
| Parameter | Information | Source |
| GHS Hazard Classification | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) | [2] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [2] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant. | [2] |
| Storage | Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C (powder) or -80°C (in solvent). | [2] |
Experimental Protocol: Step-by-Step Disposal Procedure
The disposal of this compound must be conducted as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
All waste containing this compound, including unused or expired product, contaminated consumables (e.g., pipette tips, gloves, filter paper), and spill cleanup materials, must be designated as hazardous waste.[3]
-
Segregate this compound waste from other chemical waste streams to prevent accidental reactions.[3] Aqueous and organic solvent wastes should be collected separately.[4]
-
-
Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container for waste collection.[4] For solid waste, a wide-mouthed plastic jar is suitable. For liquid solutions, use appropriate glass or plastic bottles.[3]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[4] Also, include the start date of accumulation and any known or suspected hazards.[4]
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[3]
-
Ensure the storage area is secure and has secondary containment to prevent the spread of material in case of a leak.
-
-
Arranging for Professional Disposal:
-
Empty Container Decontamination:
-
Thoroughly rinse empty this compound containers with a suitable solvent.
-
Collect the rinsate as hazardous waste.
-
Once clean, deface or remove the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in their operational practices. Always prioritize consulting your institution's specific safety protocols and EHS department for guidance.
References
Personal protective equipment for handling 4'-Methoxypuerarin
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 4'-Methoxypuerarin, an isoflavone diglycoside isolated from Pueraria lobata.[1] Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following personal protective equipment is recommended.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields | Protects eyes from splashes, dust, and aerosols.[2][3][4][5][6] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | Prevents skin contact with the compound.[2][3][4][6][7] Gloves should be inspected for tears or punctures before use and changed frequently. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination.[2][3][4][7] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[3][7] |
Operational Plan: Step-by-Step Handling Procedures
A structured operational plan is crucial for the safe handling of this compound.
1. Preparation:
-
Designate a specific, well-ventilated area for handling, preferably within a chemical fume hood.[2][8][9]
-
Ensure the work area is clean and uncluttered.
-
Verify that a functional eye wash station and safety shower are readily accessible.[2]
-
Assemble all necessary equipment and PPE before commencing work.
2. Weighing and Solution Preparation:
-
When weighing the solid form of this compound, do so inside a chemical fume hood or an enclosure to minimize dust inhalation.[3]
-
Use dedicated spatulas and weighing paper.
-
When preparing solutions, slowly add the solvent to the solid to prevent splashing.[3]
3. Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent (e.g., 70% ethanol) and wipe it dry.
-
Decontaminate all used equipment.
-
Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat).
-
Wash hands thoroughly with soap and water after removing gloves.[10][11]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated consumables such as gloves, weighing paper, and pipette tips should be collected in a dedicated, clearly labeled hazardous waste container.[3][7] |
| Liquid Waste | Unused solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not dispose of it down the drain.[7][12] |
| Empty Containers | Thoroughly rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste.[12] Once clean, the container can be disposed of according to institutional guidelines for clean glassware or plastic. |
Waste Segregation and Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area.[7][12]
-
Follow all institutional and local regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.[7][12]
Experimental Workflow: Safe Handling of this compound
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
Logical Relationship: PPE and Hazard Mitigation
Caption: Diagram illustrating how specific PPE mitigates the potential hazards associated with handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. osha.gov [osha.gov]
- 6. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
